Motexafin lutetium
Description
Properties
Key on ui mechanism of action |
Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. |
|---|---|
CAS No. |
246252-04-0 |
Molecular Formula |
C52H74LuN5O14- |
Molecular Weight |
1168.1 g/mol |
IUPAC Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |
InChI Key |
SNWMDBCUOUILFA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |
Other CAS No. |
246252-04-0 |
Synonyms |
Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |
Origin of Product |
United States |
Foundational & Exploratory
Motexafin Lutetium: A Technical Deep-Dive into its Antineoplastic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Motexafin Lutetium (MLu), a second-generation metallotexaphyrin photosensitizer, represents a significant advancement in photodynamic therapy (PDT) for oncology.[1] Its unique chemical structure and photophysical properties, including a strong absorbance in the far-red spectrum (~732 nm), allow for deeper tissue penetration compared to earlier photosensitizers.[1][2] This enables the treatment of more substantial and less accessible solid tumors. This compound demonstrates preferential accumulation in malignant tissues, and upon photoactivation, orchestrates a multi-faceted cytotoxic assault on cancer cells.[1][3] The primary mechanism involves the generation of reactive oxygen species (ROS), which induces high levels of oxidative stress, leading to direct cellular damage, destruction of tumor vasculature, and initiation of programmed cell death (apoptosis).[3][4][5] This document provides a comprehensive technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual schematics of the key pathways involved.
Core Mechanism of Action: Photodynamic Therapy (PDT)
The fundamental antineoplastic activity of this compound is rooted in its function as a photosensitizer. The process is inert in the absence of light, minimizing systemic toxicity.
-
Selective Accumulation : Following intravenous administration, this compound preferentially localizes in tumor cells, a phenomenon attributed to the higher metabolic rate and unique physiological characteristics of neoplastic tissues.[1] In vivo studies have measured tumor-to-normal tissue accumulation ratios of approximately 3–5:1.[3]
-
Photoactivation : The texaphyrin macrocycle is activated by light of a specific wavelength, 732 nm, which can penetrate tissue more effectively than light of shorter wavelengths.[2]
-
Energy Transfer and ROS Generation : Upon absorbing a photon, MLu transitions to an excited singlet state, followed by a transition to a longer-lived triplet state. This excited triplet state transfers its energy to molecular oxygen (O₂), converting it into highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like superoxide radicals.[1][3][6]
-
Oxidative Stress : The massive, localized burst of ROS overwhelms the cellular antioxidant defenses, inducing a state of severe oxidative stress. This stress leads to the oxidation of critical cellular components, including lipids, proteins, and nucleic acids, culminating in cell death.[3][5]
Cellular and Molecular Mechanisms
Cellular Uptake and Subcellular Localization
For a photosensitizer to be effective, it must localize within or near critical cellular structures. Confocal laser scanning microscopy has revealed that this compound accumulates specifically in the lysosomes of cancer cells.[7] Upon photoactivation, the ROS-mediated damage leads to the rupture of these lysosomes.[7] The release of hydrolytic enzymes from the compromised lysosomes into the cytoplasm contributes significantly to the overall cellular destruction and triggers downstream death pathways.
Induction of Apoptosis via the Mitochondrial Pathway
The oxidative stress induced by MLu-PDT is a potent trigger for apoptosis. The mechanism is heavily reliant on the mitochondria, the cell's powerhouse and a key regulator of programmed cell death.
The key events are:
-
Mitochondrial Membrane Depolarization : ROS directly damages the mitochondrial membranes, leading to a loss of the mitochondrial membrane potential (ΔΨm).[5]
-
Cytochrome c Release : This loss of membrane integrity allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5]
-
Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[5]
-
Apoptotic Hallmarks : This cascade results in classic signs of apoptosis, including phosphatidylserine externalization on the cell membrane and fragmentation of nuclear DNA into a characteristic "ladder" pattern on gel electrophoresis.[5][7]
Destruction of Tumor Vasculature
In addition to direct cytotoxicity to cancer cells, MLu-PDT also exerts a potent anti-vascular effect.[4] When the drug-light interval is short, a significant concentration of this compound remains within the bloodstream.[8] Photoactivation at this stage causes rapid damage to the endothelial cells lining the tumor's blood vessels, leading to vascular shutdown, ischemia, and subsequent tumor necrosis due to oxygen and nutrient deprivation.[8]
Quantitative Efficacy Data
The potency of this compound has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound-PDT
| Cell Line | Cell Type | IC₅₀ (µM) | Light Dose | Reference |
|---|---|---|---|---|
| Prostate, Breast, Glioma | Human Cancer | 1 - 5 | 730 nm | [3] |
| RAW 264.7, HVSMC | Macrophage, Vascular Smooth Muscle | 5 - 20 | 2 J/cm² @ 732 nm | [5] |
| Various | Human Cancer | >50 (Dark Toxicity) | No Light |[3] |
Table 2: In Vivo Antitumor Efficacy of this compound-PDT
| Tumor Model | Host | MLu Dose | Light Dose / Timing | Outcome | Reference |
|---|---|---|---|---|---|
| EMT6, U87 Xenografts | Murine | 10 µmol/kg | 730 nm | 70-90% reduction in tumor volume | [3] |
| EMT6 Sarcoma | BALB/c Mice | 10 µmol/kg | 732 nm @ 3h post-injection | 100% cures (no evidence of cancer) | [7] |
| EMT6 Sarcoma | BALB/c Mice | 10 µmol/kg | 732 nm @ 5h post-injection | 75% cures |[7] |
Table 3: Phase I Clinical Trial Parameters for MLu-PDT in Recurrent Prostate Cancer
| Parameter | Value / Range | Description | Reference |
|---|---|---|---|
| Patient Cohort | 17 Men | Locally recurrent prostate cancer post-radiation | [6][9] |
| MLu Dose | 0.5 - 2.0 mg/kg | Intravenous administration over 5-10 minutes | [6] |
| Drug-Light Interval | 3 - 24 hours | Time between MLu infusion and light delivery | [6] |
| Light Wavelength | 732 nm | Delivered via interstitial optical fibers | [4] |
| Light Fluence | 25 - 150 J/cm² | Total light energy delivered to the tissue |[6] |
Table 4: Biomarker Response from Phase I Prostate Cancer Trial
| Biomarker / Endpoint | Dose Group | Result (Mean ± SE) | P-value | Reference |
|---|---|---|---|---|
| PSA Increase at 24h | All Patients | +98% ± 36% | 0.007 | [9] |
| PSA Increase at 24h | Low PDT Dose | +54% ± 27% | - | [9] |
| PSA Increase at 24h | High PDT Dose | +119% ± 52% | - | [9] |
| Biochemical Delay | Low PDT Dose | 43 days (median) | 0.024 | [9] |
| Biochemical Delay | High PDT Dose | 82 days (median) | 0.024 |[9] |
Experimental Methodologies
In Vitro Apoptosis Assay
-
Objective : To determine if MLu-PDT induces apoptosis in vascular cells.
-
Cell Culture : Human vascular smooth muscle cells (HVSMC) or RAW macrophages are cultured in appropriate media.[5]
-
Photosensitizer Loading : Cells are incubated with varying concentrations of this compound (e.g., 0-50 µM) for a set period to allow for cellular uptake.
-
Photoactivation : The media is replaced with fresh media, and cells are illuminated with 732 nm light at a specific fluence (e.g., 2 J/cm²).[5]
-
Apoptosis Detection :
-
Phosphatidylserine Externalization : Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI). The cell populations (viable, early apoptotic, late apoptotic) are quantified using flow cytometry.[5]
-
DNA Fragmentation : For in vivo samples, tumor tissue is excised post-PDT. DNA is extracted from the tissue and run on an agarose gel. The presence of a "ladder" of DNA fragments in ~180 base pair increments is indicative of apoptosis.[7]
-
Clinical Protocol for Interstitial PDT in Prostate Cancer
-
Objective : To determine the maximum tolerated dose (MTD) and assess the efficacy of MLu-PDT for locally recurrent prostate cancer.
-
Patient Selection : Patients with biopsy-proven local recurrence after primary radiation therapy are enrolled.[4][6]
-
Drug Administration : this compound is administered as a 10-15 minute intravenous infusion at escalating doses (0.5 to 2.0 mg/kg).[10]
-
Drug-Light Interval : A waiting period of 3 to 24 hours allows for the drug to accumulate in the prostate tissue and clear from the plasma.[10]
-
Light Delivery : Under anesthesia, optical fibers are inserted interstitially into the prostate gland through a brachytherapy template. A 732 nm diode laser delivers light to a prescribed fluence, measured in real-time by in-situ isotropic detectors.[4][10]
-
Dosimetry and Monitoring :
Conclusion
This compound's mechanism of action in cancer cells is a robust, light-activated process centered on the generation of overwhelming oxidative stress. Its ability to localize in lysosomes, trigger mitochondrial-mediated apoptosis, and destroy tumor vasculature provides a multi-pronged attack against solid tumors. The favorable photophysical property of activation by deeply penetrating far-red light makes it a valuable agent for photodynamic therapy. Quantitative preclinical data confirms its high potency, and clinical trials have demonstrated a clear biological response in patients. Further research and development focusing on optimizing dosimetry and exploring combination therapies will continue to define the role of this compound in the oncological treatment landscape.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Motexafin Lutetium: A Technical Guide to Synthesis and Chemical Properties for Drug Development Professionals
An in-depth overview of the synthesis, chemical characteristics, and mechanism of action of motexafin lutetium, a photosensitizer with applications in photodynamic therapy.
This compound (MLu), known by trade names such as Lutrin® and Optrin®, is a second-generation photosensitizer belonging to the metallotexaphyrin family of drugs.[1][2] This synthetic molecule has been investigated for its therapeutic potential in oncology and other diseases due to its ability to selectively accumulate in tumor tissues and generate cytotoxic reactive oxygen species upon activation by near-infrared light.[1][3] Its unique photophysical and redox properties make it a subject of significant interest in the field of drug development.
Chemical Properties and Synthesis
This compound is a pentadentate aromatic metallotexaphyrin, a large, flexible macrocycle that chelates a central lutetium(III) ion.[1][2] This structure imparts several key chemical and physical properties that are advantageous for its therapeutic application. The molecule is water-soluble, which is a significant benefit for intravenous administration.[3][4] The expanded texaphyrin core allows for strong absorption of long-wavelength light, specifically in the near-infrared region around 732 nm.[5][6] This deep tissue penetration of light is a crucial feature for treating solid tumors that are not easily accessible.[1]
The synthesis of this compound involves a multi-step organic process to construct the texaphyrin macrocycle, followed by metallation with a lutetium salt. While detailed proprietary synthesis protocols are not fully disclosed in the public domain, the general approach for creating texaphyrin macrocycles is known to involve the condensation of a tripyrrane derivative with a substituted diformyl-bipyrrole.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₅₂H₇₄LuN₅O₁₅ | [3] |
| Molecular Weight | 1166.12 g/mol | [3][7] |
| CAS Number | 156436-90-7 (hydrate) | [3] |
| Appearance | Black solid powder | [3] |
| Solubility | Soluble in water | [3][6] |
| Absorption Maximum (Q-band) | ~732 nm | [5][6] |
| Synonyms | Lu-Tex, Lutetium Texaphyrin, PCI-0123 | [1][7] |
Mechanism of Action: A Dual Threat of Phototoxicity and Redox Cycling
The primary mechanism of action for this compound is as a photosensitizer in photodynamic therapy (PDT).[1] This process can be understood as a sequence of events initiated by light activation.
-
Selective Accumulation : this compound preferentially accumulates in tumor cells, which is attributed to their higher metabolic rate.[1] Studies in murine models have demonstrated tumor-to-normal tissue ratios of approximately 3-5:1.[3]
-
Photoactivation : Upon intravenous administration and a specific drug-light interval, the tumor is illuminated with near-infrared light at approximately 732 nm.[5] The this compound molecule absorbs this light, transitioning to an excited singlet state.
-
Reactive Oxygen Species (ROS) Generation : The excited photosensitizer can then undergo intersystem crossing to a longer-lived triplet state. From this state, it can transfer energy to molecular oxygen (Type II mechanism) to produce highly reactive singlet oxygen (¹O₂), or it can engage in electron transfer reactions (Type I mechanism) to generate other reactive oxygen species (ROS) like superoxide radicals.[3][8]
-
Cellular Damage and Death : These ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids.[3] This leads to a cascade of events including mitochondrial depolarization, the release of cytochrome c, and ultimately, apoptosis (programmed cell death) or necrosis.[3][9]
In addition to its role in PDT, the texaphyrin core of this compound facilitates redox cycling with cellular reductants.[3] This property allows it to disrupt cellular redox balance even in the absence of light, although its primary therapeutic effect is light-dependent. This redox activity can amplify oxidative stress within tumor cells.
The following diagram illustrates the photodynamic therapy mechanism of this compound.
Caption: Mechanism of action for this compound in photodynamic therapy.
Experimental Protocols
The development of this compound has been supported by extensive preclinical and clinical research. Below are summaries of key experimental protocols that have been utilized to evaluate its efficacy and safety.
In Vitro Cytotoxicity Assays
-
Objective : To determine the light-dependent and dark toxicity of this compound in various cancer cell lines.
-
Methodology :
-
Cancer cell lines (e.g., human prostate, breast, glioma) are cultured in appropriate media.[3]
-
Cells are incubated with varying concentrations of this compound for a specified period.
-
For light-dependent toxicity, cells are exposed to light at approximately 730 nm. A control group is kept in the dark.
-
Cell viability is assessed using standard assays such as MTT or trypan blue exclusion.
-
The IC₅₀ (half-maximal inhibitory concentration) is calculated for both light-exposed and dark conditions.
-
-
Representative Findings : In vitro studies have shown potent, light-dependent cytotoxicity with IC₅₀ values typically in the low micromolar range (1–5 µM) upon illumination.[3] Minimal dark toxicity is observed, with IC₅₀ values often exceeding 50 µM.[3]
In Vivo Antitumor Efficacy in Xenograft Models
-
Objective : To evaluate the antitumor activity of this compound-mediated PDT in animal models.
-
Methodology :
-
Human tumor cells (e.g., EMT6 or U87) are implanted subcutaneously in immunocompromised mice.[3]
-
Once tumors reach a specified volume, mice are administered this compound intravenously (e.g., 10 µmol/kg).[3]
-
After a predetermined drug-light interval (e.g., 3-5 hours), the tumor area is irradiated with 730 nm light.[3][6]
-
Tumor volume is measured regularly to assess treatment response.
-
-
Representative Findings : Significant tumor volume reduction (70–90%) has been observed in mice bearing EMT6 or U87 xenografts following PDT with this compound.[3]
Phase I Clinical Trial Protocol for Prostate Cancer
A Phase I clinical trial was conducted to determine the safety and optimal dosage of this compound-mediated PDT for locally recurrent prostate cancer after radiation therapy.[4][10]
-
Patient Population : Men with biopsy-proven locally recurrent prostate cancer following radiation therapy.[4][10]
-
Treatment Protocol :
-
Drug Administration : this compound was administered intravenously at escalating doses ranging from 0.5 to 2 mg/kg.[4][10] The drug was formulated as a 2 mM solution in 5% mannitol/water.[4]
-
Drug-Light Interval : The time between drug administration and light delivery was varied, with intervals of 3, 6, or 24 hours being investigated.[4][10]
-
Light Delivery : 732 nm light was delivered interstitially into the prostate using cylindrical diffusing fibers.[4] The light fluence was escalated from 25 to 150 J/cm².[4]
-
Dosimetry : In situ measurements of light dose and ex vivo measurements of photosensitizer concentration in prostate biopsies were performed to calculate the PDT dose.[4]
-
-
Monitoring and Endpoints : The primary objective was to determine the maximum tolerated dose.[10] Secondary objectives included evaluating drug uptake in prostate tissue and assessing treatment response through serum Prostate-Specific Antigen (PSA) levels.[4][10]
The following workflow diagram outlines the key steps in the Phase I clinical trial for prostate cancer.
Caption: Workflow for the Phase I clinical trial of this compound in prostate cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro and In Vivo Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (with light) | 1–5 µM | Various cancer cell lines | [3] |
| IC₅₀ (dark) | >50 µM | Various cancer cell lines | [3] |
| Tumor Volume Reduction | 70–90% | EMT6, U87 murine xenografts | [3] |
| Tumor-to-Muscle Ratio | ~3–5:1 | Murine models | [3] |
Table 2: Phase I Clinical Trial Data in Prostate Cancer
| Parameter | Value | Conditions | Reference |
| Drug Dose | 0.5–2 mg/kg | Intravenous administration | [4][10] |
| Light Fluence | 25–150 J/cm² | 732 nm interstitial light | [4] |
| Drug-Light Interval | 3, 6, or 24 hours | - | [4][10] |
| Pre-PDT Prostate Photosensitizer Level | 0.35 ± 0.04 ng/mg | 0.5 mg/kg drug dose, 24h interval | [4] |
| Pre-PDT Prostate Photosensitizer Level | 0.65 ± 0.07 ng/mg | 1 mg/kg drug dose, 24h interval | [4] |
| Pre-PDT Prostate Photosensitizer Level | 3.38 ± 0.74 ng/mg | 2 mg/kg drug dose, 6h interval | [4] |
| Pre-PDT Prostate Photosensitizer Level | 4.99 ± 0.90 ng/mg | 2 mg/kg drug dose, 3h interval | [4] |
Analytical Methodologies
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and biodistribution studies. Several analytical methods have been developed and validated for this purpose.
Table 3: Analytical Methods for this compound Quantification
| Method | Matrix | Key Features | Lower Limit of Quantitation (LLOQ) | Reference |
| LC-MS/MS | Human Plasma | Specific for intact this compound, fast, precise, and accurate. | 0.05 µg/mL | [11] |
| ICP-AES | Human Plasma | Measures total elemental lutetium. | 0.1 µg Lu/mL | [11] |
| HPLC | Human Plasma | Absorbance detection at 470 nm. | 0.1 µM | [12] |
| Spectrofluorometry | Prostate Tissue | Measures fluorescence of the drug in homogenized tissue samples. | Not specified | [4] |
The following diagram illustrates a typical analytical workflow for quantifying this compound in plasma using LC-MS/MS.
Caption: LC-MS/MS analytical workflow for this compound in plasma.
Conclusion
This compound is a promising photosensitizer with a well-characterized mechanism of action and favorable chemical properties for use in photodynamic therapy. Its ability to be activated by near-infrared light allows for the treatment of deeper-seated tumors. The extensive preclinical and clinical data, supported by robust analytical methodologies, provide a strong foundation for its further development and application in oncology and other therapeutic areas. This technical guide summarizes the core knowledge base for researchers, scientists, and drug development professionals interested in the potential of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C52H74LuN5O15 | CID 3081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Lutetium texaphyrin (PCI-0123): a near-infrared, water-soluble photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutetium texaphyrin | C52H72LuN5O14 | CID 24202578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ahajournals.org [ahajournals.org]
- 10. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry and inductively coupled plasma-atomic emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive high-performance liquid chromatographic assay for motexafin gadolinium and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Motexafin Lutetium: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Motexafin lutetium (MLu), a novel texaphyrin-based photosensitizer, emerged as a promising agent in the field of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound. It details the preclinical and clinical investigations that have defined its potential as a therapeutic agent, with a particular focus on its application in oncology. This document summarizes key quantitative data in structured tables, elucidates experimental protocols from pivotal studies, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Advent of a Second-Generation Photosensitizer
This compound (also known as Lu-Tex, Lutrin®, and Antrin®) is a second-generation photosensitizer belonging to the texaphyrin class of macrocyclic aromatic compounds.[1][2] Developed by Pharmacyclics Inc., it was designed to overcome some of the limitations of earlier photosensitizers.[3] Key advantages of this compound include its strong absorption of far-red light at approximately 732 nm, which allows for deeper tissue penetration, and its water solubility, which facilitates intravenous administration.[1][4] These properties made it a candidate for a variety of therapeutic applications, including oncology, age-related macular degeneration, and atherosclerosis.[5]
Chemical Properties and Synthesis
This compound is a metallotexaphyrin, a large, planar molecule that can chelate a central lutetium ion.[2] The extended π-electron system of the texaphyrin core is responsible for its characteristic strong absorption in the long-wavelength region of the visible spectrum.
While the precise, proprietary, step-by-step synthesis protocol for this compound is not publicly detailed, the general synthesis of the texaphyrin core has been described.[3] The process typically involves the condensation of a tripyrrane dialdehyde with a substituted aromatic diamine to form the macrocyclic ligand.[4] Subsequent metallation with a lutetium salt yields the final this compound complex. The synthesis is designed to be scalable for clinical production.[3]
Mechanism of Action: A Dual Approach to Cell Killing
The primary mechanism of action of this compound as a photosensitizer is the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation.[6][7] Additionally, its texaphyrin core possesses redox-active properties that contribute to its anticancer effects.[6]
Photodynamic Therapy (PDT) Mechanism
Upon intravenous administration, this compound preferentially accumulates in tumor cells, a phenomenon attributed to their increased metabolic rate.[5] Following a specific drug-light interval, the tumor is illuminated with light of a wavelength matching the drug's absorption maximum (around 732 nm).[6] This excites this compound to a high-energy triplet state. Through energy transfer to molecular oxygen, it generates highly reactive singlet oxygen and other ROS.[5][6] These ROS cause localized oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to mitochondrial depolarization, disruption of cellular function, and ultimately, apoptotic or necrotic cell death.[6][7]
Redox-Mediated Apoptosis Signaling Pathway
Beyond its role as a photosensitizer, this compound can also directly participate in cellular redox reactions.[6] This redox activity can induce a cascade of events leading to apoptosis. The process involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, which are key executioners of apoptosis.[8][9] This redox-sensitive pathway can be potentiated by the depletion of intracellular glutathione, a key antioxidant, and attenuated by the addition of antioxidants like N-acetylcysteine.[9]
Preclinical Development
The preclinical evaluation of this compound involved extensive in vitro and in vivo studies to establish its efficacy and safety profile.
In Vitro Cytotoxicity
This compound demonstrated potent, light-dependent cytotoxicity across a range of human cancer cell lines. In the absence of light, it exhibited minimal toxicity.[7]
| Cell Line | Cancer Type | IC50 (µM) with Light Activation | Dark Toxicity (IC50 in µM) | Reference |
| Prostate Cancer Cells | Prostate Cancer | 1–5 | >50 | [7] |
| Breast Cancer Cells | Breast Cancer | 1–5 | >50 | [7] |
| Glioma Cells | Brain Cancer | 1–5 | >50 | [7] |
| RAW Macrophages | Macrophage | 5-20 | Not Specified | [9] |
| Human Vascular Smooth Muscle Cells | - | 5-20 | Not Specified | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay
A typical protocol for assessing the in vitro cytotoxicity of this compound involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Drug Incubation: Cells are incubated with varying concentrations of this compound for a specified period.
-
Photoactivation: The cells are then exposed to 730-732 nm light at a defined fluence rate. A control group is kept in the dark to assess dark toxicity.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or WST-8 assay, at a set time point after photoactivation.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy and Biodistribution
In vivo studies in animal models demonstrated the selective accumulation of this compound in tumors and its antitumor efficacy following PDT.
| Animal Model | Tumor Type | This compound Dose | Light Fluence | Tumor Volume Reduction | Reference |
| Murine Xenograft (EMT6) | Mammary Sarcoma | 10 µmol/kg | Not Specified | 70-90% | [7] |
| Murine Xenograft (U87) | Glioblastoma | 10 µmol/kg | Not Specified | 70-90% | [7] |
| Canine Model | Normal Prostate | 2-6 mg/kg | 75-150 J/cm | N/A (Toxicity Study) | [10] |
| Canine Model | Rectal Cancer Model | 2 mg/kg | 0.5-10 J/cm² | N/A (Safety Study) | [11] |
Biodistribution studies revealed that this compound is cleared primarily through the liver, with tumor-to-normal tissue ratios of approximately 3-5:1.[7]
Experimental Protocol: In Vivo Canine Prostate PDT Study
The feasibility and toxicity of this compound-PDT in the prostate were evaluated in a canine model with the following protocol:
-
Animal Model: Twenty-five adult male beagles with normal prostate glands were used.[10]
-
Drug Administration: this compound was administered intravenously at doses ranging from 2-6 mg/kg.[10]
-
Light Delivery: Three hours after drug injection, 732 nm laser light was delivered interstitially and/or transurethrally to the prostate at a total dose of 75-150 J/cm.[10]
-
Monitoring and Euthanasia: The dogs were monitored for clinical signs of toxicity and euthanized at time points ranging from 2 days to 3 months post-PDT.[10]
-
Histopathological Analysis: Prostate specimens were examined macroscopically and microscopically to assess tissue reaction and the extent of tissue damage.[10]
Clinical Development
This compound has been investigated in several clinical trials for various indications, with a significant focus on oncology.
Phase I Trial in Locally Recurrent Prostate Cancer
A Phase I dose-escalation trial was conducted to determine the maximum tolerated dose of this compound-mediated interstitial PDT in patients with locally recurrent prostate cancer after radiation therapy.[10][12]
| Dose Level | This compound Dose (mg/kg) | Drug-Light Interval (hours) | Light Fluence (J/cm²) | Number of Patients |
| 1 | 0.5 | 24 | 25 | 3 |
| 2 | 1.0 | 24 | 25 | 4 |
| 3-8 | 2.0 | 3, 6, or 24 | 25-150 | 10 |
Data compiled from multiple sources describing the same trial.[9][12]
Key Findings:
-
The treatment was well-tolerated, with no dose-limiting toxicities observed up to the highest doses tested.[10]
-
The most common adverse events were Grade I genitourinary symptoms.[10]
-
Measurements confirmed the uptake of this compound in prostate tissue.[10]
-
Post-PDT, a transient increase in serum Prostate-Specific Antigen (PSA) was observed, with patients receiving higher PDT doses showing a greater and more durable PSA response.[13][14] At 24 hours after PDT, serum PSA increased by an average of 98% ± 36% from baseline.[8] Patients in the high-dose group had a 119% ± 52% increase in PSA compared to a 54% ± 27% increase in the low-dose group.[8]
Experimental Protocol: Phase I Prostate Cancer Trial
-
Patient Population: Men with biopsy-proven locally recurrent prostate cancer following radiation therapy with no evidence of metastatic disease.[1][12]
-
Treatment Plan: A treatment plan for interstitial fiber placement was developed using transrectal ultrasound images.[1]
-
Drug Administration: this compound was administered as a sterile, pyrogen-free 2 mM solution in 5% mannitol/water via intravenous infusion over 5-10 minutes.[9]
-
Dose Escalation: The PDT dose was escalated by increasing the this compound dose, increasing the light dose, and decreasing the drug-light interval.[12]
-
Light Delivery: 732 nm light was delivered via optical fibers inserted through a transperineal brachytherapy template.[12]
-
Dosimetry and Monitoring: Real-time in situ light dosimetry was performed. This compound uptake in prostate biopsies was measured by spectrofluorometry. Serum PSA levels were monitored before and at multiple time points after PDT.[1][8][12]
Other Clinical Investigations
This compound was also evaluated in clinical trials for other indications:
-
Recurrent Breast Cancer: A Phase II clinical trial was completed for the photodynamic treatment of recurrent breast cancer.[8]
-
Cervical Intraepithelial Neoplasia: A Phase I trial investigated its use in treating cervical intraepithelial neoplasia grades 2 and 3.[5]
-
Atherosclerosis: It was studied for the photoangioplastic reduction of atherosclerosis in peripheral and coronary arteries.[5]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in humans. The concentration of both intact this compound and total elemental lutetium in plasma can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and inductively coupled plasma-atomic emission spectroscopy (ICP-AES), respectively.[15] Early time points after administration show that over 90% of the elemental lutetium in plasma is from the intact drug. This percentage decreases over time, suggesting some metabolism or degradation of the compound.[15] The primary route of clearance is hepatic.[7]
Conclusion
This compound represents a significant advancement in the development of photosensitizers for photodynamic therapy. Its favorable chemical and physical properties, including deep tissue penetration of its activating light and water solubility, have been demonstrated in a range of preclinical and clinical studies. The dual mechanism of action, involving both photodynamic generation of ROS and redox-mediated apoptosis, provides a robust basis for its therapeutic potential. While its clinical development has explored various indications, the most comprehensive data is available for its use in locally recurrent prostate cancer, where it has shown an acceptable safety profile and promising signs of efficacy. This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of drug development. Further research may continue to explore the full therapeutic potential of this and other texaphyrin-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Texaphyrins: new drugs with diverse clinical applications in radiation and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Thallium-Texaphyrin Nanoparticles and Their Assessment as Potential Delivery Systems for Auger Electron-Emitting 201Tl to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Motexafin Lutetium in Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Lutetium (MLu), a second-generation photosensitizer, represents a significant advancement in the field of photodynamic therapy (PDT).[1] As a member of the metallotexaphyrin family, this synthetic molecule exhibits favorable photophysical properties, including a strong absorption in the far-red spectrum, allowing for deeper tissue penetration of light.[1][2] Its water-solubility and selective accumulation in neoplastic tissues further enhance its therapeutic profile.[1][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in PDT, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Photophysical and Photochemical Properties
This compound's efficacy as a photosensitizer is rooted in its distinct photophysical and photochemical characteristics. Upon activation by light of a specific wavelength, it transitions to an excited state, leading to the generation of cytotoxic reactive oxygen species (ROS).
Table 1: Photophysical and Photochemical Characteristics of this compound
| Property | Value | Reference |
| Absorption Peak (Q-band) | 732 nm | [2] |
| Emission Peak | 750 nm | [4] |
| Primary Cytotoxic Species | Singlet Oxygen (¹O₂) | [1][3][5] |
The activation of this compound with 732 nm light initiates a Type II photochemical reaction, where the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[3][6] This singlet oxygen is the primary mediator of the subsequent cellular damage.
Cellular Uptake and Subcellular Localization
A critical aspect of this compound's mechanism is its preferential accumulation in tumor cells, which is attributed to the increased metabolic rate and altered cellular architecture of cancerous tissues.[1][7]
Time-dependent uptake of this compound has been observed in various cell lines, including RAW macrophages and human vascular smooth muscle cells.[5] Studies utilizing confocal laser scanning microscopy have pinpointed the primary subcellular localization of this compound to the lysosomes.[4] This specific accumulation is a key factor in the subsequent cytotoxic events.
Mechanism of Action: Induction of Apoptosis
Upon photoactivation, the generated singlet oxygen induces oxidative stress, initiating a cascade of events that culminate in apoptotic cell death.[3][5] The lysosomal localization of this compound is crucial; photoactivation leads to lysosomal membrane damage and the release of lysosomal enzymes into the cytoplasm, contributing to cellular damage.[4]
The primary mechanism of cell death induced by this compound PDT is apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[5][8][9] This is a significant advantage in a therapeutic context. The apoptotic pathway is initiated by mitochondrial dysfunction.
Mitochondrial-Mediated Apoptosis
Photodynamic therapy with this compound triggers the intrinsic apoptotic pathway, which is characterized by the following key events:
-
Loss of Mitochondrial Membrane Potential (ΔΨm) : The initial insult from ROS leads to a disruption of the mitochondrial membrane potential.[5][8]
-
Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5][8]
-
Caspase Activation : Cytosolic cytochrome c activates a cascade of caspases, the executioner enzymes of apoptosis.[5][8]
-
Apoptotic Body Formation : This cascade ultimately leads to the characteristic morphological changes of apoptosis, including phosphatidylserine externalization and DNA fragmentation.[5]
The intracellular redox state plays a significant role in modulating the efficacy of this compound PDT. Depletion of intracellular glutathione, a key antioxidant, potentiates cell death, while the addition of the antioxidant N-acetylcysteine attenuates it.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound-mediated PDT, the following diagrams have been generated using the DOT language.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photosensitizers in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atvb.ahajournals.org [atvb.ahajournals.org]
- 9. Photodynamic therapy: applications in atherosclerotic vascular disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Subcellular Localization of Motexafin Lutetium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of motexafin lutetium (MLu), a second-generation photosensitizer with significant potential in photodynamic therapy (PDT). This document details the mechanisms of cellular entry, intracellular trafficking, and final organellar destination of MLu, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.
Introduction to this compound
This compound is a large, water-soluble texaphyrin molecule designed for use in PDT.[1] Its preferential accumulation in malignant cells is attributed to the higher metabolic rate of these cells.[1] Upon activation with far-red light (approximately 732 nm), MLu generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage and induction of apoptosis.[1][2] Understanding the specifics of its cellular uptake and where it localizes within the cell is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies.
Cellular Uptake of this compound
The entry of this compound into cancer cells is a time-dependent process.[2] While the precise mechanisms are still under investigation, evidence suggests an active transport process, likely involving endocytosis.
Quantitative Analysis of Cellular Uptake
Quantitative data on the cellular uptake of this compound is crucial for comparing its efficacy across different cell lines and under various experimental conditions. The following table summarizes key quantitative parameters from published studies.
| Cell Line | Compound | Incubation Time | Uptake Measurement Method | Key Findings | Reference |
| RAW Macrophages | This compound | Time-dependent | Fluorescence Microscopy | Time-dependent increase in intracellular fluorescence observed. | [2] |
| Human Vascular Smooth Muscle Cells | This compound | Time-dependent | Fluorescence Microscopy | Time-dependent increase in intracellular fluorescence observed. | [2] |
| EMT6 Murine Sarcoma | Lutetium Texaphyrin (PCI-0123) | Not specified | In vitro cellular retention studies | Increased sensitizer retention with incubation time. | [3] |
| Human Prostate Cancer (in vivo) | This compound (0.5-2 mg/kg) | 3, 6, or 24 hours post-injection | Spectrofluorometric assay of biopsies | Presence of photosensitizer demonstrated in all patients.[4][5] | [4][5] |
| RIF Tumors (murine) | This compound | Not specified | Diffuse Reflectance Spectroscopy (DRS) and ex vivo spectrofluorometric assay | Strong correlation between in vivo DRS and ex vivo measured MLu concentration.[6][7] | [6][7] |
| Various Cancer Cell Lines (prostate, breast, glioma) | This compound | Not specified | Not specified | IC₅₀ values in the low micromolar range (1–5 µM) upon illumination. | [3] |
Subcellular Localization of this compound
Following cellular uptake, this compound is trafficked to and accumulates in specific subcellular compartments. Understanding this localization is critical as it determines the primary sites of photodamage upon light activation.
Confocal laser scanning microscopy has demonstrated that the primary intracellular localization site of a lutetium texaphyrin, PCI-0123, is the lysosomes.[3] This lysosomal accumulation is a key aspect of its mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and subcellular localization of this compound.
Spectrofluorometric Assay for Intracellular this compound Quantification
This protocol is adapted from methodologies used in clinical trials to measure photosensitizer uptake in tissue biopsies.[4][5]
Objective: To quantify the concentration of this compound within cells or tissues.
Materials:
-
Cells or homogenized tissue samples
-
This compound standard of known concentration
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
For tissue samples, homogenize the tissue in an appropriate buffer.
-
-
Fluorescence Measurement:
-
Transfer the cell lysate or tissue homogenate to a quartz cuvette.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. For this compound, the excitation wavelength is typically around 470 nm, and the emission is measured at its characteristic peak, around 740-750 nm.[8]
-
-
Quantification:
-
Create a standard curve by measuring the fluorescence of a series of known concentrations of this compound in the same buffer as the samples.
-
Determine the concentration of this compound in the samples by comparing their fluorescence intensity to the standard curve.
-
Confocal Microscopy for Subcellular Localization
This protocol outlines the steps for visualizing the subcellular localization of this compound, with a focus on co-localization with lysosomes.
Objective: To determine the intracellular location of this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 or DAPI for nuclear staining
-
Formaldehyde or paraformaldehyde for fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Staining:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Incubate the cells with this compound at the desired concentration and for the desired time.
-
In the final 30-60 minutes of incubation, add a lysosomal marker such as LysoTracker Red to the culture medium.
-
A nuclear counterstain like Hoechst 33342 can also be added.
-
-
Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a confocal microscope. Use appropriate laser lines and emission filters for this compound (far-red fluorescence), the lysosomal dye (e.g., red fluorescence), and the nuclear stain (blue fluorescence).
-
-
Analysis:
-
Analyze the acquired images for co-localization between the fluorescence signals of this compound and the lysosomal marker.
-
Subcellular Fractionation
This protocol describes a general method for separating cellular components to determine the concentration of this compound in each fraction.
Objective: To isolate different organelles and quantify the amount of this compound in each fraction.
Materials:
-
Cultured cells treated with this compound
-
Fractionation buffer kit (commercially available or prepared in-house)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Spectrofluorometer or other analytical instrument for quantification
Procedure:
-
Cell Lysis and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle to break the plasma membrane while leaving nuclei intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant contains the cytosolic and microsomal fractions. An ultracentrifugation step (e.g., 100,000 x g) can be used to separate the microsomes (containing lysosomes and other vesicles) from the cytosol.
-
-
Quantification:
-
Lyse each fraction and quantify the amount of this compound in each using a spectrofluorometric assay as described in Protocol 4.1.
-
Signaling Pathways and Experimental Workflows
The cellular effects of this compound are initiated by its uptake and subcellular localization, and culminate in a cascade of signaling events upon photoactivation.
Cellular Uptake and Localization Workflow
The following diagram illustrates a typical experimental workflow to investigate the cellular uptake and subcellular localization of this compound.
Proposed Cellular Uptake Pathway via Endocytosis
While not definitively proven for this compound, endocytosis is a likely mechanism for the uptake of large molecules. The diagram below illustrates a hypothetical clathrin-mediated endocytosis pathway.
Signaling Pathway of this compound-Induced Apoptosis
Upon photoactivation within the lysosomes, this compound generates ROS, which can lead to lysosomal membrane permeabilization and the release of cathepsins. These events, along with direct mitochondrial damage by ROS, trigger the intrinsic pathway of apoptosis.
Studies have shown that PDT with this compound is associated with the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of caspases, all hallmarks of apoptosis.[2][9] Western blot analysis has confirmed the accumulation of cytochrome c in the cytosol following PDT with this compound.[10]
Conclusion
This technical guide provides a foundational understanding of the cellular uptake and subcellular localization of this compound. The preferential accumulation in lysosomes is a key feature that can be exploited for targeted photodynamic therapy. The provided experimental protocols offer a starting point for researchers to further investigate the intricate cellular and molecular biology of this promising photosensitizer. Future research should focus on elucidating the specific transporters or receptors involved in its uptake and further detailing the signaling cascades initiated by its photoactivation to refine and enhance its therapeutic application.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atvb.ahajournals.org [atvb.ahajournals.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interstitial fluorescence spectroscopy in the human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
In Vitro Cytotoxicity of Motexafin Lutetium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Motexafin Lutetium (MLu), a texaphyrin-based photosensitizer for photodynamic therapy (PDT). It is designed to be a comprehensive resource for researchers and professionals involved in drug development and cancer research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and its Cytotoxic Mechanism
This compound (also known as Lutrin®, Optrin®, or Antrin®) is a second-generation photosensitizer that preferentially accumulates in tumor cells.[1] Upon activation with near-infrared light (approximately 730-732 nm), MLu transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[2][3] This process induces oxidative stress within the cancer cells, leading to damage of cellular components, disruption of mitochondrial function, and ultimately, cell death through apoptosis and, as more recent evidence suggests, pyroptosis.[4][5] A key advantage of MLu is its activation by deeply penetrating far-red light, making it suitable for treating solid tumors.[1]
Quantitative Cytotoxicity Data
The in vitro cytotoxic efficacy of this compound is dependent on the cell line, drug concentration, and light dose. Upon photoactivation, MLu demonstrates potent cytotoxicity, with IC50 values typically in the low micromolar range.[6] In contrast, it exhibits minimal toxicity in the absence of light.[6]
| Cell Line | Cell Type | IC50 (µM) | Light Dose | Reference |
| RAW 264.7 Macrophages | Murine Macrophage | 5 - 20 | 2 J/cm² at 732 nm | [2][3] |
| Human Vascular Smooth Muscle Cells | Human Vascular Smooth Muscle | 5 - 20 | 2 J/cm² at 732 nm | [2][3] |
| Various Cancer Cells (General) | Human Prostate, Breast, Glioma | 1 - 5 | 730 nm illumination | [6] |
Note: IC50 values can vary between experiments due to factors such as cell passage number, seeding density, and assay duration.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.
Cell Culture and this compound Incubation
-
Cell Lines: A variety of cell lines have been utilized in studies, including but not limited to, RAW 264.7 macrophages, human vascular smooth muscle cells, and various human cancer cell lines (e.g., prostate, breast, glioma).[2][6]
-
Culture Conditions: Cells are typically maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Incubation: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing the desired concentration of this compound (typically ranging from 0 to 100 µM).[3] The incubation period can vary, but an overnight incubation (approximately 18 hours) is common.[3]
Photodynamic Therapy (PDT) Protocol
-
Light Source: A diode laser emitting light at a wavelength of approximately 730-732 nm is commonly used for photoactivation.[2][7]
-
Light Delivery: Following incubation with this compound and a wash with phosphate-buffered saline (PBS), cells are exposed to light. The light dose, or fluence, is a critical parameter and is typically in the range of 2 J/cm².[2][3] The fluence rate, which is the rate at which the light is delivered, is also an important factor, with studies exploring rates around 5 mW/cm².[3]
Cytotoxicity and Cell Viability Assays
3.3.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
After PDT, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for a period (e.g., 15 minutes), allowing for the formation of formazan crystals.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read at approximately 590 nm using a microplate reader.
-
3.3.2. WST-1 Assay
The WST-1 assay is another colorimetric assay that is more convenient than the MTT assay as it does not require a solubilization step.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.
-
Protocol:
-
Following PDT, 10 µL of the WST-1 reagent is added to each well containing 100 µL of culture medium.
-
The plate is incubated for a specified time (e.g., 4 hours) at 37°C.
-
The plate is shaken thoroughly for 1 minute.
-
The absorbance is measured at a wavelength between 420 and 480 nm.
-
Apoptosis Assays
3.4.1. Annexin V Staining
This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.
-
Protocol:
-
After PDT, cells are harvested and washed with PBS.
-
Cells are resuspended in a binding buffer.
-
Fluorescein-conjugated Annexin V and PI are added to the cell suspension.
-
After a brief incubation, the cells are analyzed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative.
-
3.4.2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.
-
Principle: This is a fluorescent assay that detects the activity of specific caspases, such as caspase-3. A fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3) is cleaved by the active caspase, releasing a fluorescent molecule (AMC).
-
Protocol:
-
Cell lysates are prepared from cells after PDT.
-
The cell lysate is mixed with a substrate solution.
-
The mixture is incubated to allow for substrate cleavage.
-
The fluorescence is measured using a fluorescence reader (excitation ~380 nm, emission ~420-460 nm).
-
3.4.3. Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Principle: A fluorescent dye, such as JC-1 or TMRE, is used to assess the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red-orange. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Cells are incubated with the fluorescent dye after PDT.
-
The change in fluorescence is visualized using fluorescence microscopy or quantified by flow cytometry.
-
3.4.4. Cytochrome c Release Assay
The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway.
-
Principle: This assay involves the separation of the mitochondrial and cytosolic fractions of the cell, followed by the detection of cytochrome c in each fraction, typically by Western blotting.
-
Protocol:
-
After PDT, cells are harvested and homogenized.
-
Differential centrifugation is used to separate the cytosolic and mitochondrial fractions.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific for cytochrome c.
-
Pyroptosis Assay
3.5.1. Gasdermin E (GSDME) Cleavage Assay
Pyroptosis induced by some stimuli is mediated by the cleavage of Gasdermin E (GSDME) by caspase-3.
-
Principle: The cleavage of GSDME into its N-terminal (GSDME-N) and C-terminal fragments is detected by Western blotting. The GSDME-N fragment forms pores in the plasma membrane, leading to cell lysis.
-
Protocol:
-
Cell lysates are prepared from cells after PDT.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody that recognizes GSDME to detect both the full-length protein and its cleaved fragments.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound-Induced Cell Death
The cytotoxic effects of this compound-mediated PDT are primarily executed through the induction of apoptosis and pyroptosis. The following diagrams illustrate the key signaling cascades involved.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Preclinical Animal Models for Motexafin Lutetium Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of motexafin lutetium, a photosensitizer for photodynamic therapy (PDT). This document details the experimental protocols, summarizes quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to this compound
This compound (MLu) is a second-generation photosensitizer that, upon activation by near-infrared light, generates reactive oxygen species (ROS), leading to localized cellular damage and induction of apoptosis in targeted tissues.[1][2] Its preferential accumulation in tumor cells and activation by deeply penetrating light make it a promising agent for the treatment of various solid tumors.[1][2] Preclinical animal models have been instrumental in evaluating the safety, efficacy, and mechanism of action of this compound-mediated PDT.
Murine Xenograft Models: Efficacy Assessment
Murine xenograft models, particularly those involving human breast cancer (EMT6) and glioblastoma (U87) cell lines, have been central to demonstrating the anti-tumor efficacy of this compound PDT.[3][4]
Data Presentation: Efficacy in Murine Models
| Animal Model | Tumor Type | This compound Dose | Light Dose | Key Findings | Reference(s) |
| BALB/c Mice | EMT6 Mammary Sarcoma | 10 µmol/kg | 732 nm | 70-90% reduction in tumor volume.[3] 100% cures observed with light exposure 3 hours post-injection.[4] | [3][4] |
| Immunodeficient Mice | U87 Glioblastoma | 10 µmol/kg | 730 nm | 70-90% reduction in tumor volume.[3] | [3] |
| C57BL/6 Mice | B16F10 Melanoma | 10 µmol/kg | Not Specified | Approximately doubled median survival time compared to controls.[5] | [5] |
| C3H Mice | Radiation-Induced Fibrosarcoma (RIF) | 10 mg/kg | 730 nm | Significant improvement in long-term tumor responses with low fluence rate light delivery.[6] | [6] |
Experimental Protocols: Murine Xenograft Studies
1. Cell Line Culture and Implantation:
-
EMT6 and U87 Cell Lines: Cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to maintain exponential growth.[7][8]
-
Implantation: A suspension of tumor cells (e.g., 3 x 10^6 U87 cells) is typically mixed with Matrigel and injected subcutaneously into the flank of immunodeficient mice (for U87) or syngeneic mice (for EMT6).[7]
2. This compound Administration:
-
The photosensitizer is typically administered via intravenous (tail vein) injection.[7]
3. Photodynamic Therapy (PDT):
-
A drug-light interval is observed to allow for preferential accumulation of this compound in the tumor.
-
The tumor is then irradiated with a specific wavelength of light (typically 730-732 nm) using a laser or other light source.[3][4] Light can be delivered externally for subcutaneous tumors.[9]
4. Assessment of Efficacy:
-
Tumor Growth: Tumor volume is monitored regularly using calipers.
-
Survival Analysis: The lifespan of the treated animals is recorded and compared to control groups.
-
Histopathology: Tumors are excised, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of necrosis and apoptosis.[4]
Experimental Workflow: Murine Xenograft Study
Experimental workflow for a typical murine xenograft study with this compound PDT.
Canine Models: Feasibility and Toxicity Assessment
Canine models have been employed to evaluate the feasibility and safety of this compound PDT in a larger animal model that more closely resembles human anatomy and physiology, particularly for prostate and rectal cancers.[10][11]
Data Presentation: Canine Studies
| Animal Model | Condition | This compound Dose | Light Dose | Key Findings | Reference(s) |
| Beagle Dogs | Normal Prostate | 2-6 mg/kg | 75-150 J/cm | Feasible for comprehensive prostate treatment; toxicity observed at higher doses. | [11] |
| Mixed Breed Dogs | Rectal Resection Model | 2 mg/kg | 0.5-10 J/cm² | Safe with no anastomotic leaks or severe tissue toxicity. | [10] |
| Dogs | Intraperitoneal Carcinomatosis Model | 0.2-2 mg/kg | 0.5-2.0 J/cm² | Well-tolerated with mild, transient liver function abnormalities. | [12] |
Experimental Protocols: Canine Studies
1. Animal Preparation and Anesthesia:
-
Dogs are anesthetized for the duration of the procedure.
2. This compound Administration:
-
The photosensitizer is administered intravenously.
3. Surgical Procedure and Light Delivery:
-
Prostate Studies: A laparotomy is performed to expose the prostate, and light is delivered interstitially and/or transurethrally using cylindrical diffusing fibers.[11]
-
Rectal Cancer Studies: Following a proctectomy and anastomosis, the pelvic region is illuminated with 730 nm light.[10]
-
Intraperitoneal Studies: After a laparotomy, the abdominal cavity is illuminated with 730 nm light.[12]
4. Post-Procedure Monitoring and Analysis:
-
Animals are monitored for clinical signs of toxicity.
-
Blood samples are collected to assess organ function.
-
Tissues are collected at necropsy for histological evaluation.[10]
-
In some studies, in situ fluorescence spectra are obtained to measure drug concentration in tissues.[12]
Experimental Workflow: Canine Prostate PDT Study
Workflow for a canine prostate photodynamic therapy study.
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of action of this compound PDT is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] The apoptotic cascade is initiated through a redox-sensitive pathway that involves the mitochondria.[1][13]
Upon photoactivation, this compound generates singlet oxygen and other ROS, which induce oxidative stress within the cancer cell.[1] This oxidative stress leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][13] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis, ultimately leading to programmed cell death.[7][13] The intracellular redox state, influenced by factors like glutathione levels, can modulate the sensitivity of cells to this compound-induced apoptosis.[13]
Signaling pathway of this compound-induced apoptosis.
Conclusion
Preclinical animal models have been indispensable in the development of this compound as a photosensitizer for photodynamic therapy. Murine models have provided crucial data on anti-tumor efficacy, while canine models have offered valuable insights into the safety and feasibility of clinical translation. The understanding of the underlying apoptotic signaling pathway provides a strong rationale for the continued investigation of this compound in oncology. This technical guide serves as a foundational resource for researchers and drug development professionals working in this promising area of cancer therapy.
References
- 1. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution assessment of a lutetium(III) texaphyrin analogue in tumor-bearing mice using NIR Fourier-transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Oncology Studies of Motexafin Lutetium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin lutetium (Lu-Tex) is a texaphyrin-based photosensitizer designed for photodynamic therapy (PDT). This second-generation agent exhibits preferential accumulation in tumor cells due to their higher metabolic rates.[1] Upon activation by far-red light, which allows for deeper tissue penetration, this compound generates cytotoxic singlet oxygen, inducing localized tumor destruction.[1] Early clinical investigations have explored its potential across various oncological indications, primarily focusing on solid tumors. This document provides a detailed technical summary of the foundational clinical studies of this compound in oncology.
Mechanism of Action: Oxidative Stress-Induced Apoptosis
The primary antitumor mechanism of this compound-mediated PDT is the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the target cells.[2] This process initiates a cascade of cellular events culminating in apoptosis. The key steps in this pathway include:
-
Photosensitizer Activation: Following intravenous administration, this compound accumulates in tumor tissue. Subsequent illumination with light at a specific wavelength (732 nm) excites the drug to a higher energy state.
-
Singlet Oxygen Production: The activated this compound transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[1]
-
Induction of Oxidative Stress: Singlet oxygen and other ROS cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.
-
Mitochondrial Pathway of Apoptosis: The oxidative stress disrupts mitochondrial function, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the key executioner enzymes of apoptosis.[3]
-
Apoptotic Body Formation: Activated caspases orchestrate the dismantling of the cell, leading to characteristic apoptotic changes such as DNA fragmentation and the formation of apoptotic bodies.[3]
The intracellular redox state has been shown to be a critical determinant of cellular sensitivity to this compound-mediated PDT. Depletion of intracellular glutathione potentiates cell death, while the antioxidant N-acetylcysteine can attenuate it.[3]
References
- 1. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress-mediated PANoptosis and ferroptosis: Exploration of multimodal cell death triggered by an AIE-active nano-photosensitizer via photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Biodistribution of Motexafin Lutetium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motexafin lutetium (MLu), a second-generation texaphyrin photosensitizer, has been investigated as a potential agent for photodynamic therapy (PDT) in various oncological indications. Its preferential accumulation in tumor tissue and activation by deeply penetrating far-red light (around 732 nm) make it a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, compiled from preclinical and clinical studies. The document includes quantitative data on its distribution in various tissues, detailed experimental protocols for its analysis, and visualizations of its proposed mechanism of action and experimental workflows.
Introduction
This compound is a water-soluble, synthetic metallotexaphyrin designed for use in photodynamic therapy.[1] Its mechanism of action is predicated on its selective uptake by cancerous cells, which is attributed to their higher metabolic rate.[1] Following intravenous administration, this compound is activated by light of a specific wavelength (732 nm), leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which in turn induce localized tumor cell death through apoptosis.[1][2] This targeted approach aims to minimize damage to surrounding healthy tissues. Clinical investigations have explored its utility in treating recurrent prostate and breast cancers, among other solid tumors.[3][4]
Pharmacokinetics
Plasma Pharmacokinetics
Studies in human patients have shown a multi-exponential decline in the plasma concentration of this compound following intravenous administration.[5] The majority of the circulating lutetium in the early time points post-administration is attributable to the intact parent drug.[6] However, over time, a degree of degradation or metabolism may occur, as evidenced by a decrease in the percentage of intact this compound relative to total lutetium in plasma at 48 hours post-dosing.[6]
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Species | Dose | t½ (half-life) | AUC (Area Under the Curve) | Clearance (CL) | Volume of Distribution (Vd) | Source(s) |
| Human | 0.5 - 2 mg/kg | Data not available | Data not available | Data not available | Data not available | [7][8] |
| Murine | 10 mg/kg | Data not available | Data not available | Data not available | Data not available | [9] |
Note: Specific quantitative values for half-life, AUC, clearance, and volume of distribution are not consistently reported in the reviewed literature.
Biodistribution
The biodistribution of this compound is a critical factor in its therapeutic efficacy and safety profile. Its preferential accumulation in tumor tissues is a key feature that enables targeted photodynamic therapy.
Tissue Distribution
Preclinical and clinical studies have demonstrated the uptake of this compound in various tissues, with a notable preference for tumors over adjacent healthy tissues. The liver is reported to be a major organ of accumulation, suggesting hepatic clearance.[2]
Table 2: Quantitative Biodistribution of this compound in Preclinical Models
| Species | Tumor Model | Dose | Time Post-Injection | Tissue | Concentration (ng/mg or µg/g) | Source(s) |
| Murine | RIF | 10 mg/kg | 180 min | Plasma | 5.7 ng/µL | [9] |
| Murine | RIF | 10 mg/kg | 180 min | Tumor | 3.1 ng/mg | [9] |
Table 3: this compound Concentration in Human Prostate Tissue (Phase I Clinical Trial)
| Injected Dose (mg/kg) | Drug-Light Interval (hours) | Mean Prostate Concentration (ng/mg ± SE) | Number of Patients (n) | Source(s) |
| 0.5 | 24 | 0.35 ± 0.04 | 3 | [7] |
| 1.0 | 24 | 0.65 ± 0.07 | 3 | [7] |
| 1.0 | 6 | 0.47 | 1 | [7] |
| 2.0 | 6 | 3.38 ± 0.74 | 3 | [7] |
| 2.0 | 3 | 4.99 ± 0.90 | 6 | [7] |
Mechanism of Action: Induction of Apoptosis
Upon photoactivation, this compound generates reactive oxygen species, which initiate a cascade of events leading to apoptotic cell death. The primary mechanism involves the disruption of mitochondrial function.
Signaling Pathway
The apoptotic pathway induced by this compound-mediated PDT is characterized by the following key events:
-
Loss of Mitochondrial Membrane Potential: The initial oxidative stress leads to a decrease in the mitochondrial membrane potential.[1][2]
-
Cytochrome c Release: This is followed by the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, with evidence pointing to the initial activation of caspase-9.[2] This is a hallmark of the intrinsic apoptotic pathway.
-
Execution of Apoptosis: Activated executioner caspases, such as caspase-3, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and phosphatidylserine externalization.[1][2]
References
- 1. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry and inductively coupled plasma-atomic emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Redox-Active Properties and Therapeutic Potential of Motexafin Lutetium
Executive Summary: Motexafin Lutetium (MLu), a second-generation photosensitizer belonging to the metallotexaphyrin family, has emerged as a significant agent in the field of photodynamic therapy (PDT). Its unique chemical structure and photophysical properties, particularly its strong absorbance in the near-infrared spectrum (~732 nm), allow for deeper tissue penetration of light. The therapeutic efficacy of MLu is fundamentally rooted in its redox-active properties. Upon photoactivation, it efficiently generates cytotoxic reactive oxygen species (ROS), including singlet oxygen, which induce oxidative stress and trigger programmed cell death in targeted tissues. This mechanism is highly dependent on the local cellular redox environment. MLu preferentially accumulates in malignant and atherosclerotic tissues, providing a degree of selectivity. This technical guide delves into the core redox mechanisms of this compound, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its application.
Core Mechanism: Redox-Active Properties
This compound's primary mechanism of action is as a photosensitizer in photodynamic therapy.[1][2] Unlike conventional chemotherapeutic agents, it is pharmacologically inactive until activated by a specific wavelength of light.[1] Its therapeutic effect is a direct consequence of its ability to induce targeted oxidative damage through a series of redox-related events.
Photoactivation and Generation of Reactive Oxygen Species (ROS)
The process begins with the intravenous administration of MLu, which selectively accumulates in hyperproliferative tissues like tumors.[1][2] The texaphyrin macrocycle is then excited by non-thermal, far-red light, typically at a wavelength of 730-732 nm.[2][3][4] This light absorption elevates MLu to an excited singlet state, which rapidly converts to a more stable, longer-lived triplet state. In this excited triplet state, MLu acts as a catalyst, transferring its energy to endogenous molecular oxygen (Type II reaction). This energy transfer converts ground-state oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[2][5][6]
Redox Cycling and Amplification of Oxidative Stress
Beyond singlet oxygen generation, the texaphyrin core of this compound can participate in redox cycling with cellular reductants.[2] This process can further amplify the level of oxidative stress within the target cell, contributing to its cytotoxic effect. The molecule's redox potential is similar to that of its gadolinium analogue, Motexafin Gadolinium, which has also been studied for its redox-mediating capabilities.[7]
Influence of the Cellular Redox Environment
The efficacy of MLu-PDT is intrinsically linked to the intracellular redox state of the target cells.[5][6] Studies on vascular cells have demonstrated that depleting intracellular glutathione—a key antioxidant—using buthionine sulfoximine (BSO) significantly potentiates the cytotoxic effects of MLu-PDT.[5][6][8] Conversely, the addition of the antioxidant N-acetylcysteine (NAC) attenuates cell death.[5][6] This redox sensitivity is clinically relevant, as many atherosclerotic and malignant tissues are already under a state of heightened oxidative stress and may have depleted antioxidant reserves, potentially making them more susceptible to MLu-PDT.[6]
Cellular Response and Therapeutic Effect
The oxidative stress induced by MLu-PDT initiates a cascade of events culminating in cell death, primarily through apoptosis. This controlled form of cell death is advantageous as it typically avoids the significant inflammatory response associated with necrosis.
Induction of Redox-Sensitive Apoptosis
The primary target of the ROS generated by MLu-PDT appears to be the mitochondria. The oxidative damage leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[5][6] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of effector caspases.[5][6] This caspase activation is the point of no return for the cell, leading to characteristic apoptotic changes such as phosphatidylserine externalization on the cell membrane and DNA fragmentation, ultimately resulting in cell death.[5][6]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of this compound has been evaluated in a range of studies, from cell culture to human clinical trials. The following tables summarize key quantitative findings.
In Vitro Efficacy
MLu demonstrates potent, light-dependent cytotoxicity across various cell lines with minimal toxicity in the absence of light.
| Cell Type | Light Parameters | IC₅₀ Value | Dark Toxicity IC₅₀ | Reference |
| Human Prostate, Breast, Glioma Cells | 730 nm illumination | 1–5 µM | >50 µM | [2] |
| RAW Macrophages, Human Vascular SMCs | 732 nm light (2 J/cm²) | 5–20 µmol/L | Not specified | [5][6] |
| RAW Macrophages (Glutathione depleted) | 732 nm light (2 J/cm²) | ~1 µmol/L | Not applicable | [8] |
Table 1: Summary of In Vitro Cytotoxicity of this compound PDT.
Preclinical In Vivo Efficacy
Animal models have been crucial in establishing the anti-tumor efficacy and biodistribution of MLu.
| Animal Model | Tumor/Condition | MLu Dose | Drug-Light Interval | Light Parameters | Key Outcome | Reference |
| Murine (EMT6/U87 xenografts) | Mammary/Glioma | 10 µmol/kg | Not specified | 730 nm | 70–90% reduction in tumor volume | [2] |
| Murine (Mammary Cancer) | Mammary Carcinoma | 10 µmol/kg | 3 hours | 150 J/cm² (732 nm) | 100% cure rate | [9] |
| Murine (Mammary Cancer) | Mammary Carcinoma | 20 µmol/kg | 5 hours | 150 J/cm² (732 nm) | Significant efficacy (P < 0.0001) | [9] |
| Canine | Normal Prostate | 2–6 mg/kg | 3 hours | 75–150 J/cm (732 nm) | Comprehensive prostate necrosis/atrophy | [10] |
| Canine | Intraperitoneal Model | 0.2–2 mg/kg | 3 hours | 0.5–2.0 J/cm² (730 nm) | Well-tolerated; supports use for IP PDT | [11][12] |
Table 2: Summary of Preclinical In Vivo Efficacy of this compound PDT.
Clinical Trial Parameters
MLu has been investigated in humans for several indications, primarily in oncology and cardiology.
| Indication | Trial Phase | Patient Cohort | MLu Dose Range | Drug-Light Interval | Light Parameters | Key Finding/Endpoint | Reference |
| Locally Recurrent Breast Cancer | Phase I/II | 16 (Phase I) | 0.6–7.2 mg/kg | 3 hours | Not specified | 60% response rate (evaluable patients) | [13] |
| Locally Recurrent Prostate Cancer | Phase I | 17 | 0.5–2 mg/kg | 3–24 hours | 25–150 J/cm² (732 nm) | MTD determination; treatment is feasible | [14][15] |
| Coronary Artery Disease | Phase I | 79 | Dose-escalation | 18–24 hours | Dose-escalation | PT was well tolerated; MTD identified | [16] |
Table 3: Summary of this compound Clinical Trial Parameters.
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating photosensitizers. The following are generalized protocols based on published methodologies.
Protocol for In Vitro Assessment of PDT-Induced Apoptosis
This protocol outlines the steps to measure the redox-sensitive apoptotic response of cells to MLu-PDT.
-
Cell Culture: Plate cells (e.g., RAW macrophages or a cancer cell line) in appropriate multi-well plates and allow them to adhere overnight.
-
Redox Modulation (Optional): To test redox sensitivity, pre-treat cells with a glutathione-depleting agent (e.g., BSO) for 24 hours or an antioxidant (e.g., N-acetylcysteine) for 1 hour prior to MLu incubation.[5][6]
-
Photosensitizer Incubation: Incubate cells with varying concentrations of this compound (e.g., 0-50 µM) in serum-free media for a defined period (e.g., 4-16 hours). Include "dark" controls that receive MLu but no light.
-
Photoactivation: Wash cells to remove excess MLu. Add fresh media and illuminate with a 732 nm light source, delivering a defined fluence (e.g., 2 J/cm²).[5]
-
Post-Illumination Incubation: Incubate cells for a further 24 hours to allow the apoptotic process to proceed.
-
Apoptosis Assessment:
-
Viability: Use an MTT or similar assay to determine the IC₅₀.
-
Apoptosis Markers: Stain cells with Annexin V (for phosphatidylserine externalization) and Propidium Iodide (for membrane integrity) and analyze via flow cytometry.[6]
-
Mitochondrial Potential: Use a fluorescent probe like JC-1 to measure the loss of mitochondrial membrane potential.[5]
-
Caspase Activity: Use a fluorometric assay to measure the activity of key caspases (e.g., Caspase-3).[5]
-
Protocol for Phase I Clinical Trial in Prostate Cancer
This protocol describes a typical dose-escalation design to determine the maximum tolerated dose (MTD) of MLu-PDT.
-
Patient Selection: Enroll patients with biopsy-proven, locally recurrent prostate cancer following primary radiation therapy, with no evidence of metastatic disease.[15]
-
Dose Escalation Design: Use a cohort-based design (e.g., 3-6 patients per cohort). Escalate the PDT dose by systematically increasing the MLu dose (e.g., 0.5, 1.0, 2.0 mg/kg), increasing the light fluence (e.g., 25 to 150 J/cm²), and/or decreasing the drug-light interval (e.g., 24h, 6h, 3h).[14][15]
-
Treatment Procedure:
-
Administer the assigned dose of this compound via intravenous infusion over 10-15 minutes.[4]
-
After the specified drug-light interval, insert cylindrical light-diffusing optical fibers interstitially into the prostate gland under ultrasound guidance.[4][15]
-
Deliver 732 nm laser light until the prescribed fluence is achieved. Use in-situ detectors to measure the delivered light dose in real-time.[14][15]
-
Obtain prostate biopsies before and after light delivery to measure MLu concentration via spectrofluorometry.[15]
-
-
Toxicity Monitoring: Monitor patients for dose-limiting toxicities (DLTs) according to standard criteria (e.g., CTCAE). The MTD is defined as the dose level below which 2 of 6 patients experience a DLT.[4]
-
Follow-up: Follow patients for short-term and long-term toxicity and assess therapeutic response via PSA levels and follow-up biopsies.[4][14]
Conclusion
This compound is a potent, second-generation photosensitizer whose therapeutic action is governed by its redox-active properties. Its ability to be activated by near-infrared light, selectively accumulate in target tissues, and efficiently generate cytotoxic ROS makes it a promising agent for photodynamic therapy. The mechanism of action is critically dependent on the cellular redox state, leading to mitochondrial-mediated apoptosis. Preclinical and clinical data have demonstrated its potential in treating various cancers and cardiovascular diseases. Future research and clinical development will likely focus on optimizing treatment dosimetry—including drug dose, light fluence, and drug-light interval—to maximize therapeutic efficacy while minimizing toxicity, potentially through real-time, patient-specific monitoring of photosensitizer concentration and tissue optics.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Photodynamic Therapy With Lutetium Texaphyrin in Treating Patients With Locally Recurrent Prostate Cancer [ctv.veeva.com]
- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Lutetium texaphyrin (PCI-0123): a near-infrared, water-soluble photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy in the canine prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of this compound-mediated intraperitoneal photodynamic therapy in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Motexafin Lutetium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for evaluating the photosensitizer motexafin lutetium. The included methodologies cover key aspects of its photodynamic activity, including cytotoxicity, cellular uptake, and mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from in vitro studies. These values serve as a reference for expected outcomes and for designing new experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (Light-Activated) | Dark Toxicity | Light Source | Reference |
| Human Prostate, Breast, and Glioma Cells | Not Specified | 1–5 µM | >50 µM | 730 nm | [1] |
| RAW Macrophages and Human Vascular Smooth Muscle Cells | Not Specified | 5–20 µM | Not Specified | 732 nm (2 J/cm²) | [2] |
Table 2: Cellular and Apoptotic Effects of this compound-Mediated Photodynamic Therapy (PDT)
| Cell Line | Parameter Measured | Observation | Light Source | Reference |
| Vascular Cells | Apoptosis | Increase from 7±2% to 34±3% of total cells | 732 nm | [2] |
| Vascular Cells | Mitochondrial Membrane Potential | Loss of potential observed | 732 nm | [2] |
| Vascular Cells | Cytochrome c Release | Mitochondrial release observed | 732 nm | [2] |
| Vascular Cells | Caspase Activation | Observed | 732 nm | [2] |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments with this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Photodynamic Cytotoxicity Assay (MTT Assay)
This protocol determines the light-activated cytotoxicity of this compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Light source capable of emitting at ~730-732 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water with 5% mannitol) and dilute to various concentrations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Include "dark" control wells (cells with this compound but no light exposure) and "light" control wells (cells with no this compound but with light exposure).
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
-
Photoactivation:
-
Aspirate the drug-containing medium and replace it with fresh, phenol red-free medium.
-
Expose the designated wells to a light source at 730-732 nm with a specific light dose (e.g., 2 J/cm²).
-
Keep the "dark" control plates protected from light.
-
-
MTT Assay:
-
Following light exposure (or an equivalent incubation time for dark controls), incubate the cells for an additional 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cellular Uptake Assay (Fluorescence Microscopy)
This protocol visualizes the time-dependent cellular uptake of this compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment:
-
Prepare a solution of this compound in culture medium at a desired concentration (e.g., 5-10 µM).
-
Replace the medium in the dishes with the this compound-containing medium.
-
-
Time-Course Imaging:
-
Incubate the cells at 37°C and acquire fluorescence images at various time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
Use an appropriate filter set for this compound (excitation ~470 nm, emission ~750 nm, though these may need optimization based on the specific microscope setup).
-
-
Image Analysis: Qualitatively or quantitatively analyze the increase in intracellular fluorescence over time.
Apoptosis and Mechanism of Action Assays
These assays investigate the pathways through which this compound-mediated PDT induces cell death.
a) Mitochondrial Membrane Potential Assay (JC-1 Staining)
Materials:
-
JC-1 dye
-
Cells treated with this compound and light as described in the cytotoxicity protocol.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Following PDT treatment, incubate the cells for a period to allow for apoptotic events to initiate (e.g., 6-24 hours).
-
Stain the cells with JC-1 according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Quantify the shift from red to green fluorescence as an indicator of mitochondrial depolarization.
b) Reactive Oxygen Species (ROS) Detection
Materials:
-
Cell-permeable ROS indicator dye (e.g., DCFDA or DHE)
-
Cells treated with this compound and light.
-
Fluorescence plate reader or microscope.
Procedure:
-
Load the cells with the ROS indicator dye according to the manufacturer's instructions before or after incubation with this compound.
-
Expose the cells to light to initiate photodynamic action.
-
Immediately measure the increase in fluorescence, which corresponds to the generation of ROS.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
Application Notes and Protocols for In Vivo Studies with Motexafin Lutetium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin lutetium (MLu), a member of the texaphyrin family of macrocyclic compounds, is a photosensitizer with significant potential in photodynamic therapy (PDT). Its strong absorption in the near-infrared spectrum (around 732 nm) allows for deeper tissue penetration of light, making it a candidate for treating solid tumors.[1][2] Furthermore, this compound is noted for its water solubility, a desirable characteristic for parenteral administration in clinical and preclinical research.[2]
These application notes provide a detailed protocol for the dissolution and preparation of this compound for in vivo studies, ensuring a sterile and properly formulated solution for intravenous administration. The provided methodologies are based on formulations used in published preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound for in vivo studies, based on information from clinical trials.
| Parameter | Value | Reference |
| Formulation Concentration | 2 mM (approximately 2.3 mg/mL) | [3] |
| Vehicle | 5% Mannitol in Water for Injection | [3] |
| Typical In Vivo Dosing Range | 0.2 - 6 mg/kg body weight | [4][5][6] |
| Administration Route | Intravenous (IV) infusion | [3][4] |
| Infusion Duration | Typically over 5-10 minutes | [3] |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile Water for Injection (WFI)
-
Sterile 5% Mannitol solution
-
Sterile, pyrogen-free vials (various sizes)
-
Sterile syringes (various sizes)
-
Sterile needles (e.g., 20-gauge)
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): sterile gloves, lab coat, safety glasses
Protocol for Preparation of this compound Solution (2.3 mg/mL in 5% Mannitol)
This protocol describes the preparation of a sterile 2.3 mg/mL solution of this compound in 5% mannitol for intravenous administration. All procedures should be performed under aseptic conditions in a laminar flow hood or biological safety cabinet.
1. Calculation of Required Quantities:
- Determine the total volume of the final solution required for the study.
- Calculate the required mass of this compound based on the target concentration of 2.3 mg/mL.
- Calculate the required volume of 5% Mannitol solution.
2. Reconstitution of this compound:
- Accurately weigh the calculated amount of lyophilized this compound powder in a sterile, pyrogen-free vial.
- Using a sterile syringe and needle, add a small amount of the 5% Mannitol solution to the vial containing the this compound powder to create a slurry.
- Gently swirl the vial to wet the powder.
3. Dissolution:
- Gradually add the remaining volume of the 5% Mannitol solution to the vial.
- Cap the vial and vortex at a moderate speed until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present. The solution should be a clear, colored liquid.
4. Sterile Filtration:
- Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
- Draw the this compound solution into the syringe.
- Carefully expel the solution through the sterile filter into a final sterile, pyrogen-free vial. This step ensures the sterility of the final product.
5. Quality Control:
- Visually inspect the final filtered solution for any particulate matter.
- If required by institutional protocols, a small aliquot may be taken for sterility testing and endotoxin analysis.
6. Storage:
- Store the final sterile solution protected from light at 2-8°C. The stability of the reconstituted solution should be determined based on internal validation or available literature.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing sterile this compound solution.
Signaling Pathway of this compound in Photodynamic Therapy
Caption: Simplified signaling pathway of this compound in PDT.
References
- 1. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. kingsresearch.com [kingsresearch.com]
- 5. Mannitol USP/NF: Pharmaceutical Excipient, Sweetener & Stability Factors - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Motexafin Lutetium Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosing and administration of motexafin lutetium for photodynamic therapy (PDT) in murine research models. The following protocols and data are synthesized from preclinical studies to guide the effective design and execution of experiments.
I. Quantitative Data Summary
The efficacy of this compound-mediated PDT is dependent on several key parameters, including drug dosage, light fluence, and the interval between drug administration and light exposure. The following tables summarize quantitative data from various murine studies.
| Parameter | Dosage | Mouse Model | Tumor Type | Outcome | Reference |
| Drug Dose | 10 mg/kg | RIF Tumor Bearing Mice | Fibrosarcoma | Investigated the effects of light fluence rate on PDT response. | |
| 10 µmol/kg | C57BL/6 and ApoE deficient C57BL/6 | B16F10 Melanoma | Doubled median survival time in C57BL/6 mice; greater lifespan increase in ApoE knockout mice. | ||
| 10 µmol/kg | Murine Mammary Cancer Model | Mammary Cancer | 100% cure rate when photoirradiation occurred 3 hours post-injection. | ||
| 20 µmol/kg | Murine Mammary Cancer Model | Mammary Cancer | Significant efficacy in treating both moderate and large neoplasms. |
| Parameter | Value | Mouse Model | Tumor Type | Notes | Reference |
| Light Wavelength | 730 nm | RIF Tumor Bearing Mice | Fibrosarcoma | Used in combination with a 180-minute drug-light interval. | |
| 732 nm | RAW macrophages and human vascular smooth muscle cells (in vitro) | Not Applicable | Illumination at 2 J/cm² impaired cellular viability and growth. | ||
| 732 nm | Murine Mammary Cancer Model | Mammary Cancer | Effective for photoactivation of this compound. | ||
| Light Fluence | 150 J/cm² | Murine Mammary Cancer Model | Mammary Cancer | Used with a drug dose of 20 µmol/kg and a 5-hour post-injection irradiation time. | |
| Light Fluence Rate | 25 mW/cm² vs. 75 mW/cm² | RIF Tumor Bearing Mice | Fibrosarcoma | 25 mW/cm² significantly improved long-term tumor responses over 75 mW/cm². | |
| Drug-Light Interval | 3 hours | Murine Mammary Cancer Model | Mammary Cancer | Achieved a 100% cure rate at a 10 µmol/kg drug dose. | |
| 3 hours | C57BL/6 and ApoE deficient C57BL/6 | B16F10 Melanoma | Optimal for increased lifespan in ApoE knockout mice. | ||
| 5 hours | Murine Mammary Cancer Model | Mammary Cancer | Resulted in a 50% cure rate at a 10 µmol/kg drug dose. | ||
| 180 minutes (3 hours) | RIF Tumor Bearing Mice | Fibrosarcoma | Plasma level of photosensitizer was 5.7 ng/µl. |
II. Experimental Protocols
A. This compound Preparation and Administration
This protocol outlines the preparation of this compound for intravenous administration in mice.
Materials:
-
This compound (PCI-0123)
-
Sterile 5% Mannitol in Water or appropriate sterile, pyrogen-free solvent
-
Sterile syringes and needles
-
Animal scale
-
Vortex mixer
Procedure:
-
Reconstitution: Prepare a stock solution of this compound. While specific concentrations may vary based on the manufacturer's instructions, a common formulation involves dissolving the lyophilized powder in a sterile 5% mannitol solution to a final concentration of 2 mM (approximately 2.3 mg/ml).
-
Dose Calculation: Weigh each mouse to determine the precise body weight. Calculate the required volume of the this compound solution based on the desired dosage (e.g., 10 mg/kg or 10-20 µmol/kg).
-
Administration: Administer the calculated dose via intravenous (IV) injection, typically through the tail vein. The injection should be performed slowly over 5-10 minutes.
B. Photodynamic Therapy (PDT) Protocol
This protocol describes the application of light to the tumor site following the administration of this compound.
Materials:
-
Diode laser with an output wavelength of 730-732 nm
-
Fiber optic light delivery system
-
Power meter for laser calibration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal restraining device
-
Eye protection for personnel
Procedure:
-
Drug-Light Interval: After this compound administration, allow for the predetermined drug-light interval (typically 3 to 5 hours) to permit optimal tumor accumulation of the photosensitizer.
-
Animal Preparation: Anesthetize the mouse. Ensure the tumor area is free of fur to maximize light penetration.
-
Laser Calibration: Calibrate the laser output to the desired fluence rate (e.g., 25 mW/cm² or 150 mW/cm²) using a power meter.
-
Light Application: Position the fiber optic output perpendicular to the tumor surface to deliver the light dose. The total light fluence is determined by the fluence rate and the duration of exposure (e.g., 150 J/cm²).
-
Post-Treatment Monitoring: After light delivery, monitor the animal for recovery from anesthesia and any immediate adverse effects. Continue to monitor tumor response and overall animal health in the following days and weeks.
III. Visualizations
A. Experimental Workflow
Application Notes and Protocols for Photodynamic Therapy Using Motexafin Lutetium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the light activation parameters for Motexafin Lutetium (MLu), a second-generation photosensitizer, in the context of photodynamic therapy (PDT). Detailed protocols derived from preclinical and clinical studies are presented to guide experimental design and application.
Introduction to this compound in PDT
This compound (also known as Lutrin®, Optrin®, or Lu-Tex) is a synthetic metallotexaphyrin designed for photodynamic therapy.[1][2] As a photosensitizer, it preferentially accumulates in tumor cells and atherosclerotic plaques.[1][3][4] Upon activation with far-red light, it generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage and induction of apoptosis or necrosis.[3][5][6] A key advantage of this compound is its activation by deeply penetrating far-red light, making it suitable for treating solid tumors.[1]
Mechanism of Action
The photodynamic action of this compound is initiated by the absorption of light at a specific wavelength. This process can be summarized in the following steps:
-
Ground State (S₀): The photosensitizer is in a stable, low-energy state.
-
Excitation (S₁): Upon absorbing a photon of light, the photosensitizer is elevated to an excited singlet state.
-
Intersystem Crossing (T₁): The molecule can then transition to a more stable, longer-lived triplet state.
-
Energy Transfer (Type II Reaction): In the triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen and other ROS cause oxidative damage to cellular components, including mitochondria, leading to apoptosis and necrosis of the target cells.[5][7]
Light Activation Parameters
The efficacy of this compound-mediated PDT is critically dependent on several light-related parameters.
Wavelength
The optimal activation wavelength for this compound is approximately 732 nm .[2][6][7] This near-infrared wavelength allows for deeper tissue penetration compared to light used for first-generation photosensitizers.[1][8]
Light Source
A diode laser is commonly used as the light source for activating this compound in both preclinical and clinical settings.[6][9][10]
Light Dose (Fluence) and Fluence Rate
The light dose, or fluence, is the total light energy delivered to the tissue, measured in Joules per square centimeter (J/cm²). The fluence rate is the power of the light delivered per unit area, measured in milliwatts per square centimeter (mW/cm²). These parameters are often adjusted based on the target tissue and desired therapeutic effect.
| Application | Drug Dose | Drug-Light Interval | Fluence (Light Dose) | Fluence Rate | Reference |
| Prostate Cancer (Clinical Trial) | 0.5 - 2 mg/kg | 3 - 24 hours | 25 - 150 J/cm² | 150 mW/cm | [2][6][11] |
| Recurrent Breast Cancer (Clinical Trial) | 4 - 5 mg/kg | 18 - 24 hours | 150 J/cm² | 75 mW/cm² | [12] |
| Vascular Cells (In Vitro) | 5 - 20 µmol/L (IC₅₀) | N/A | 2 J/cm² | Not Specified | [3] |
| Tumor-Bearing Mice (In Vivo) | 10 mg/kg | 180 minutes | 135 - 200 J/cm² | 25 - 75 mW/cm² | [13][14] |
Note: The "PDT dose" can be calculated as the product of the photosensitizer concentration in the tissue and the light dose (fluence).[6]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the photodynamic efficacy of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., prostate, breast, glioma) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a suitable density and allow them to attach for 24 hours.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-5 µM).[5] Include control wells with no photosensitizer. Incubate for a predetermined duration (e.g., 18-24 hours) to allow for cellular uptake.
-
Illumination: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol red-free medium. Illuminate the plates with a 732 nm diode laser at a specified fluence (e.g., 2 J/cm²).[3] Keep a set of plates in the dark to assess dark toxicity.
-
Post-Illumination Incubation: Incubate the cells for an additional 24 to 48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or XTT.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves. This compound typically shows minimal dark toxicity (IC₅₀ > 50 µM).[5]
In Vivo Antitumor Efficacy Study (Murine Xenograft Model)
This protocol describes a general procedure for evaluating the antitumor effects of this compound PDT in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., EMT6 or U87) into the flank of immunocompromised mice.[5] Allow tumors to grow to a palpable size.
-
Photosensitizer Administration: Administer this compound intravenously (i.v.) at a specified dose (e.g., 10 µmol/kg).[5]
-
Drug-Light Interval: Wait for a specific period (e.g., 180 minutes) to allow for preferential accumulation of the photosensitizer in the tumor tissue.[14]
-
Light Delivery: Anesthetize the mice and deliver 730 nm light to the tumor area using a laser with a fiber optic diffuser.[5][14] The light dose and fluence rate should be controlled (e.g., 135-200 J/cm², 25-75 mW/cm²).[14]
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals post-treatment.
-
Efficacy Evaluation: Evaluate treatment efficacy based on tumor growth delay, reduction in tumor volume, or tumor cure rates.[5]
Clinical Protocol for Interstitial PDT of Prostate Cancer
This protocol is based on a Phase I clinical trial for locally recurrent prostate cancer.[6][11][15]
Methodology:
-
Patient Selection: Patients with biopsy-proven locally recurrent prostate carcinoma following radiation therapy are selected.[6][15]
-
Photosensitizer Administration: this compound is administered intravenously over 5-10 minutes at a dose ranging from 0.5 to 2 mg/kg.[6][11]
-
Drug-Light Interval: A drug-light interval of 3 to 24 hours is observed.[6][11] Shorter intervals have been investigated to maximize efficacy.[9]
-
Light Delivery Preparation: The procedure is performed in a surgical suite with filtered lighting to prevent premature photosensitizer activation.[6] Optical fibers are inserted into the prostate gland through a transperineal brachytherapy template under ultrasound guidance.[4][15]
-
Interstitial Illumination: A 732 nm diode laser delivers light through the interstitial fibers.[6] The light fluence is escalated from 25 to 150 J/cm² at a fluence rate of 150 mW/cm.[2][6]
-
Dosimetry: Light dose is measured in real-time using interstitially placed isotropic detectors to ensure the prescribed fluence is delivered throughout the gland.[6]
-
Post-Treatment Evaluation: Patients are monitored for treatment-related toxicity and therapeutic response, often through serum Prostate-Specific Antigen (PSA) levels.[6][11]
Key Considerations and Future Directions
-
Individualized Dosimetry: There is significant intra- and inter-patient variability in drug uptake and tissue optical properties.[6][9] Real-time, individualized dosimetry is crucial for optimizing treatment outcomes.[9][12]
-
Fluence Rate Effects: Lower fluence rates (e.g., 25 mW/cm²) may improve tumor response, particularly when targeting tumor vasculature, by mitigating oxygen depletion during PDT.[13][14]
-
Combination Therapies: The potential of this compound PDT in combination with other cancer therapies is an area for further investigation.
These notes and protocols provide a foundation for the application of this compound in photodynamic therapy. Researchers should consult the primary literature for further details and adapt these protocols to their specific experimental needs.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy for Cancer: What’s Past is Prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitizers in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo light dosimetry for this compound-mediated PDT of recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Motexafin Lutetium: Advanced Fluorescence Microscopy Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin lutetium (MLu) is a texaphyrin-based photosensitizer with significant potential in photodynamic therapy (PDT). Its preferential accumulation in tumor tissues and activation by near-infrared light make it a promising candidate for targeted cancer therapy.[1] The inherent fluorescence of this compound allows for its direct visualization within cells and tissues, providing a powerful tool to study its uptake, subcellular localization, and mechanism of action. This document provides detailed application notes and protocols for visualizing this compound using various fluorescence microscopy techniques.
Fluorescent Properties of this compound
This compound exhibits favorable spectral characteristics for biological imaging. It has a major absorption peak in the far-red region of the spectrum, allowing for deeper tissue penetration of excitation light.[2] Upon excitation, it emits fluorescence in the near-infrared range, minimizing interference from cellular autofluorescence.
| Parameter | Wavelength (nm) | Reference |
| Absorption Maximum | ~732 | [2] |
| Emission Maximum | ~740-750 | [3][4] |
Table 1: Spectral Properties of this compound. This table summarizes the key absorption and emission wavelengths for this compound, crucial for configuring fluorescence microscopy imaging parameters.
I. Application Note: Subcellular Localization of this compound
Objective: To determine the intracellular distribution of this compound in cultured cancer cells.
Principle: The intrinsic fluorescence of this compound allows for its direct visualization using confocal microscopy. Co-staining with organelle-specific fluorescent trackers enables the precise localization of the photosensitizer within subcellular compartments, such as mitochondria and lysosomes. Studies have shown that this compound's therapeutic effect is linked to its ability to induce apoptosis through mitochondrial pathways.[5][6][7]
Workflow for Subcellular Localization:
Caption: Experimental workflow for determining the subcellular localization of this compound.
II. Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol describes the visualization of this compound uptake in real-time in living cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free culture medium to a final working concentration of 5-20 µM.[7]
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the this compound staining solution to the cells.
-
-
Microscopy:
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for 10-15 minutes before imaging.
-
-
Image Acquisition:
-
Acquire images at desired time intervals (e.g., every 5-10 minutes) to observe the time-dependent uptake.
-
Use a 633 nm or similar far-red laser line for excitation.
-
Set the emission detection window to capture fluorescence between 700 nm and 800 nm.
-
Use the lowest possible laser power to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Imaging and Co-localization with Mitochondria
This protocol details the fixation of cells after this compound incubation and co-staining with a mitochondrial marker for high-resolution imaging.
Materials:
-
Cells cultured on coverslips
-
This compound
-
MitoTracker™ Green FM
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Staining:
-
Culture cells on coverslips to 50-70% confluency.
-
Incubate cells with 5-20 µM this compound in serum-free medium for 1-4 hours at 37°C.[7]
-
During the final 30 minutes of incubation, add a mitochondrial marker (e.g., 100 nM MitoTracker™ Green FM).
-
-
Fixation:
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
If required for other antibody co-staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition:
-
Image the samples using a confocal microscope with appropriate laser lines and detectors for DAPI, the mitochondrial marker (e.g., 488 nm excitation for MitoTracker Green), and this compound (e.g., 633 nm excitation).
-
Acquire multi-channel images sequentially to avoid spectral bleed-through.
-
III. Quantitative Data Analysis
Fluorescence micrographs can be analyzed to quantify the uptake and subcellular distribution of this compound.
Quantitative Analysis Workflow:
Caption: Workflow for quantitative analysis of this compound fluorescence images.
Table 2: Example Quantitative Data from Co-localization Analysis. This table presents hypothetical data from a co-localization experiment, demonstrating how to structure quantitative results.
| Cellular Compartment | Pearson's Correlation Coefficient (PCC) with this compound |
| Mitochondria (MitoTracker) | 0.85 ± 0.05 |
| Lysosomes (LysoTracker) | 0.35 ± 0.08 |
| Endoplasmic Reticulum (ER-Tracker) | 0.40 ± 0.07 |
| Nucleus (DAPI) | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from n=20 cells.
IV. Signaling Pathway: this compound-Induced Apoptosis
Photodynamic therapy with this compound has been shown to induce apoptosis through a mitochondria-mediated pathway.[5][6][7] Upon photoactivation, this compound generates reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.[5][7]
This compound-Induced Apoptotic Pathway:
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
The fluorescence properties of this compound make it an excellent candidate for visualization by advanced microscopy techniques. The protocols and application notes provided here offer a framework for researchers to investigate the cellular dynamics of this promising photosensitizer. By combining high-resolution imaging with quantitative analysis, a deeper understanding of this compound's mechanism of action can be achieved, aiding in the development of more effective photodynamic therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. ksbm.or.kr [ksbm.or.kr]
- 3. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atvb.ahajournals.org [atvb.ahajournals.org]
- 6. atvb.ahajournals.org [atvb.ahajournals.org]
- 7. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Motexafin Lutetium as a Molecular Imaging Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Motexafin Lutetium (MLu), also known as Lutrin®, is a texaphyrin-based photosensitizer primarily developed for Photodynamic Therapy (PDT).[1] As a molecular agent, its application extends to a unique form of molecular imaging. Unlike conventional imaging agents that visualize biological processes, this compound's intrinsic fluorescence is leveraged to quantify its own concentration within tissues. This allows for imaging-guided therapy, where the distribution and uptake of the drug can be measured to optimize light delivery and dosimetry for PDT.
This compound preferentially accumulates in tumor cells and atherosclerotic plaques, likely due to the increased metabolic rates of these tissues.[2][3] It possesses a strong absorption peak in the near-infrared region (~732-735 nm), allowing for activation by light that can penetrate tissue more deeply.[4] This property is crucial for its primary function as a photosensitizer and its secondary role as a fluorescent probe for in situ drug quantification.
Mechanism of Action for Imaging and Therapy: The dual role of this compound is rooted in its interaction with light.
-
Fluorescence (Imaging Application): When excited by light of an appropriate wavelength, the MLu molecule emits fluorescence. This emitted light can be detected by specialized fiber-optic probes. The intensity of the fluorescence signal corresponds to the concentration of the photosensitizer in the tissue, enabling real-time, in situ dosimetry.[4][5] This is a critical component of treatment planning in PDT, ensuring that an effective therapeutic dose is delivered.
-
Photosensitization (Therapeutic Application): Upon activation by near-infrared light (~730 nm), MLu transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS induce oxidative stress, leading to damage of cellular components, disruption of mitochondrial function, and ultimately, apoptotic or necrotic cell death in the targeted tumor or plaque cells.[1][6]
Signaling Pathway
The therapeutic effect of this compound-mediated PDT is primarily driven by the induction of apoptosis following ROS-induced cellular damage.
Caption: PDT-induced apoptotic signaling pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Biodistribution
| Parameter | Value | Cell Lines / Model | Source |
|---|---|---|---|
| In Vitro IC₅₀ (Light-Dependent) | 1–5 µM | Human prostate, breast, glioma cells | [1] |
| In Vitro IC₅₀ (Dark Toxicity) | >50 µM | Multiple cancer cell lines | [1] |
| In Vivo Tumor Volume Reduction | 70–90% | EMT6 or U87 murine xenografts | [1] |
| Tumor-to-Normal Tissue Ratio | ~3–5:1 | Murine xenograft models |[1] |
Table 2: Clinical Trial Parameters for Prostate Cancer PDT
| Parameter | Value Range | Study Details | Source |
|---|---|---|---|
| MLu Intravenous Dose | 0.5 to 2.0 mg/kg | Phase I, locally recurrent prostate cancer | [7][8] |
| Drug-Light Interval | 3, 6, or 24 hours | Time between IV infusion and light delivery | [4][7] |
| Light Wavelength | 732 nm | Diode laser light source | [4] |
| Light Fluence Delivered | 25 to 100 J/cm² | Measured in real-time with in situ detectors | [4][7] |
| Increase in Serum PSA (24h post-PDT) | 98% ± 36% (mean ± SE) | Phase I trial, 17 patients | [9][10] |
| High vs. Low PDT Dose PSA Increase | 119% ± 52% vs. 54% ± 27% | Patients dichotomized by median PDT dose | [9][10] |
| Biochemical Delay (High Dose) | 82 days (median) | Time until nonreversible PSA increase | [9][10] |
| Biochemical Delay (Low Dose) | 43 days (median) | Time until nonreversible PSA increase |[9][10] |
Experimental Protocols
Protocol 1: In Situ Fluorescence Spectroscopy for MLu Quantification
This protocol describes the general methodology for measuring this compound concentration in tissue using fluorescence, a key aspect of its use as an imaging agent for PDT dosimetry.
Objective: To quantify the concentration of this compound in target tissue (e.g., prostate) before and after light delivery during PDT.
Materials:
-
This compound (MLu) administered intravenously.
-
732 nm light source (e.g., diode laser).
-
Fiber-optic probe system with both light source and detector fibers.
-
Spectrofluorometer.
-
Interstitial catheters for probe placement.
Methodology:
-
Drug Administration: Administer MLu intravenously at the desired dose (e.g., 2 mg/kg) at a specific time interval (e.g., 3 hours) before the procedure.[4]
-
Catheter Placement: Under imaging guidance (e.g., transrectal ultrasound), insert interstitial catheters into the target tissue (prostate) through a template.[7]
-
Pre-PDT Measurement:
-
Insert the fiber-optic probe into a catheter.
-
Deliver a low-power excitation light and record the fluorescence emission spectrum using the spectrofluorometer.[4]
-
Move the probe to multiple locations within the tissue to map the drug distribution.[4]
-
The fluorescence intensity is used to calculate the MLu concentration.
-
-
PDT Light Delivery:
-
Insert cylindrical light-diffusing fibers into the catheters.
-
Deliver the therapeutic light dose (e.g., 50–100 J/cm²) at 732 nm.[4]
-
-
Post-PDT Measurement:
-
After light delivery is complete, re-insert the detector probe.
-
Repeat the fluorescence measurements at the same locations to determine the post-treatment MLu concentration and assess for photobleaching (a decrease in fluorescence due to photodegradation).[9]
-
-
Data Analysis: Compare pre- and post-PDT fluorescence to quantify drug concentration and photobleaching, which can be correlated with therapeutic response.[9]
Caption: Workflow for MLu quantification via fluorescence.
Protocol 2: Preclinical In Vivo Photodynamic Therapy
This protocol outlines a general procedure for evaluating the efficacy of MLu-mediated PDT in a murine tumor xenograft model.
Objective: To determine the anti-tumor efficacy of MLu-PDT.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells (e.g., U87 human glioma cells).
-
This compound solution for injection.
-
730 nm laser with a fiber-optic delivery system.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into control and treatment groups (e.g., Saline + Light, MLu alone, Light alone, MLu + Light).
-
Drug Administration: Administer MLu intravenously at a specified dose (e.g., 10 µmol/kg).[1]
-
Light Treatment: After a predetermined drug-light interval, anesthetize the mice. Deliver a specific light dose (e.g., 150 J/cm²) directly to the tumor area using the 730 nm laser.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days for the duration of the study.
-
Data Analysis: Compare tumor growth curves between the different groups to assess the efficacy of the MLu-PDT treatment. The percentage of tumor volume reduction is a key endpoint.[1]
Caption: Preclinical workflow for evaluating MLu-PDT.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound-mediated intraperitoneal photodynamic therapy in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy Protocols with Motexafin Lutetium and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Lutetium (MLu) is a second-generation metallotexaphyrin photosensitizer that has been investigated primarily for its use in photodynamic therapy (PDT).[1] It preferentially accumulates in tumor cells and, upon activation with far-red light, generates cytotoxic singlet oxygen.[1] While the majority of clinical research has focused on its application in PDT, the related compound, motexafin gadolinium (MGd), has been explored in combination with traditional chemotherapy, suggesting a potential for synergistic anti-cancer effects independent of photoactivation.[2][3]
These application notes provide a summary of available protocols for this compound in a PDT context and for motexafin gadolinium in combination with chemotherapy, based on preclinical and clinical studies. Due to a lack of published data on the direct combination of this compound with chemotherapy, this document infers potential combination strategies based on the evidence available for the closely related motexafin gadolinium.
Mechanism of Action
This compound in Photodynamic Therapy: As a photosensitizer, this compound is administered systemically and accumulates in cancerous tissues.[1] Subsequent illumination with light of a specific wavelength (typically 732 nm) excites the drug, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen.[1] This induces oxidative stress, mitochondrial damage, and ultimately, apoptotic cell death in the targeted tumor cells.[4]
Potential for Chemotherapy Combination: The related compound, motexafin gadolinium, has been shown to act as a redox mediator.[2][5] This property allows it to disrupt the intracellular redox balance, which can sensitize cancer cells to the effects of chemotherapy and radiation.[2][6] Studies have shown that this compound shares similar redox properties, suggesting it could also enhance the efficacy of certain chemotherapeutic agents, such as platinum-based drugs, by promoting their activation.[5]
Signaling Pathway: this compound-Mediated PDT-Induced Apoptosis
Caption: Signaling pathway of this compound-mediated PDT leading to apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of this compound PDT
This protocol is adapted from studies on the photodynamic effects of this compound on vascular cells.[4]
1. Cell Culture:
- Culture human cancer cell lines (e.g., MCF-7, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Incubation:
- Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1 to 50 µM) in cell culture media.
- Replace the media in the wells with the media containing this compound and incubate for a predetermined time (e.g., 3 to 24 hours).
3. Photoactivation:
- Following incubation, wash the cells with phosphate-buffered saline (PBS).
- Add fresh, drug-free media to each well.
- Irradiate the cells with a 732 nm light source at a specified fluence (e.g., 2 J/cm²).[4] A "dark toxicity" control group should be included, which is incubated with the drug but not exposed to light.
4. Cytotoxicity Assessment:
- After irradiation, incubate the cells for 24 to 48 hours.
- Assess cell viability using a standard method such as the MTT or crystal violet assay.[7]
- Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50% upon photoactivation.
Protocol 2: Preclinical In Vivo Evaluation of this compound PDT (Canine Model)
This protocol is based on preclinical studies of this compound-mediated PDT in a canine model for prostate and rectal cancer.[8][9]
1. Animal Model:
- Use adult male beagles or mixed-breed dogs.
- Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee.
2. Drug Administration:
- Administer this compound intravenously at a dose ranging from 2 to 6 mg/kg.[8] The drug is typically formulated as a sterile solution.
3. Light Delivery:
- Three hours after drug administration, deliver 732 nm laser light to the target tissue.[8][9]
- For interstitial PDT of the prostate, insert cylindrical diffusing fibers into the gland.[8]
- For rectal cancer models, pelvic illumination can be performed following surgical resection.[9]
- Deliver a total light dose ranging from 75 to 150 J/cm.[8]
4. Monitoring and Analysis:
- Monitor the animals for clinical signs of toxicity.
- Euthanize animals at specified time points (e.g., 2 days to 3 months) after PDT.[8]
- Perform macroscopic and microscopic examination of the treated and surrounding tissues to assess necrosis, inflammation, and fibrosis.
Protocol 3: Proposed In Vitro Combination Therapy with a Chemotherapeutic Agent
This hypothetical protocol is based on methodologies for assessing drug synergy and is informed by studies with motexafin gadolinium.
1. Cell Culture and Drug Preparation:
- Culture cancer cells as described in Protocol 1.
- Prepare stock solutions of this compound and a chemotherapeutic agent (e.g., cisplatin, doxorubicin, or gemcitabine).
2. Combination Treatment:
- Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both at various ratios.
- Incubate the cells for a standard duration (e.g., 48 or 72 hours).
3. Cytotoxicity and Synergy Analysis:
- Assess cell viability using an MTT or similar assay.
- Determine the IC50 values for each agent alone and in combination.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for assessing the synergistic cytotoxicity of this compound and chemotherapy.
Data Summary
Table 1: Preclinical and Clinical Dosing Parameters for this compound in PDT
| Parameter | Preclinical (Canine) | Clinical (Human - Prostate Cancer) | Reference(s) |
| This compound Dose | 2 - 6 mg/kg | 0.5 - 2 mg/kg | [8],[10] |
| Drug-Light Interval | 3 hours | 3, 6, or 24 hours | [8],[10] |
| Light Wavelength | 732 nm | 732 nm | [8],[11] |
| Light Fluence | 75 - 150 J/cm | 25 - 150 J/cm² | [8],[11] |
Table 2: Clinical Dosing Parameters for Motexafin Gadolinium in Combination with Chemotherapy
| Chemotherapy Agent(s) | Motexafin Gadolinium Dose | Dosing Schedule | Indication | Reference(s) |
| Doxorubicin | 2 mg/kg/day for 3 days | Every 21-28 days | Advanced Solid Tumors | [12] |
| Docetaxel + Cisplatin | 10 mg/kg | Every 3 weeks | Non-Small Cell Lung Cancer | [3] |
| 5-FU + Cisplatin (with Radiation) | Not specified | Concurrent with chemoradiation | Head and Neck Cancer | [13] |
Conclusion and Future Directions
The available data provide a solid foundation for the use of this compound in photodynamic therapy. The protocols outlined for preclinical and clinical studies demonstrate its safety and feasibility as a photosensitizer. While direct evidence for the combination of this compound with chemotherapy is lacking, the synergistic effects observed with the analogous compound, motexafin gadolinium, are promising.
Future research should focus on in vitro and in vivo studies to directly assess the potential for synergistic cytotoxicity between this compound and various chemotherapeutic agents. Such studies would be crucial in determining optimal drug ratios, scheduling, and potential mechanisms of interaction, paving the way for the development of novel combination therapy protocols. The proposed in vitro synergy assessment protocol provides a starting point for these investigations.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of motexafin gadolinium in combination with docetaxel and cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Motexafin gadolinium on tumor metabolism and radiation sensitivity [ouci.dntb.gov.ua]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy in the canine prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I trial of motexafin gadolinium and doxorubicin in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Motexafin Lutetium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Lutetium (MLu), a texaphyrin-based photosensitizer, is a promising agent in photodynamic therapy (PDT) for various cancers and other proliferative diseases.[1][2] PDT with this compound involves the administration of the drug, which selectively accumulates in targeted tissues, followed by activation with far-red light (approximately 732 nm).[1] This activation generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to cellular damage and death.[1][3] A key mechanism of action for this compound-mediated PDT is the induction of apoptosis, or programmed cell death.[1] Flow cytometry is a powerful and quantitative method to analyze cellular responses to this compound treatment at the single-cell level, providing valuable data for drug development and mechanistic studies.
These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound using flow cytometry, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Principle of Apoptosis Detection by Flow Cytometry
The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or APC) and is used to label these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the DNA.
By using both Annexin V and PI, it is possible to differentiate between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
Quantitative data from flow cytometry analysis of cells treated with this compound can be summarized in tables for clear comparison of different experimental conditions.
Table 1: Induction of Apoptosis by this compound PDT in Vascular Cells
| Cell Type | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Vascular Cells | Control (No PDT) | 7 ± 2% |
| Vascular Cells | This compound + Light (2 J/cm²) | 34 ± 3% |
Data sourced from a study on vascular cells, demonstrating a significant increase in apoptosis following PDT with this compound.[4]
Table 2: Effect of a Pan-Caspase Inhibitor on this compound-Induced Apoptosis in Macrophages
| Cell Type | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Macrophages | This compound PDT | 49% |
| Macrophages | This compound PDT + 25 µmol/L zVAD-fmk | 23% |
| Macrophages | This compound PDT + 50 µmol/L zVAD-fmk | 11% |
This data illustrates the caspase-dependence of apoptosis induced by this compound PDT, as the pan-caspase inhibitor zVAD-fmk significantly reduced the percentage of apoptotic cells.
Table 3: Cytotoxicity of this compound PDT in Vascular Cells
| Cell Type | Parameter | Value |
| RAW Macrophages | IC₅₀ | 5 - 20 µmol/L |
| Human Vascular Smooth Muscle Cells | IC₅₀ | 5 - 20 µmol/L |
The IC₅₀ represents the concentration of this compound that inhibits cell viability by 50% upon photoactivation.[4]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and Photodynamic Therapy
This protocol outlines the steps for treating adherent or suspension cells with this compound followed by light activation.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Light source with a wavelength of ~732 nm
-
Light dose measurement device
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to attach and reach 70-80% confluency.
-
Suspension cells: Seed cells in culture flasks at a density that allows for exponential growth.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the formulation).
-
Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for drug uptake.
-
-
Photodynamic Activation:
-
After incubation, wash the cells once with PBS to remove any unbound this compound.
-
Add fresh, pre-warmed culture medium to the cells.
-
Expose the cells to a light source with a wavelength of approximately 732 nm.
-
Deliver a specific light dose (e.g., 2 J/cm²). The light dose should be calibrated and measured to ensure consistency.
-
Include control groups: untreated cells, cells treated with this compound but not exposed to light, and cells exposed to light without this compound.
-
-
Post-Treatment Incubation:
-
Return the cells to the incubator for a specified period (e.g., 4, 8, 12, or 24 hours) to allow for the apoptotic process to occur before analysis.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the staining procedure for detecting apoptosis in this compound-treated cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Signaling Pathway
Caption: Apoptotic signaling pathway induced by this compound PDT.
Experimental Workflow
References
- 1. Lutetium texaphyrin: A photocatalyst that triggers pyroptosis via biomolecular photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutetium texaphyrin: A photocatalyst that triggers pyroptosis via biomolecular photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting Brain Metastases with Motexafin Lutetium-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain metastases represent a significant challenge in oncology, often leading to poor prognoses. Novel therapeutic strategies are crucial to improve patient outcomes. Motexafin lutetium (MLu) and its counterpart, motexafin gadolinium (MGd), are members of the texaphyrin family of macrocyclic compounds that have been investigated for their potential in treating various cancers, including malignancies in the brain.[1][2][3][4] While this compound is primarily explored as a photosensitizer in photodynamic therapy (PDT), motexafin gadolinium has been clinically evaluated as a radiosensitizer for the treatment of brain metastases.[2][4][5][6][7] This document provides detailed application notes and protocols based on preclinical and clinical data for these therapies.
Principle of Action
This compound (MLu) is a photosensitizer that, upon activation with far-red light (approximately 732 nm), generates cytotoxic singlet oxygen and other reactive oxygen species (ROS).[1][8][9] This leads to oxidative stress, mitochondrial damage, and ultimately, apoptotic cell death in tumor cells.[8][9] Its preferential accumulation in tumor cells enhances its therapeutic index.[1][8]
Motexafin gadolinium (MGd), on the other hand, acts as a redox-active agent.[2][3][10] It disrupts the intracellular redox balance by inhibiting thioredoxin reductase, an enzyme crucial for managing oxidative stress.[3] This inhibition leads to an accumulation of ROS, making cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[3][6] MGd has been shown to selectively accumulate in tumors and has been extensively studied in combination with whole-brain radiation therapy (WBRT) for brain metastases.[3][5][7][11]
Key Signaling Pathways
The therapeutic effects of this compound and gadolinium are mediated through the induction of oxidative stress, albeit through different primary mechanisms.
Caption: Signaling pathway for this compound-mediated photodynamic therapy.
Caption: Signaling pathway for Motexafin Gadolinium as a radiosensitizer.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of this compound and motexafin gadolinium.
Table 1: Preclinical Efficacy of this compound (PDT)
| Cell Line/Model | Treatment | Key Findings | Reference |
| Human Glioma Cells | This compound (PDT) | IC₅₀ in the low micromolar range (1–5 µM) upon illumination. | [8] |
| EMT6 & U87 Xenografts | 10 µmol/kg MLu + 730 nm light | 70–90% reduction in tumor volume. | [8] |
| Murine Models | This compound | Tumor-to-normal tissue ratios of ~3–5:1. | [8] |
Table 2: Clinical Trial Data for Motexafin Gadolinium in Brain Metastases
| Trial Phase | Treatment Regimen | Key Outcomes | Reference |
| Phase Ib/II | MGd (escalating doses) + WBRT (30 Gy) | MTD: 6.3 mg/kg. Radiological response rate: 72%. Median survival: 4.7 months. | [11] |
| Phase III (Lead-in) | 5.0 mg/kg/day MGd + WBRT (30 Gy) | Radiological response rate: 68%. Median survival: 5.0 months. | [12] |
| Phase III | WBRT ± 5 mg/kg/day MGd | No significant difference in overall survival. Improved time to neurologic progression in lung cancer patients. | [13] |
| Phase III (NSCLC) | WBRT ± MGd | Improved interval to neurologic progression (15 vs. 10 months). | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity of this compound via Photodynamic Therapy
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound-mediated PDT in brain cancer cell lines.
Materials:
-
Brain cancer cell lines (e.g., U87, glioblastoma cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MLu) stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Far-red light source with a wavelength of ~732 nm
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed brain cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Incubation: Prepare serial dilutions of MLu in complete culture medium. Remove the old medium from the wells and add 100 µL of the MLu dilutions to the respective wells. Include wells with medium only as a control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for drug uptake.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any unbound MLu.
-
Photoactivation: Add 100 µL of fresh, complete medium to each well. Expose the plate to a far-red light source (~732 nm) at a specified light dose (e.g., 2 J/cm²).[9] Create a "dark toxicity" control plate that is treated with MLu but not exposed to light.
-
Post-treatment Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the MLu concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro cytotoxicity assessment of MLu-PDT.
Protocol 2: In Vivo Efficacy of this compound-PDT in a Murine Brain Metastasis Model
Objective: To evaluate the anti-tumor efficacy of MLu-PDT in a preclinical in vivo model of brain metastases.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Brain-seeking cancer cells (e.g., luciferase-expressing breast or lung cancer cells)
-
This compound solution for injection
-
Interstitial light delivery system (e.g., fiber optics)
-
Bioluminescence imaging system
-
Anesthesia
-
Surgical tools for intracranial injection
Procedure:
-
Tumor Implantation: Anesthetize the mice and intracranially inject the brain-seeking cancer cells to establish brain metastases.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer MLu intravenously at a specified dose (e.g., 10 µmol/kg).[8]
-
Drug-Light Interval: Allow for a specific time interval (e.g., 3-24 hours) for the drug to accumulate in the tumor tissue.[15][16]
-
Photoactivation: Anesthetize the mice and deliver a specific light dose to the tumor site using an interstitial fiber optic.
-
Tumor Response Assessment: Monitor tumor volume and animal survival over time. Bioluminescence imaging can be used to track tumor regression.
-
Histological Analysis: At the end of the study, euthanize the animals and perform histological analysis of the brain tissue to assess tumor necrosis and apoptosis.
Caption: Workflow for in vivo efficacy study of MLu-PDT.
Protocol 3: Clinical Administration of Motexafin Gadolinium with Whole-Brain Radiation Therapy
Objective: To provide a general protocol for the administration of MGd as a radiosensitizer in patients with brain metastases, based on published clinical trials.[5][11][12]
Patient Population: Patients with newly diagnosed brain metastases.
Materials:
-
Motexafin Gadolinium (Xcytrin®) for injection
-
Standard equipment for intravenous infusion
-
Linear accelerator for whole-brain radiation therapy (WBRT)
Procedure:
-
Patient Screening and Baseline Assessment: Conduct thorough patient screening, including neurological and neurocognitive function tests, and baseline MRI scans.[12]
-
WBRT Planning: Plan a course of WBRT, typically 30 Gy delivered in 10 fractions.[11][12]
-
MGd Administration: Administer MGd at a dose of 5.0 mg/kg/day as an intravenous infusion prior to each fraction of WBRT for 10 days.[12]
-
Monitoring: Monitor patients for any adverse events, with particular attention to liver function.[11][14]
-
Follow-up and Efficacy Assessment: Conduct regular follow-up assessments, including MRI scans and neurological/neurocognitive tests, to evaluate tumor response and time to neurological progression.[12][13]
Caption: Clinical workflow for MGd administration with WBRT.
Conclusion
This compound and motexafin gadolinium represent promising therapeutic agents for the treatment of brain malignancies. While MLu-based PDT is still in the preclinical stages for brain metastases, its potent cytotoxic effects warrant further investigation. MGd has been more extensively studied in the clinical setting as a radiosensitizer, demonstrating a benefit in delaying neurological progression in patients with brain metastases from non-small cell lung cancer. The protocols and data presented here provide a comprehensive resource for researchers and clinicians working to advance these novel therapies.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinically Evaluated Cancer Drugs Inhibiting Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motexafin gadolinium: a promising radiation sensitizer in brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motexafin gadolinium injection for the treatment of brain metastases in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motexafin gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox-Directed Cancer Therapeutics: Molecular Mechanisms and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lead-in phase to randomized trial of motexafin gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Survival and neurologic outcomes in a randomized trial of motexafin gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motexafin gadolinium combined with prompt whole brain radiotherapy prolongs time to neurologic progression in non-small-cell lung cancer patients with brain metastases: results of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility and stability of motexafin lutetium solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Motexafin Lutetium. Below are troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound (MLu, Lu-Tex) is a pentadentate aromatic metallotexaphyrin that functions as a second-generation photosensitizer for photodynamic therapy (PDT).[1][2] Upon activation by near-infrared light (approximately 730-745 nm), it generates reactive oxygen species (ROS), leading to oxidative stress and inducing apoptosis in target cells.[1][3][4] It is generally described as a water-soluble, black solid powder.[1][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water and can also be formulated in Dimethyl Sulfoxide (DMSO).[1] For clinical applications, it has been prepared as a 2 mM (2.3 mg/mL) sterile solution in 5% mannitol/water.[6][7] For general laboratory use, preparing a concentrated stock solution in DMSO is a common practice, which is then diluted into aqueous buffers or cell culture media for experiments.
Q3: How should I store the lyophilized powder and prepared stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below. All forms of the compound should be protected from light.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | 0 - 4°C | Days to Weeks |
| Lyophilized Powder | -20°C | Months to Years |
| Stock Solutions | 0 - 4°C | Days to Weeks |
| Stock Solutions | -20°C | Months |
| Data sourced from MedKoo Biosciences.[1] |
Q4: What is the mechanism of action for this compound-mediated photodynamic therapy?
A4: The primary mechanism of action involves the generation of cytotoxic singlet oxygen and other ROS upon photoactivation.[2][8] This process initiates a cascade of events within the cell, leading to apoptosis. The key steps are outlined in the signaling pathway diagram below.
Troubleshooting Guides
Issue 1: The lyophilized this compound powder is not dissolving completely in water.
-
Possible Cause A: Concentration Exceeds Solubility Limit
-
Explanation: Although described as "water-soluble," a definitive maximum solubility value in neutral aqueous buffer is not well-documented in public literature. The intended concentration may be too high. A known successful formulation is 2 mM (approximately 2.3 mg/mL) in 5% mannitol/water.[6]
-
Suggested Solution:
-
Reduce Concentration: Try preparing a more dilute solution.
-
Use Clinical Formulation as a Guide: For aqueous preparations, consider using a vehicle of 5% mannitol in sterile water.
-
Switch to an Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-purity DMSO, which can then be diluted into your aqueous experimental medium.
-
-
-
Possible Cause B: Improper Dissolution Technique
-
Explanation: The powder may require more energy to dissolve than simple inversion.
-
Suggested Solution:
-
Gentle Warming: Warm the solvent to 37°C before adding the powder. Do not boil.
-
Agitation: Vortex the solution gently for several minutes.
-
Sonication: If clumps persist, use a bath sonicator for 5-10 minute intervals, allowing the solution to cool between cycles to prevent heat-induced degradation.
-
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause A: Solvent-Shifting Precipitation
-
Explanation: this compound, like many organic molecules, is significantly more soluble in DMSO than in water. When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Suggested Solution:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% (and ideally below 0.1%) to minimize both precipitation and solvent toxicity in cell-based assays.[9][10]
-
Add Stock to Buffer: Always add the DMSO stock solution dropwise into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations.[11]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. It is best to perform serial dilutions in DMSO before the final dilution into the aqueous medium.[10]
-
-
-
Possible Cause B: Buffer Incompatibility
-
Explanation: While not specifically documented for this compound, some buffer components can interact with compounds and reduce solubility.
-
Suggested Solution:
-
Consider Buffer Choice: Phosphate-buffered saline (PBS) is commonly used. An HPLC method for this compound uses an ammonium acetate buffer at pH 4.3, suggesting compatibility with this system.[12]
-
Evaluate pH: The pH of the final solution can impact the solubility of ionizable compounds. While specific data for this compound is limited, most compounds are more stable within a specific pH range.
-
-
Issue 3: The solution changes color or loses potency over time.
-
Possible Cause A: Photodegradation
-
Explanation: this compound is a photosensitizer and is inherently sensitive to light. Exposure to ambient laboratory light can cause it to degrade, a process known as photobleaching.[4] This is an expected phenomenon and part of its therapeutic action but should be controlled during preparation and storage.
-
Suggested Solution:
-
Protect from Light: Prepare and handle solutions in a dark room or under low-light conditions.
-
Use Amber Vials: Store all stock solutions and working solutions in amber or foil-wrapped vials to block light exposure.
-
Prepare Fresh: Prepare working solutions fresh from a frozen stock immediately before use.
-
-
-
Possible Cause B: Chemical Instability
-
Explanation: Over time, especially at room temperature or in suboptimal pH conditions, the molecule may undergo chemical degradation. Studies in human plasma show that only 59% of the drug may remain intact after 48 hours, indicating a susceptibility to degradation.[13]
-
Suggested Solution:
-
Adhere to Storage Guidelines: Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Minimize Time at Room Temperature: Thaw stock solutions on ice and use them promptly. Do not leave solutions on the benchtop for extended periods.
-
Run Controls: In multi-day experiments, consider adding freshly prepared compound to a control group on the final day to assess any loss of activity over the incubation period.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for reconstituting lyophilized this compound for in vitro research.
Workflow for Solution Preparation
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent (e.g., cell culture grade DMSO or sterile 5% Mannitol in water) to come to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 2 mM for aqueous solution or 10 mM for DMSO stock).
-
Dissolution: Cap the vial securely and vortex gently for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of particulates. If not, repeat step 4.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light, until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Solution Stability
This protocol outlines a method to assess the stability of a prepared this compound solution over time using HPLC.
Methodology:
-
Prepare Solution: Prepare a solution of this compound in the desired buffer or medium (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution via a validated HPLC method to determine the initial peak area, which corresponds to 100% integrity.
-
Example HPLC Conditions: ODS reversed-phase column, mobile phase of 100 mM ammonium acetate (pH 4.3):acetonitrile:methanol (59:21:20, v/v/v), with absorbance detection at 470 nm.[12]
-
-
Incubate Samples: Store aliquots of the solution under various conditions to be tested:
-
Temperature: 4°C (refrigerated), Room Temperature (~25°C), 37°C (physiological).
-
Light Exposure: Protected from light (wrapped in foil) vs. exposed to ambient lab light.
-
-
Time-Point Analysis: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample.
-
Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of intact drug versus time for each condition to determine the degradation rate.
-
Quantitative Data Summary
The following table summarizes key quantitative data gathered from published literature.
| Parameter | Value / Condition | Source(s) |
| Formulation & Dosing | ||
| Clinical Formulation Concentration | 2 mM (2.3 mg/mL) in 5% Mannitol/Water | [6][7] |
| In Vitro IC₅₀ (with illumination) | 5 - 20 µM | [13] |
| In Vivo Dosing (Canine & Human) | 0.5 - 6 mg/kg (intravenous) | [1][14][15] |
| Stability | ||
| Solid Powder Storage (Short-term) | 0 - 4°C, Dry, Dark | [1] |
| Solid Powder Storage (Long-term) | -20°C, Dry, Dark | [1] |
| Solution Storage (Short-term) | 0 - 4°C, Dark | [1] |
| Solution Storage (Long-term) | -20°C, Dark | [1] |
| In Vivo Stability (Human Plasma) | ~59% intact drug remaining at 48 hours | [13] |
| Spectroscopic Properties | ||
| Absorption Peak (Q-band) | ~732 nm | [4][16] |
| Fluorescence Emission Peak (in vivo) | ~745 nm | [17] |
| HPLC Absorbance Detection | 470 nm | [12] |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutetium texaphyrin (PCI-0123): a near-infrared, water-soluble photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive high-performance liquid chromatographic assay for motexafin gadolinium and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Interstitial fluorescence spectroscopy in the human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting photobleaching of motexafin lutetium during imaging
Welcome to the technical support center for motexafin lutetium (MLu) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during imaging experiments, with a particular focus on managing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (MLu, Lutrin®) is a texaphyrin-based photosensitizer used in photodynamic therapy (PDT) and as a fluorescent imaging agent.[1] It is a water-soluble compound that preferentially accumulates in tumor cells.[2] Its key spectral properties are:
-
Absorption Peak (Q-band): ~732 nm[3]
-
Excitation for Fluorescence Spectroscopy: An excitation wavelength of around 474 nm has been used to measure MLu concentration in tissue homogenates.[4] For imaging, excitation closer to the 732 nm absorption peak is utilized.
Q2: What is photobleaching and why is it a concern when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. During fluorescence imaging, the excitation light that is used to stimulate the fluorophore can also cause its degradation. This is a significant concern when imaging this compound as it can lead to a diminished signal over time, affecting the quality and quantitative accuracy of the images. Substantial reduction of MLu concentration in tissue has been observed after PDT treatment, indicating its susceptibility to photobleaching.[3]
Q3: How does this compound exert its cytotoxic effects in photodynamic therapy?
Upon activation with light of a specific wavelength (around 732 nm), this compound transfers energy to molecular oxygen, generating reactive oxygen species (ROS), including singlet oxygen.[1] These highly reactive species cause oxidative damage to cellular components, leading to a cascade of events including mitochondrial depolarization, the release of cytochrome c, caspase activation, and ultimately, apoptosis (programmed cell death).[1][5]
Troubleshooting Guide: Photobleaching of this compound
This guide provides a systematic approach to troubleshooting and minimizing photobleaching during your imaging experiments with this compound.
Issue: Rapid loss of fluorescent signal during imaging.
This is the most common manifestation of photobleaching. Here are the steps to mitigate it:
1. Optimize Illumination Settings:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. For PDT, fluence rates of 75-150 mW/cm² are often used.[4][6] For imaging, start with a significantly lower intensity and incrementally increase it until a satisfactory signal is achieved.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.
-
Use Neutral Density (ND) Filters: If your microscope has an arc lamp, use ND filters to reduce the intensity of the excitation light without altering its spectral properties.
2. Adjust Imaging Protocol:
-
Focus using Transmitted Light: Whenever possible, locate the region of interest using brightfield or differential interference contrast (DIC) before switching to fluorescence illumination.
-
Minimize Illumination of the Sample: Use a shutter to block the excitation light path when not actively acquiring images.
-
Time-Lapse Imaging Considerations: For time-lapse experiments, increase the interval between acquisitions to the maximum duration that still captures the biological process of interest.
3. Sample Preparation and Mounting:
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium for fixed cells or an antifade reagent for live-cell imaging. These reagents work by scavenging reactive oxygen species that contribute to photobleaching. While specific antifade reagents for this compound are not extensively documented, those effective in the near-infrared spectrum may be beneficial.
-
Optimize Fluorophore Concentration: While counterintuitive, very high local concentrations of fluorophores can sometimes lead to quenching and accelerated photobleaching. Ensure you are using an optimal concentration of this compound for your specific application.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies, primarily in the context of PDT. These values can serve as a reference for understanding the conditions under which photobleaching is likely to occur and for designing imaging experiments with lower light doses.
| Parameter | Value | Context | Source |
| Drug Dosage (IV) | 0.5 - 6 mg/kg | Phase I/II Clinical Trials (PDT) | [4][7] |
| Light Fluence | 25 - 150 J/cm² | Phase I Clinical Trial (PDT) | [4] |
| Light Fluence Rate | 25 - 150 mW/cm² | Pre-clinical and Clinical Studies (PDT) | [3][8] |
| Excitation Wavelength (PDT) | 732 nm | Clinical Trials (PDT) | [3][4] |
| Excitation Wavelength (Fluorescence Measurement) | 474 nm | Ex vivo tissue analysis | [4] |
| Emission Wavelength | ~740 - 750 nm | Ex vivo tissue analysis | [3][4] |
Experimental Protocols
Protocol 1: General Staining and Imaging of Cells with this compound
This protocol provides a general workflow for staining and imaging cells with this compound, with an emphasis on minimizing photobleaching.
-
Cell Culture and Plating: Culture your cells of interest to the desired confluency on coverslips or in imaging-compatible dishes.
-
This compound Incubation:
-
Prepare a working solution of this compound in your cell culture medium. The optimal concentration should be determined empirically for your cell type and experimental goals (a starting range of 1-10 µM can be considered).
-
Remove the culture medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time will influence the intracellular concentration of the dye.
-
-
Washing:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any unbound dye.
-
-
Imaging:
-
If performing live-cell imaging, add fresh, pre-warmed culture medium to the cells.
-
If fixing the cells, proceed with your standard fixation and permeabilization protocol.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Proceed with imaging, following the recommendations in the troubleshooting guide to minimize photobleaching.
-
Protocol 2: Ex Vivo Measurement of this compound Concentration in Tissue
This protocol is adapted from studies measuring MLu concentration in biopsy samples and can be used to quantify the extent of photobleaching.[4]
-
Tissue Homogenization:
-
Thaw frozen tissue samples on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
-
Extraction:
-
Add chloroform and methanol to the homogenate.
-
Centrifuge the mixture to separate the phases.
-
Collect the organic layer containing the this compound.
-
-
Spectrofluorometry:
-
Transfer an aliquot of the organic layer to a cuvette.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 474 nm and an emission scan range of 650-850 nm.
-
The concentration can be determined by comparing the fluorescence intensity to a standard curve of known this compound concentrations.
-
Visualizations
Below are diagrams to illustrate key concepts related to this compound imaging and its mechanism of action.
A typical experimental workflow for imaging this compound.
Signaling pathway of this compound-induced apoptosis in PDT.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo light dosimetry for this compound-mediated PDT of recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Motexafin Lutetium Photodynamic Therapy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing motexafin lutetium in their experiments. It provides troubleshooting guidance and frequently asked questions to address specific issues related to off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to off-target toxicity?
A1: this compound is a photosensitizer that preferentially accumulates in tumor cells due to their higher metabolic rate.[1] Upon activation by far-red light (approximately 732 nm), it generates singlet oxygen, a reactive oxygen species (ROS), which induces localized cytotoxic effects leading to apoptosis and necrosis of the target cells.[2][3] Off-target toxicity occurs when this compound accumulates in healthy tissues and is subsequently activated by the light source, or when the inflammatory response at the treatment site affects adjacent healthy tissues. The primary mechanism of damage is oxidative stress induced by the ROS.
Q2: What are the common off-target toxicities observed with this compound photodynamic therapy (PDT)?
A2: In clinical trials, particularly for prostate cancer, the most reported off-target toxicities are generally mild and manageable. These include:
-
Genitourinary symptoms: Grade I and II urinary urgency and other genitourinary discomforts have been observed.[4][5]
-
Increased Prostate-Specific Antigen (PSA) levels: A transient increase in serum PSA levels is often seen shortly after PDT, which is thought to be a result of the inflammatory response in the prostate tissue.[6][7][8]
-
Local tissue damage: In preclinical studies, higher doses have been associated with more severe local effects such as urethral fistulae and peritonitis in canine models.[9]
-
Skin Photosensitivity: As with other photosensitizers, there is a potential for skin photosensitivity, although it is generally reported to be low with this compound.[1] Standard precautions include avoiding direct sunlight and bright indoor lights for a specified period after drug administration.[10]
Q3: How can I troubleshoot unexpected levels of off-target toxicity in my preclinical experiments?
A3: If you are observing higher-than-expected off-target toxicity, consider the following factors:
-
Drug-Light Interval (DLI): The time between this compound administration and light application is critical. A shorter DLI may result in higher plasma concentrations of the photosensitizer, potentially leading to more vascular damage, while a longer DLI may allow for better clearance from healthy tissues and more selective accumulation in the tumor. Review your DLI and consider optimizing it for your specific model.
-
Light Fluence and Fluence Rate: Excessive light fluence or a high fluence rate can lead to greater damage to surrounding healthy tissue. Ensure your light delivery is calibrated and consider reducing the fluence or fluence rate. Studies have shown that a lower fluence rate can sometimes lead to more effective and widespread vascular damage within the tumor without a corresponding increase in toxicity.[3]
-
Individual Subject Variability: The optical properties of tissues can vary significantly between individuals, affecting light penetration and distribution.[4] This heterogeneity can lead to "hot spots" of high light dose in unintended areas. In vivo dosimetry can help to monitor and adjust light delivery in real-time.
Troubleshooting Guides
Issue: Excessive Inflammation and Edema at the Treatment Site
Possible Cause: The light dose (fluence) delivered to the surrounding healthy tissue may be too high, leading to an excessive inflammatory response.
Troubleshooting Steps:
-
Verify Light Dosimetry: Ensure that the light delivery system is accurately calibrated.
-
Optimize Light Delivery:
-
Consider using interstitial fibers with diffusers that provide a more homogenous light distribution.
-
Implement real-time in vivo dosimetry to monitor the light fluence at the margins of the target tissue.
-
-
Adjust Light Fluence: If toxicity persists, consider a systematic reduction in the total light fluence delivered.
-
Consider Fractionated Light Delivery: Splitting the light dose into multiple smaller fractions may allow for tissue reoxygenation and reduce acute inflammation, although this needs to be empirically tested for your model.
Issue: Evidence of Systemic Toxicity or Damage to Non-Target Organs
Possible Cause: The dose of this compound may be too high, leading to significant accumulation in healthy organs, or the drug-light interval may not be optimal for clearance from non-target tissues.
Troubleshooting Steps:
-
Review Drug Dosage: Compare your administered dose to those reported in dose-escalation studies. Consider reducing the this compound dose in subsequent experiments.
-
Optimize Drug-Light Interval (DLI): Conduct a time-course study to determine the optimal DLI that maximizes tumor accumulation while minimizing levels in surrounding healthy tissues. In clinical trials for prostate cancer, DLIs have ranged from 3 to 24 hours.[5][6]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to understand the distribution and clearance of this compound in your specific animal model.
Data Summary Tables
Table 1: this compound Dose-Escalation and Treatment Parameters in Prostate Cancer Clinical Trials
| Parameter | Range Studied | Reference |
| This compound Dose | 0.5 - 2.0 mg/kg | [5][6] |
| Light Fluence | 25 - 150 J/cm² | [6] |
| Drug-Light Interval | 3 - 24 hours | [5][6] |
Table 2: Reported Off-Target Toxicities in a Phase I Trial for Locally Recurrent Prostate Cancer
| Toxicity | Grade | Incidence | Reference |
| Genitourinary Symptoms | I | Observed | [5] |
| Urinary Urgency | II | 1 patient | [5] |
| Rectal/Gastrointestinal Toxicity | - | None Observed | [5] |
Experimental Protocols
Protocol: In Vitro Assessment of Antioxidant-Mediated Reduction of Phototoxicity
This protocol is adapted from a study investigating the redox-sensitive nature of this compound-induced cell death.[2]
Objective: To determine if an antioxidant can reduce the off-target cytotoxicity of this compound PDT in non-target cells.
Materials:
-
Non-target cell line (e.g., normal fibroblasts)
-
This compound
-
N-acetylcysteine (NAC)
-
732 nm light source
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
-
Standard cell culture reagents and equipment
Methodology:
-
Cell Seeding: Plate the non-target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with Antioxidant: Treat the cells with varying concentrations of NAC for a predetermined period (e.g., 1-2 hours) before adding the photosensitizer. Include a no-NAC control group.
-
Photosensitizer Incubation: Add varying concentrations of this compound to the wells (with and without NAC) and incubate for a specific duration to allow for cellular uptake.
-
Light Activation: Expose the plate to a 732 nm light source, delivering a specific light dose (e.g., 2 J/cm²). Include control wells that are not exposed to light.
-
Post-Incubation: Incubate the cells for 24-48 hours post-irradiation.
-
Cell Viability Assessment: Perform a cell viability assay to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Compare the viability of cells treated with this compound PDT alone to those pre-treated with NAC to assess the protective effect of the antioxidant.
Visualizations
Caption: Mechanism of this compound Photodynamic Therapy.
Caption: Workflow for Reducing Off-Target Toxicity of this compound PDT.
References
- 1. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Therapy for Cancer: What’s Past is Prologue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Motexafin Lutetium Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to motexafin lutetium-based photodynamic therapy (PDT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at understanding and overcoming resistance to this compound treatment.
Category 1: Inconsistent or Lower-than-Expected Cytotoxicity
Q1: My cell viability assays show inconsistent or reduced cell death after this compound PDT. What are the potential causes?
A1: Inconsistent cytotoxicity can stem from several factors related to drug uptake, cellular defenses, and the experimental setup. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Uptake | 1. Verify Cellular Uptake: Use fluorescence microscopy or a plate reader to confirm the intracellular accumulation of this compound.[1] 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal drug uptake in your specific cell line. 3. Check for Drug Efflux: Culture cells in the presence of efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cytotoxicity is restored. |
| Elevated Antioxidant Capacity | 1. Measure Intracellular Glutathione (GSH): Quantify GSH levels in resistant versus sensitive cells using a commercially available kit or a fluorescent probe like RealThiol.[2][3] 2. Deplete GSH: Treat cells with a GSH synthesis inhibitor, such as buthionine sulfoximine (BSO), to see if this sensitizes resistant cells to PDT.[1] 3. Assess Total Antioxidant Capacity (TAC): Use a TAC assay to compare the overall antioxidant levels between your cell lines.[4] |
| Suboptimal Light Delivery | 1. Calibrate Light Source: Ensure the wavelength (around 732 nm) and power density of your light source are accurate and consistent. 2. Uniform Illumination: Verify that all wells in your culture plate receive a uniform light dose. |
| Cell Culture Conditions | 1. Cell Density: Ensure consistent cell seeding density, as this can affect both drug uptake and light penetration. 2. Serum Presence: Serum proteins can sometimes interfere with photosensitizer uptake. Consider a brief incubation in serum-free media during drug loading, but be mindful of potential cell stress. |
Category 2: Investigating Apoptosis Evasion
Q2: I suspect my resistant cells are evading apoptosis. How can I confirm this and what should I look for?
A2: Evasion of apoptosis is a common cancer resistance mechanism.[5] Here’s how to investigate it in the context of this compound PDT:
| Question | Experimental Approach & Troubleshooting |
| Are key apoptotic markers absent or reduced? | Caspase Activity Assays: Compare caspase-3/7 activity in resistant and sensitive cells post-PDT using a fluorometric or colorimetric assay.[6][7][8] Troubleshooting: If you see no signal, ensure your cell lysate protein concentration is adequate and that the assay is performed within the optimal time window after PDT. Use a positive control (e.g., staurosporine-treated cells) to validate the assay.[9][10] |
| Annexin V/PI Staining: Use flow cytometry to quantify the populations of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[9] Troubleshooting: If you observe high background in your negative control, check for mechanical stress during cell handling, over-trypsinization, or improper compensation settings on the flow cytometer.[9] | |
| Is the mitochondrial pathway of apoptosis inhibited? | Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe (e.g., JC-1, TMRE) to assess changes in ΔΨm after PDT. A loss of ΔΨm is an early indicator of apoptosis.[1] Cytochrome c Release: Perform western blotting on cytosolic and mitochondrial fractions to check for the translocation of cytochrome c from the mitochondria to the cytosol.[1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Uptake
This protocol describes how to quantify the intracellular accumulation of this compound using fluorescence microscopy.
Materials:
-
This compound
-
Resistant and sensitive cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for far-red fluorescence
Procedure:
-
Seed resistant and sensitive cells at the same density in glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Incubate the cells with a working concentration of this compound (e.g., 10 µM) for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells three times with PBS to remove extracellular drug.
-
Add fresh PBS or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. This compound can be excited in the far-red spectrum.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between resistant and sensitive cell lines at each time point.
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This protocol outlines the measurement of GSH levels using a fluorescent probe and flow cytometry.
Materials:
-
GSH-sensitive fluorescent probe (e.g., RealThiol, monobromobimane)[2][11]
-
Resistant and sensitive cell lines
-
DL-Buthionine sulfoximine (BSO) as a negative control (optional)
-
Flow cytometer
Procedure:
-
Culture resistant and sensitive cells to logarithmic growth phase. For a negative control, treat a subset of cells with BSO for 24-48 hours to deplete GSH.[3]
-
Harvest the cells and prepare a single-cell suspension.
-
Stain the cells with the GSH-sensitive fluorescent probe according to the manufacturer's instructions. This typically involves a short incubation at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer.
-
Compare the mean fluorescence intensity between the resistant and sensitive cell populations.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol details the measurement of executioner caspase activity as a marker of apoptosis.
Materials:
-
Caspase-3/7 fluorometric assay kit (containing a substrate like Ac-DEVD-AMC)[8]
-
Resistant and sensitive cell lines
-
White-walled 96-well plates suitable for fluorescence measurements
-
Fluorometric plate reader
Procedure:
-
Seed resistant and sensitive cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound followed by light activation. Include untreated and positive controls (e.g., staurosporine-treated).
-
At the desired time point post-PDT (e.g., 4, 8, or 12 hours), lyse the cells directly in the wells by adding the lysis buffer provided in the kit.[8]
-
Prepare the caspase substrate reaction mix according to the kit's protocol. This usually involves diluting the substrate and adding DTT.[8]
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Normalize the fluorescence signal to the protein concentration of the cell lysates and compare the activity between resistant and sensitive cells.
Visualizations
Signaling Pathway: this compound-Induced Apoptosis and Resistance
Caption: Signaling pathway of this compound PDT and mechanisms of resistance.
Experimental Workflow: Investigating Reduced Drug Uptake
Caption: Workflow for troubleshooting reduced this compound uptake.
References
- 1. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mpbio.com [mpbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. scilit.com [scilit.com]
how to prevent aggregation of motexafin lutetium in biological media
Welcome to the technical support center for motexafin lutetium (MLu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of this compound in biological media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a water-soluble, second-generation photosensitizer belonging to the metallotexaphyrin family.[1] It is utilized in photodynamic therapy (PDT) where it preferentially accumulates in tumor cells and, upon activation with near-infrared light, generates reactive oxygen species to induce localized cytotoxicity.[1][2] Aggregation of MLu in solution can reduce its therapeutic efficacy by altering its photophysical properties and decreasing the quantum yield of singlet oxygen.
Q2: What are the primary causes of this compound aggregation in biological media?
The aggregation of metallotexaphyrins like this compound can be influenced by several factors:
-
Concentration: Higher concentrations of MLu increase the likelihood of intermolecular interactions and aggregation.
-
pH and Ionic Strength: Changes in the pH and ionic strength of the buffer can affect the solubility and stability of MLu. While specific data for MLu is limited, related compounds like porphyrins show pH-dependent aggregation.
-
Presence of Salts: High concentrations of salts in biological buffers (e.g., PBS) can promote aggregation through "salting-out" effects.
-
Interactions with Biomolecules: Components of biological media, such as serum proteins, can sometimes interact with photosensitizers and either prevent or, in some cases, promote aggregation.[3][4]
Q3: The clinical formulation of this compound contains mannitol. What is its role?
In the clinical setting, this compound has been formulated as a 2 mM solution in 5% mannitol/water. Mannitol primarily serves as a cryoprotectant and bulking agent during lyophilization (freeze-drying). It helps to maintain the stability of the drug in its amorphous state and prevents aggregation upon reconstitution. While it contributes to the overall stability of the formulation, its role in preventing aggregation in dilute aqueous solutions for in vitro experiments may be less significant than other excipients.
Q4: Can I use solvents other than water to prepare my initial stock solution?
While this compound is water-soluble, some commercial suppliers suggest that it can also be formulated in DMSO.[2] If you prepare a stock solution in an organic solvent like DMSO, it is crucial to be aware of potential precipitation when diluting into aqueous biological media. This is a common issue with many small molecules where the rapid change in solvent polarity can cause the compound to fall out of solution.
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide addresses common problems related to this compound aggregation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer (e.g., PBS, cell culture medium). | 1. Exceeded Solubility Limit: The final concentration of MLu in the aqueous buffer is too high. 2. Solvent Shock: Rapid change in solvent polarity if using a non-aqueous stock (e.g., DMSO). 3. Incompatible Buffer Conditions: The pH or ionic strength of the buffer is unfavorable for MLu solubility. | 1. Reduce Final Concentration: Prepare a more dilute final solution. 2. Modify Dilution Technique: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[5] 3. Optimize Buffer: If possible, adjust the pH of your buffer. For some organic molecules, a slightly acidic pH can improve solubility.[5] |
| Cloudiness or precipitate observed in the working solution over time. | 1. Supersaturation: The initial clear solution was supersaturated and has begun to precipitate over time. 2. Temperature Effects: Changes in temperature may have reduced the solubility of MLu. 3. Instability in Media: Components in complex media (e.g., cell culture media) may be interacting with MLu, causing it to aggregate. | 1. Use Freshly Prepared Solutions: Prepare your working solutions immediately before use. 2. Maintain Consistent Temperature: Ensure all solutions are maintained at a stable temperature. 3. Consider Excipients: Add a stabilizing excipient to your working solution (see "Alternative Anti-Aggregation Strategies" below). |
| Inconsistent or non-reproducible experimental results. | 1. Variable Aggregation: The extent of MLu aggregation may be varying between experiments, leading to inconsistent effective concentrations. 2. Inaccurate Pipetting: Inconsistent addition of reagents, especially from concentrated stocks. | 1. Standardize Solution Preparation: Follow a strict, validated protocol for preparing your MLu solutions. 2. Verify Pipette Accuracy: Ensure all pipettes are calibrated, especially for small volumes. Use low-retention tips.[6] 3. Monitor Aggregation: Routinely check for aggregation using the methods described in the "Experimental Protocols" section. |
Alternative Anti-Aggregation Strategies
If aggregation persists, consider incorporating the following excipients into your experimental buffers. It is crucial to test these excipients for compatibility with your specific assay and cell type, as they may have their own biological effects.
| Excipient Class | Examples | Proposed Mechanism | Starting Concentration Range (to be optimized) |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HPβCD) | Encapsulates the hydrophobic portions of the MLu molecule, preventing self-association.[7][8] | 1-10 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68 | Reduce surface tension and can form micelles around the drug molecules to prevent aggregation.[9][10] | 0.01% - 0.1% (w/v) |
| Serum Albumin | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Can bind to small molecules and prevent aggregation, although in some cases, it can also promote it.[3][4] | 0.1% - 1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mM in Water):
-
Allow the lyophilized MLu powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of MLu and dissolve it in sterile, deionized water to a final concentration of 1 mM.
-
Vortex gently until fully dissolved. The solution should be a clear, dark color.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[11]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed biological buffer (e.g., PBS, cell culture medium).
-
Add the MLu stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Use the working solution immediately after preparation.
-
Protocol 2: Detection and Monitoring of Aggregation
A. UV-Visible Spectroscopy:
-
Principle: Aggregation of photosensitizers can lead to changes in their absorption spectrum, such as a broadening of the absorption bands or a change in the ratio of the Soret band to the Q-bands. An increase in light scattering due to aggregates can also cause an apparent increase in the baseline absorbance at longer wavelengths.[12][13]
-
Method:
-
Measure the UV-Vis spectrum of your MLu working solution from approximately 300 nm to 800 nm.
-
Use the same buffer without MLu as a blank.
-
Monitor for changes in the spectral shape and an increase in absorbance at wavelengths where MLu does not absorb (e.g., >800 nm) as an indicator of light scattering from aggregates.
-
B. Dynamic Light Scattering (DLS):
-
Principle: DLS measures the size distribution of particles in a solution. The presence of aggregates will be detected as a population of larger-sized particles.[14]
-
Method:
-
Prepare your MLu working solution and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Analyze the sample using a DLS instrument according to the manufacturer's instructions.
-
The presence of a population of particles with a hydrodynamic radius significantly larger than that expected for monomeric MLu is indicative of aggregation.
-
Visualizations
Caption: Factors leading to this compound aggregation and corresponding preventative measures.
Caption: Recommended workflow for preparing and verifying the quality of this compound solutions.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The effect of serum albumin on the aggregation state and toxicity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between a water-soluble anionic porphyrin and human serum albumin unexpectedly stimulates the aggregation of the photosensitizer at the surface of the albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detergent/surfactant retention during ultrafiltration in the formulation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
addressing inconsistent experimental results with motexafin lutetium
Welcome to the technical support center for motexafin lutetium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this photosensitizer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MLu) is a second-generation photosensitizer belonging to the metallotexaphyrin family, designed for photodynamic therapy (PDT).[1] Its primary mechanism involves preferential accumulation in tumor cells due to their higher metabolic rates.[1] Upon activation with far-red light (approximately 732 nm), it generates cytotoxic singlet oxygen and other reactive oxygen species (ROS), leading to localized cellular damage.[2][3][4] This process induces oxidative stress, disrupts mitochondrial function, and can trigger apoptosis or necrosis in target cells.[4]
Q2: Why am I observing inconsistent cytotoxicity in my cell culture experiments?
A2: Inconsistent cytotoxicity can arise from several factors:
-
Variable Drug Uptake: Cellular uptake of this compound is time-dependent.[3] Ensure consistent incubation times across all experimental groups.
-
Cellular Redox State: The intracellular redox state significantly influences the efficacy of this compound. Depletion of intracellular antioxidants like glutathione can potentiate its cytotoxic effects, while the addition of antioxidants like N-acetylcysteine can attenuate them.[2][3]
-
Light Delivery: Inconsistent light fluence or fluence rate will lead to variable activation of the photosensitizer. Ensure uniform illumination of all cell cultures.
-
Oxygen Availability: As a photosensitizer, this compound requires oxygen to produce cytotoxic singlet oxygen. Variations in oxygen levels between experiments can affect the outcome.
Q3: My in vivo tumor regression results are not reproducible. What are the potential causes?
A3: Reproducibility in in vivo experiments can be challenging due to several sources of variability:
-
Heterogeneous Drug Distribution: this compound concentration can vary significantly both between and within tumors.[5][6]
-
Variable Tissue Optical Properties: The penetration and distribution of light within the tumor tissue can be heterogeneous, affecting the activation of the photosensitizer.[5][6][7][8]
-
Inconsistent Drug-Light Interval: The time between administration of this compound and light application is a critical parameter. Shorter intervals may result in higher plasma concentrations, leading to a more pronounced vascular effect.[9]
-
Photobleaching: During PDT, the photosensitizer can be degraded, a phenomenon known as photobleaching.[10] This can reduce the effective dose of the activated drug.
-
Tumor Oxygenation: Hypoxic regions within a tumor will exhibit a reduced response to PDT due to the oxygen-dependent mechanism of action.
Q4: What is the subcellular localization of this compound?
A4: Studies have shown that this compound localizes in the lysosomes of cancer cells.[11] Upon photoactivation, it can lead to lysosomal rupture, contributing to cell death.[11]
Troubleshooting Guides
Issue 1: Low or Variable Photosensitizer Uptake in Tumors
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent intravenous administration of the this compound solution. |
| Variable Drug-Light Interval | Strictly adhere to the predetermined time interval between drug injection and light application for all subjects.[8][10] |
| Tumor Perfusion Differences | Consider monitoring tumor blood flow or perfusion as a potential covariate in your analysis. |
| Inaccurate Measurement of Uptake | Use a validated method for quantifying this compound in tissue, such as spectrofluorometric assay or diffuse reflectance spectroscopy.[8][12] |
Issue 2: Inconsistent Therapeutic Response Despite Consistent Drug and Light Doses
| Potential Cause | Troubleshooting Step |
| Heterogeneous Light Distribution in Tissue | Use interstitial isotropic detectors to measure the light fluence rate at multiple locations within the tumor to ensure adequate and uniform illumination.[5][6] |
| Variable Tissue Oxygenation | Consider measuring tissue oxygenation levels before and during PDT, as this is a critical component for the photodynamic effect.[6] |
| Differences in Intracellular Redox State | Be aware that the baseline antioxidant levels in tumor cells can vary, impacting the efficacy of the ROS-mediated damage.[2][3] |
| Photobleaching Effects | Monitor for photobleaching of this compound during light treatment, as this can reduce the effective dose.[10] |
Quantitative Data Summary
Table 1: Impact of PDT Dose on Prostate-Specific Antigen (PSA) Response in a Phase I Clinical Trial [10][13]
| PDT Dose Group | Mean Increase in PSA at 24h (± SE) | Median Biochemical Delay (days) |
| Low Dose | 54% ± 27% | 43 |
| High Dose | 119% ± 52% | 82 |
Biochemical delay is defined as the time until a nonreversible increase in PSA to a value ≥ baseline.[10][13]
Table 2: Influence of Drug-Light Interval on this compound Concentration in Prostate Tissue [10]
| Injected Dose (mg/kg) | Drug-Light Interval (hours) | Mean Pre-PDT Prostate MLu Level (ng/mg ± SE) |
| 0.5 | 24 | 0.35 ± 0.04 |
| 1.0 | 24 | 0.65 ± 0.07 |
| 1.0 | 6 | 0.47 |
| 2.0 | 6 | 3.38 ± 0.74 |
| 2.0 | 3 | 4.99 ± 0.90 |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy with this compound
-
Cell Culture: Plate cells at a desired density in appropriate multi-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 5 to 20 µmol/L).[2][3] Remove the old medium from the cells and add the medium containing this compound. Incubate for a specific period (e.g., 1-4 hours), protected from light.
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Illumination: Add fresh, pre-warmed culture medium. Illuminate the cells with a 732 nm light source, delivering a specific light dose (e.g., 2 J/cm²).[2][3] Ensure uniform light delivery across all wells. A "dark toxicity" control group (cells incubated with this compound but not illuminated) should be included.
-
Post-Illumination Incubation: Return the plates to the incubator for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion assay.
Protocol 2: In Vivo Photodynamic Therapy in a Murine Tumor Model
-
Tumor Implantation: Implant tumor cells (e.g., EMT6) subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration: Prepare a sterile solution of this compound. Administer the solution intravenously (e.g., via tail vein) at a specific dose (e.g., 10 µmol/kg).[4]
-
Drug-Light Interval: Wait for a predetermined period (e.g., 3-5 hours) to allow for tumor uptake and clearance from normal tissues.[11]
-
Anesthesia and Tumor Illumination: Anesthetize the mouse. Shield the rest of the body, exposing only the tumor area. Illuminate the tumor with a 732 nm laser at a specific fluence rate (e.g., 25-75 mW/cm²) to deliver the total light dose.[9]
-
Post-Treatment Monitoring: Monitor the tumor size and animal well-being regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, clonogenic survival assays).
Visualizations
Caption: Mechanism of action for this compound-mediated PDT.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization and efficacy analysis of the phototherapeutic lutetium texaphyrin (PCI-0123) in the murine EMT6 sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor-Specific Delivery of Motexafin Lutetium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motexafin lutetium (MLu) for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in tumor-specific therapy?
A1: this compound is a photosensitizing agent that preferentially accumulates in tumor cells, likely due to their higher metabolic rates.[1] When activated by far-red light (approximately 732 nm), it generates cytotoxic singlet oxygen, leading to localized cell death and tumor damage.[1][2] This process is known as photodynamic therapy (PDT). The activation by deeply penetrating far-red light is a key feature of this agent.[1]
Q2: How is this compound administered and what are the typical dosages?
A2: In clinical trials for prostate cancer, this compound has been administered intravenously.[2][3][4] Dosages have ranged from 0.5 to 2 mg/kg.[2][3]
Q3: What is the optimal time interval between drug administration and light activation (drug-light interval)?
A3: Drug-light intervals investigated in clinical studies have varied, typically between 3 and 24 hours.[2][3][4] A shorter drug-light interval may target the tumor vasculature more prominently, as plasma concentrations of the photosensitizer are higher.[5][6] Biodistribution studies in animal models have shown maximal tumor localization of a similar lutetium texaphyrin analogue at 3 days post-injection, suggesting this could be an optimal time for irradiation in some contexts.[7]
Q4: What light parameters are used for activation?
A4: Light at a wavelength of 730-732 nm is used to activate this compound.[2][5][6][8] Light fluence rates of 25 to 150 mW/cm² and total light fluences of 25 to 150 J/cm² have been used in clinical settings.[2][3]
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Efficacy or High Variability in Tumor Response
-
Possible Cause: Significant inter- and intra-prostatic variations in MLu drug distribution and tissue optical properties.[9][10]
-
Troubleshooting Steps:
-
Real-Time Dosimetry: Implement real-time monitoring of light fluence rate, drug concentration, and tissue oxygenation during the experiment.[2][9] An integrated system can help quantify these parameters.[9]
-
Individualized Treatment Planning: Heterogeneity in the optical properties of the target tissue supports the need for individualized treatment planning.[3]
-
Optimize Drug-Light Interval: The timing between MLu administration and light application can influence whether the primary damage is to the tumor cells or the vasculature. Shorter intervals may enhance vascular damage.[5][6]
-
Adjust Light Fluence Rate: Lowering the light fluence rate (e.g., from 75 mW/cm² to 25 mW/cm²) may increase damage to tumor blood vessels and improve long-term tumor response, especially with short drug-light intervals.[5][6]
-
Issue 2: Difficulty in Assessing Treatment Response Post-PDT
-
Possible Cause: Lack of a reliable, early biomarker for therapeutic effect.
-
Troubleshooting Steps:
-
Monitor Biological Markers: For prostate cancer models, serum Prostate-Specific Antigen (PSA) levels can be a useful indicator. A significant, transient increase in PSA can be observed as early as 24 hours post-PDT, with higher PDT doses correlating with a greater increase and a more durable response.[2][11][12]
-
Spectroscopic Analysis: Use near-infrared (NIR) Fourier-transform Raman spectroscopy on tissue samples to assess the biodistribution and relative content of this compound in the tumor and surrounding tissues.[7]
-
Fluorescence Monitoring: Employ fluorescence techniques to quantify drug concentration and photobleaching rates in situ, which can provide insights into the photochemical effect.[4][13]
-
Quantitative Data Summary
Table 1: Phase I Clinical Trial Parameters for this compound PDT in Prostate Cancer
| Parameter | Range of Values | Source |
| Drug Dose (IV) | 0.5 - 2 mg/kg | [2][3] |
| Drug-Light Interval | 3 - 24 hours | [2][3][4] |
| Light Wavelength | 732 nm | [2] |
| Light Fluence | 25 - 150 J/cm² | [2][3] |
| Light Fluence Rate | 150 mW/cm | [2] |
Table 2: Post-PDT Changes in Serum PSA Levels in Prostate Cancer Patients
| Time Point | Mean % Increase from Baseline (± SE) | Significance (p-value) | Note | Source |
| 24 hours | 98 ± 36% | 0.007 | Overall patient cohort | [2][12] |
| 24 hours (High PDT Dose) | 119 ± 52% | - | Patients dichotomized by median PDT dose | [2][12] |
| 24 hours (Low PDT Dose) | 54 ± 27% | - | Patients dichotomized by median PDT dose | [2][12] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated PDT in a Preclinical Model
-
Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., mice with xenograft tumors).[7]
-
Drug Administration: Administer this compound intravenously at a predetermined dose (e.g., 10 mg/kg).[5][6]
-
Drug-Light Interval: Allow for a specific time interval for the drug to distribute and accumulate in the tumor tissue (e.g., 180 minutes for vascular targeting).[5][6]
-
Light Delivery: Expose the tumor to a specific wavelength of light (e.g., 730 nm) using a laser source coupled to an optical fiber.[5][6]
-
Dosimetry: Deliver a defined light fluence (e.g., 135-200 J/cm²) at a specific fluence rate (e.g., 25 or 75 mW/cm²).[6]
-
Post-Treatment Monitoring: Monitor tumor response over time (e.g., tumor growth delay, cure rates) and collect tissue for analysis (e.g., histology, clonogenic survival assays).[5][6]
Protocol 2: Quantification of this compound in Tissue Samples
-
Tissue Collection: Collect tumor and blood samples at a set time after MLu administration. Perfuse animals with saline to remove blood from tissues before tumor collection.[6]
-
Extraction:
-
Homogenize a known weight of tumor tissue (e.g., 10 mg) in a phosphate buffer.
-
Add an equal volume of chloroform and methanol to the homogenate.
-
Vortex and centrifuge to separate the layers.
-
-
Quantification:
-
Measure the fluorescence of the organic phase using a spectrofluorometer at the appropriate excitation and emission wavelengths for this compound.
-
Alternatively, use UV-Visible absorption spectroscopy on tissue extracts.[7]
-
Compare the readings to a standard curve generated with known concentrations of this compound.
-
Visualizations
Caption: Mechanism of Action for this compound-based Photodynamic Therapy (PDT).
Caption: General experimental workflow for this compound-mediated PDT.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy With Lutetium Texaphyrin in Treating Patients With Locally Recurrent Prostate Cancer [ctv.veeva.com]
- 5. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution assessment of a lutetium(III) texaphyrin analogue in tumor-bearing mice using NIR Fourier-transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with this compound for rectal cancer: a preclinical model in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Drug-Light Interval for Motexafin Lutetium PDT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motexafin lutetium (MLu) photodynamic therapy (PDT). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-light interval for this compound PDT?
A1: The optimal drug-light interval for this compound PDT can vary depending on the tumor model and treatment goals. However, preclinical and clinical studies have indicated that shorter intervals are often more effective. In a Phase I clinical trial for prostate cancer, the drug-light interval was decreased from 24 hours down to 3 hours as the dose was escalated.[1][2] Preclinical studies in other models have suggested that a 3-hour (180-minute) interval demonstrates the greatest antitumor efficacy.[3][4][5] This shorter interval is thought to target the tumor vasculature more effectively, as the photosensitizer is still present in high concentrations in the bloodstream.[4][5]
Q2: What is the mechanism of action of this compound in PDT?
A2: this compound is a photosensitizer that, upon activation by light of a specific wavelength (approximately 732 nm), generates reactive oxygen species (ROS), primarily singlet oxygen.[3][6][7] These highly reactive molecules cause cellular damage, leading to cell death through apoptosis and necrosis.[6][7] The process is initiated by the absorption of light by this compound, which transitions it to an excited state. This energy is then transferred to molecular oxygen, creating cytotoxic singlet oxygen.[3][6]
Q3: What are the key parameters to consider when designing a this compound PDT experiment?
A3: Several key parameters must be carefully considered to ensure a successful and reproducible experiment. These include:
-
This compound Dose: The concentration of the photosensitizer will directly impact the amount of ROS generated. Doses in clinical trials for prostate cancer have ranged from 0.5 to 2 mg/kg.[1][2]
-
Light Fluence and Fluence Rate: The total amount of light energy delivered (fluence, J/cm²) and the rate at which it is delivered (fluence rate, mW/cm²) are critical. Higher fluence generally leads to more cell killing, but lower fluence rates may improve tumor response by minimizing oxygen consumption and allowing for reoxygenation.[4]
-
Drug-Light Interval: As discussed in Q1, this is a crucial parameter for targeting specific cellular compartments or vasculature.
-
Tissue Oxygenation: Oxygen is required for the generation of singlet oxygen, making tissue oxygen levels a critical factor in PDT efficacy.[8][9]
Q4: How does this compound PDT induce apoptosis?
A4: this compound PDT-induced apoptosis is a redox-sensitive process that is initiated by the generation of ROS. This leads to a cascade of intracellular events, including:
-
Release of cytochrome c from the mitochondria into the cytosol.[3][6]
-
Activation of caspases, which are key executioner enzymes in the apoptotic pathway.[3][6]
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Treatment Efficacy
| Potential Cause | Troubleshooting Steps |
| Heterogeneous Photosensitizer Uptake | Measure this compound concentration in the target tissue prior to light delivery. Significant inter- and intra-prostatic variations in drug distribution have been observed.[8][9] Consider using in vivo fluorescence spectroscopy or diffuse reflectance spectroscopy for real-time monitoring.[8][9][10][11] |
| Inadequate Light Delivery | Verify the output of your light source and the calibration of your delivery fibers. Measure the light fluence rate in situ using isotropic detectors to ensure the target tissue is receiving the prescribed dose.[8][9] Be aware of the optical properties of the tissue, which can affect light penetration.[8][9] |
| Tissue Hypoxia | Monitor tissue oxygenation before and during PDT.[8][9] PDT itself can consume oxygen, leading to hypoxia and reduced efficacy. Consider using a lower light fluence rate to reduce oxygen consumption and allow for tissue reoxygenation.[4][12] |
| Incorrect Drug-Light Interval | Ensure the timing between drug administration and light application is precise and consistent across experiments. For vascular-targeted effects, a shorter drug-light interval (e.g., 3 hours) is generally preferred.[3][4][5] |
Issue 2: Photobleaching of this compound
| Potential Cause | Troubleshooting Steps |
| High Light Fluence Rate | Photobleaching, the light-induced destruction of the photosensitizer, can reduce the effective dose of this compound. A reduction in this compound concentration after PDT has been observed and is presumed to be due to photobleaching.[8] |
| Monitoring Photobleaching | Monitor the fluorescence of this compound in the target tissue during light delivery. A decrease in fluorescence can indicate photobleaching.[13] This can provide a real-time assessment of the photochemical effect. |
Quantitative Data Summary
Table 1: Parameters from a Phase I Clinical Trial of this compound PDT for Prostate Cancer
| Parameter | Range | Reference |
| This compound Dose | 0.5 - 2 mg/kg | [1][2] |
| Light Fluence | 25 - 150 J/cm² | [1][2] |
| Drug-Light Interval | 3 - 24 hours | [1][2] |
| Light Source Wavelength | 732 nm | [2] |
| Light Fluence Rate | 150 mW/cm | [2] |
Table 2: In Vitro IC50 Values for this compound PDT
| Cell Type | IC50 Range (µM) | Reference |
| Vascular Cells (Macrophages, Smooth Muscle Cells) | 5 - 20 µM | [3] |
| Various Cancer Cell Lines | 1 - 5 µM | [7] |
Experimental Protocols
Protocol: In Vivo Measurement of this compound Uptake, Tissue Oxygenation, and Light Fluence
This protocol provides a general framework for in vivo monitoring of key parameters during this compound PDT. Specific details may need to be adapted based on the animal model and experimental setup.
1. Materials and Equipment:
-
This compound (sterile solution)
-
Light source (e.g., 732 nm diode laser) with fiber optic delivery system
-
Isotropic light detectors
-
Diffuse Reflectance Spectroscopy (DRS) or Fluorescence Spectroscopy system with interstitial probes
-
Anesthesia and animal monitoring equipment
2. Procedure:
-
Animal Preparation: Anesthetize the animal and monitor vital signs throughout the procedure. Surgically expose the target tumor or tissue.
-
Probe Insertion: Under sterile conditions, insert the interstitial probes for light delivery, light detection, and spectroscopic measurements into the target tissue. Use ultrasound or other imaging guidance for accurate placement.
-
Baseline Measurements: Prior to drug administration, perform baseline measurements of tissue optical properties and oxygenation using the DRS system.
-
This compound Administration: Administer this compound intravenously at the desired dose (e.g., 2 mg/kg).[8][14][15]
-
Drug-Light Interval: Wait for the predetermined drug-light interval (e.g., 3 hours).[8][14][15]
-
Pre-Illumination Measurements: Immediately before light delivery, measure the this compound concentration in the tissue using fluorescence spectroscopy or DRS.[1][8][9]
-
Light Delivery: Deliver the prescribed light dose at the desired fluence and fluence rate. Continuously monitor the light fluence in real-time using the isotropic detectors.[8][9]
-
During-Illumination Monitoring (Optional): Monitor changes in tissue oxygenation and this compound fluorescence during light delivery to assess oxygen consumption and photobleaching.
-
Post-Illumination Measurements: Immediately after the completion of light delivery, repeat the measurements of tissue optical properties, oxygenation, and this compound concentration.
-
Data Analysis: Analyze the collected data to determine the delivered light dose, changes in tissue oxygenation, and the extent of photosensitizer uptake and photobleaching.
Visualizations
Caption: Signaling pathway of this compound PDT-induced apoptosis.
Caption: Experimental workflow for in vivo this compound PDT.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing damage to tumor blood vessels during this compound-PDT through use of low fluence rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing Damage to Tumor Blood Vessels during this compound-PDT through Use of Low Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medkoo.com [medkoo.com]
- 8. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo reflectance measurement of optical properties, blood oxygenation and this compound uptake in canine large bowels, kidneys and prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of tissue oxygen and this compound uptake by ex vivo and noninvasive in vivo techniques in patients with intraperitoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evaluation of this compound-mediated intraperitoneal photodynamic therapy in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
challenges and solutions in scaling up motexafin lutetium synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of motexafin lutetium. The information presented is based on established principles of metallotexaphyrin chemistry and common challenges encountered in the scale-up of similar radiopharmaceutical compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ML-S01 | Low Radiochemical Yield | 1. Suboptimal pH of the reaction mixture. 2. Inefficient mixing at a larger scale. 3. Presence of competing metal ion impurities. 4. Insufficient reaction temperature or time. 5. Degradation of the texaphyrin ligand. | 1. Adjust pH to the optimal range for lutetium incorporation (typically pH 4.0-5.5). Use a suitable buffer like sodium acetate. 2. Implement overhead mechanical stirring and ensure proper vessel geometry for homogenous mixing. 3. Use high-purity reagents and metal-free buffers. Consider pre-treating reagents with a chelating resin. 4. Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the yield. Extend the reaction time. 5. Protect the reaction from light and use degassed solvents to prevent photo-oxidation. |
| ML-S02 | High Levels of Impurities | 1. Hydrolysis of lutetium at elevated pH. 2. Radiolysis of the product at high radioactivity concentrations. 3. Formation of aggregates or colloids. 4. Incomplete reaction leading to unreacted starting materials. | 1. Maintain the pH of the reaction and purification steps below 6.5 to prevent the formation of lutetium hydroxides. 2. Add radical scavengers such as ethanol or ascorbic acid to the reaction mixture. Minimize reaction and purification times. 3. Optimize solvent composition and consider the use of stabilizing agents. 4. Increase the molar excess of the texaphyrin ligand or extend the reaction time. |
| ML-S03 | Precipitation During Reaction | 1. Poor solubility of the texaphyrin ligand or the this compound product in the reaction solvent. 2. Lutetium hydrolysis and precipitation at non-optimal pH. | 1. Modify the solvent system. The addition of a co-solvent like ethanol can improve solubility. 2. Ensure the pH is maintained in the optimal range throughout the reaction. |
| ML-S04 | Inconsistent Batch-to-Batch Results | 1. Variability in the quality of starting materials. 2. Poor control over reaction parameters (temperature, pH, mixing). 3. Inconsistent post-synthesis workup and purification. | 1. Implement stringent quality control checks for all raw materials. 2. Utilize automated reactor systems for precise control and monitoring of reaction conditions. 3. Standardize all purification steps, including the type and amount of solid-phase extraction (SPE) cartridges and HPLC conditions. |
| ML-P01 | Low Purity After HPLC Purification | 1. Co-elution of impurities with the product. 2. On-column degradation of the product. 3. Overloading of the HPLC column. | 1. Optimize the HPLC method (gradient, flow rate, column chemistry). 2. Use a mobile phase with a pH that ensures the stability of this compound. 3. Reduce the amount of crude product loaded onto the column or use a larger column. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up this compound synthesis?
The most critical parameters are pH, temperature, and mixing. The pH of the reaction mixture is crucial to prevent the hydrolysis of lutetium and to ensure efficient complexation with the texaphyrin ligand.[1] Temperature influences the reaction kinetics, but excessive heat can lead to degradation. Efficient mixing becomes more challenging at larger scales and is essential for maintaining homogeneity and achieving consistent results.[2]
2. How can I minimize the radiolysis of this compound at higher radioactivity levels?
Radiolysis can be mitigated by adding radical scavengers, also known as quenchers, to the reaction mixture. Ethanol and ascorbic acid are commonly used for this purpose.[1][3] Additionally, minimizing the synthesis and purification time can reduce the exposure of the product to radiolysis-inducing conditions.
3. What is the recommended pH for the synthesis of lutetium-based radiopharmaceuticals?
A pH range of 4.0 to 5.5 is generally recommended for the synthesis of radioligands using lutetium-177.[1] While higher pH can increase the rate of complex formation, it also elevates the risk of lutetium hydrolysis and precipitation, which can complicate the synthesis, especially at larger scales.[1]
4. What are the common impurities encountered in this compound synthesis?
Common impurities may include unreacted texaphyrin ligand, free lutetium, hydrolyzed lutetium species, and byproducts from the degradation of the texaphyrin macrocycle.
5. How does the choice of solvent affect the scale-up process?
The solvent system is critical for ensuring the solubility of both the reactants and the final product. As the scale increases, solubility issues can become more pronounced, leading to precipitation and reduced yields. In some cases, the addition of a co-solvent like ethanol can significantly improve the reaction kinetics and yield.[1][4]
Experimental Protocols
General Protocol for Lutetium Insertion into a Texaphyrin Core
This protocol provides a general methodology for the insertion of lutetium into a texaphyrin macrocycle, which can be adapted for the synthesis of this compound.
-
Preparation of the Reaction Vessel: A clean, appropriately sized glass reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an inert gas inlet is assembled.
-
Reagent Preparation: The texaphyrin ligand is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). A buffered solution of lutetium chloride (e.g., in sodium acetate buffer, pH 4.5) is prepared separately.
-
Reaction: The texaphyrin solution is charged into the reactor, and the system is purged with an inert gas (e.g., argon or nitrogen). The solution is heated to the desired temperature (e.g., 60-80°C) with stirring.
-
Addition of Lutetium: The lutetium chloride solution is added to the reactor. The reaction mixture is stirred at a constant temperature for a specified duration (e.g., 30-60 minutes).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC.
-
Quenching and Cool-down: Once the reaction is complete, the mixture is cooled to room temperature. A quenching agent may be added if necessary.
-
Purification: The crude product is purified using solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified this compound is formulated in a suitable buffer for its intended application.
Quantitative Data Summary
The following tables summarize the impact of key parameters on the radiochemical yield and purity of a typical lutetium-based radiopharmaceutical synthesis. While not specific to this compound, these data illustrate general trends observed during scale-up.
Table 1: Effect of pH on Radiochemical Yield
| pH | Average Radiochemical Yield (%) | Standard Deviation |
| 3.5 | 85.2 | ± 2.1 |
| 4.5 | 97.8 | ± 1.5 |
| 5.5 | 96.5 | ± 1.8 |
| 6.5 | 88.9 | ± 2.5 |
Table 2: Effect of Ethanol as a Co-solvent on Radiochemical Yield at Room Temperature [1]
| Ethanol Concentration (v/v %) | Average Radiochemical Yield (%) | Standard Deviation |
| 0 | 32.8 | ± 3.5 |
| 10 | 65.4 | ± 2.8 |
| 20 | 85.1 | ± 2.2 |
| 30 | 95.3 | ± 1.9 |
| 40 | 99.5 | ± 0.5 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Radiochemical Yield
Caption: A decision-making diagram for troubleshooting low yields in synthesis.
References
- 1. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization [mdpi.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Motexafin Lutetium Versus Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of motexafin lutetium against other prominent photosensitizers used in photodynamic therapy (PDT), including Photofrin®, mTHPC (Foscan®), and Tookad® (padeliporfin). The comparison focuses on key performance indicators, experimental methodologies, and the underlying signaling pathways, supported by experimental data.
Overview of Photosensitizers
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors. The choice of photosensitizer is critical to the efficacy and safety of PDT.
-
This compound (MLu) is a second-generation photosensitizer belonging to the texaphyrin family. It is activated by near-infrared (NIR) light, allowing for deeper tissue penetration.[1][2]
-
Photofrin® (porfimer sodium) is a first-generation photosensitizer derived from hematoporphyrin and is one of the most widely used photosensitizers in the clinic.[3][4][5]
-
mTHPC (Temoporfin, Foscan®) is a potent second-generation chlorin-based photosensitizer with strong absorbance in the red region of the spectrum.[2][6]
-
Tookad® (Padeliporfin) is a bacteriochlorophyll-derived photosensitizer designed for vascular-targeted PDT, leading to rapid tumor necrosis through vascular occlusion.[7][8][9]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and the other photosensitizers. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the data is compiled from various sources.
Table 1: Physicochemical and Photophysical Properties
| Property | This compound | Photofrin® | mTHPC (Foscan®) | Tookad® (Padeliporfin) |
| Chemical Class | Texaphyrin | Porphyrin Derivative | Chlorin | Bacteriochlorophyll |
| Activation Wavelength (nm) | ~732[2] | ~630[3] | ~652[6] | ~753-763[9] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.11 (in water), 0.58[10] | ~0.61 - 0.89 (in DMF/buffer)[11][12] | ~0.3 - 0.43[13] | Not explicitly found |
Table 2: In Vitro and In Vivo Efficacy
| Parameter | This compound | Photofrin® | mTHPC (Foscan®) | Tookad® (Padeliporfin) |
| In Vitro IC50 | 1–5 µM (light-dependent)[14] | Varies by cell line and light dose | More potent than Photofrin®[15] | Varies by cell line and light dose |
| Tumor-to-Normal Tissue Ratio | ~3–5:1[14] | Variable, can cause skin photosensitivity[3] | High tumor selectivity[16] | Primarily vascular targeting[7] |
| Primary Mechanism of Action | Cellular apoptosis and necrosis[14] | Cellular apoptosis and autophagy[17] | Cellular apoptosis and necrosis[15] | Vascular shutdown and subsequent tumor necrosis[8] |
Table 3: Clinical and Side Effect Profile
| Aspect | This compound | Photofrin® | mTHPC (Foscan®) | Tookad® (Padeliporfin) |
| Approved Indications | Investigated for various cancers including prostate and breast.[18][19] | Esophageal, lung, and other cancers.[5] | Head and neck cancer (in Europe).[15] | Localized prostate cancer (in Europe and other regions).[20] |
| Common Side Effects | Generally well-tolerated, potential for photosensitivity. | Prolonged skin photosensitivity (weeks).[3] | Skin photosensitivity, pain at the treatment site.[13] | Urinary and erectile dysfunction, photosensitivity.[7][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of photosensitizers. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Phototoxicity Assay
This protocol outlines a general procedure for assessing the light-dependent cytotoxicity of a photosensitizer.
-
Cell Culture: Plate cancer cells (e.g., human prostate, breast, or glioma cell lines) in 96-well plates and allow them to adhere overnight.[14]
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing various concentrations of the photosensitizer (e.g., 0.1 to 50 µM). Incubate for a predetermined time (e.g., 4 to 24 hours) in the dark.
-
Irradiation: Wash the cells to remove the unbound photosensitizer. Add fresh medium and irradiate the cells with a light source at the specific activation wavelength for each photosensitizer (see Table 1). The light dose (fluence) should be precisely controlled (e.g., 1-20 J/cm²). A parallel set of plates should be kept in the dark as a control for dark toxicity.
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24 to 72 hours), assess cell viability using a standard method such as the MTT assay or Annexin V/PI staining for apoptosis analysis.[22][23]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the photosensitizer required to inhibit cell growth by 50% upon illumination.
In Vivo Tumor Model and Efficacy Study
This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of a photosensitizer.
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells (e.g., EMT6 or U87).[14]
-
Photosensitizer Administration: Once the tumors reach a palpable size, administer the photosensitizer intravenously at a specific dose (e.g., 2-10 µmol/kg).[14]
-
Light Delivery: At a predetermined drug-light interval (e.g., 3 to 96 hours), irradiate the tumor area with a laser at the appropriate wavelength and light dose.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals for several weeks.
-
Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.[14]
Signaling Pathways and Mechanisms of Action
The photodynamic action of these photosensitizers initiates a cascade of signaling events leading to cell death. The specific pathways can differ depending on the photosensitizer's properties and subcellular localization.
This compound: Induction of Apoptosis
This compound-mediated PDT primarily induces apoptosis through the generation of intracellular ROS.[1][24][25] This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[1][24]
Caption: Signaling pathway of this compound-induced apoptosis.
Photofrin®: Apoptosis and Autophagy
Photofrin®-PDT is known to induce both apoptosis and autophagy.[17] The balance between these two pathways can be influenced by the PDT dose and the cellular context. Autophagy can act as a survival mechanism at low PDT doses, but can contribute to cell death at higher doses.
References
- 1. atvb.ahajournals.org [atvb.ahajournals.org]
- 2. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 5. What is photodynamic therapy (PDT)? - Photofrin® [photofrin.com]
- 6. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bookingmedtravel.com [bookingmedtravel.com]
- 8. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 9. Frontiers | Photodynamic therapy for prostate cancer: Recent advances, challenges and opportunities [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. Pharmaceuticals | Free Full-Text | Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 13. Calculation of Singlet Oxygen Dose from Photosensitizer Fluorescence and Photobleaching During mTHPC Photodynamic Therapy of MLL Cells¶ [bioone.org]
- 14. medkoo.com [medkoo.com]
- 15. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers [mdpi.com]
- 17. Inhibition of autophagy sensitizes cancer cells to Photofrin-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. francescomontorsi.it [francescomontorsi.it]
- 22. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. ahajournals.org [ahajournals.org]
- 25. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Motexafin Lutetium in Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Motexafin Lutetium-mediated photodynamic therapy (PDT) against other photosensitizers in various tumor models. The information is compiled from preclinical and clinical studies to support further research and drug development.
Executive Summary
This compound (MLu) is a second-generation photosensitizer designed for photodynamic therapy. Its strong absorbance in the near-infrared spectrum (around 730 nm) allows for deeper tissue penetration of light, a significant advantage for treating solid tumors. Preclinical studies have demonstrated its potent antitumor efficacy in various cancer models. While direct head-to-head comparative studies with other photosensitizers in the same in vivo tumor models are limited, this guide consolidates available data to offer insights into its relative performance.
Mechanism of Action
This compound is a metallotexaphyrin that selectively accumulates in tumor cells.[1] Upon activation by light of a specific wavelength (730 nm), it generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1] This leads to oxidative stress, mitochondrial damage, and ultimately, tumor cell apoptosis and necrosis.
Comparative Efficacy of Photosensitizers in Preclinical Tumor Models
While direct comparative studies are scarce, the following tables summarize the efficacy of this compound and other commonly used photosensitizers, Photofrin® and Temoporfin (mTHPC), in preclinical xenograft models. The data is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Efficacy of this compound-PDT in Murine Xenograft Models
| Tumor Model | Animal Model | This compound Dose | Light Dose (730 nm) | Tumor Growth Inhibition | Reference |
| EMT6 (murine breast cancer) | Mice | 10 µmol/kg | Not specified | 70-90% reduction in tumor volume | MedKoo Biosciences |
| U87 (human glioblastoma) | Mice | 10 µmol/kg | Not specified | 70-90% reduction in tumor volume | MedKoo Biosciences |
| Radiation-Induced Fibrosarcoma (RIF) | Mice | 10 mg/kg | 730 nm | Significant tumor response | [2] |
Table 2: Efficacy of Photofrin®-PDT in Murine Xenograft Models
| Tumor Model | Animal Model | Photofrin® Dose | Light Dose (630 nm) | Outcome | Reference |
| A673 (human sarcoma) | Nude mice | 10 mg/kg | 50-150 J/cm² | Complete tumor eradication in 5 of 6 mice | [3][4] |
| EMT-6 (murine mammary sarcoma) | Balb/cJ mice | 10 mg/kg | 110 J/cm² | Not specified | [1] |
| Meth-A (murine sarcoma) | Balb/cJ mice | 10 mg/kg | 150 J/cm² | Not specified | [1] |
Table 3: Efficacy of Temoporfin (mTHPC)-PDT in Preclinical Models
| Tumor Model | Animal Model | mTHPC Dose | Light Dose (652 nm) | Outcome | Reference |
| Human oral squamous cell carcinoma | RAG-2 mice | Not specified | Not specified | Highly effective in causing tumor remission and growth retardation | [5] |
| Pancreatic cancer cell lines (in vitro) | - | Varies | Varies | Dose-dependent cytotoxicity | [5] |
Note: A direct comparison of potency suggests that Temoporfin (mTHPC) may be 100 to 200 times more potent than Photofrin®, a claim supported by preclinical data showing its higher cytotoxicity at lower concentrations.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for PDT efficacy studies using xenograft models.
This compound-PDT in a Canine Model of Peritoneal Carcinomatosis[6]
-
Animal Model: Thirteen dogs.
-
Drug Administration: this compound (0.2-2 mg/kg) administered intravenously.
-
Drug-Light Interval: 3 hours.
-
Light Delivery: Laparotomy followed by 730 nm light delivery at fluences of 0.5-2.0 J/cm².
-
Endpoint Analysis: Assessment of normal tissue toxicities and measurement of MLu fluorescence in abdominal tissues. Acute toxicities were assessed via laparoscopy 7-10 days post-procedure.
Photofrin®-PDT in a Human Sarcoma Xenograft Model[3][4]
-
Animal Model: Athymic nude mice (6–8 weeks of age).
-
Tumor Inoculation: Subcutaneous injection of 5 × 10⁶ A673 human sarcoma cells. Tumors grown to a diameter of approximately 10 mm.
-
Drug Administration: Photofrin® (10 mg/kg) injected via tail vein.
-
Drug-Light Interval: 24 hours.
-
Light Delivery: 630 nm light delivered to the tumor with fluences of 50, 100, 150, or 300 J/cm² at a fluence rate of 250 mW/cm².
-
Endpoint Analysis: Tumor response (complete or partial), tumor regrowth, and mechanism of action studies including vascular perfusion and histological analysis for apoptosis and necrosis.
Temoporfin (mTHPC)-PDT in a Head and Neck Cancer Clinical Trial[7]
-
Patient Population: 54 patients with head and neck cancer who underwent surgery with close or positive resection margins.
-
Drug Administration: mTHPC (0.15 mg/kg) administered intravenously.
-
Drug-Light Interval: 96 hours.
-
Light Delivery: Illumination of the target area with a 652 nm red laser light at a dose of 20 J/cm².
-
Endpoint Analysis: Progression-free survival, disease-free survival, and overall survival at 2 years.
Visualizing Experimental Workflows and Signaling Pathways
This compound Signaling Pathway
Caption: Mechanism of this compound-mediated photodynamic therapy.
General Experimental Workflow for In Vivo PDT Efficacy Studies
Caption: A generalized workflow for preclinical in vivo PDT studies.
Conclusion
This compound demonstrates significant antitumor efficacy in preclinical models, with the key advantage of activation by near-infrared light for deeper tumor treatment. While direct comparative efficacy data against other photosensitizers within a single study is limited, the available evidence suggests it is a potent agent for photodynamic therapy. The provided experimental protocols offer a foundation for designing further in vivo validation studies. Future research should include head-to-head comparisons of this compound with other photosensitizers in standardized tumor models to more definitively establish its relative therapeutic potential.
References
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Photofrin-mediated photodynamic therapy induces vascular occlusion and apoptosis in a human sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Motexafin Lutetium and Temoporfin for the Treatment of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. Photodynamic therapy (PDT) has emerged as a promising adjuvant treatment modality, utilizing photosensitizers that, upon activation by light, generate cytotoxic reactive oxygen species (ROS) to induce tumor cell death. This guide provides a comparative overview of two photosensitizers, motexafin lutetium and temoporfin, for their potential application in glioblastoma treatment, based on available preclinical and clinical data.
Executive Summary
Direct comparative studies of this compound and temoporfin in glioblastoma are currently lacking in the published literature. This compound, a second-generation texaphyrin, has been investigated primarily in its gadolinium-chelated form as a radiosensitizer. In contrast, temoporfin (mTHPC), a potent second-generation chlorin photosensitizer, has been more extensively studied in the context of PDT for glioblastoma, with some clinical data available. This guide synthesizes the existing evidence to provide a comparative perspective on their mechanisms, efficacy, and treatment protocols.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for motexafin (primarily gadolinium) and temoporfin in the context of glioblastoma. It is crucial to note that the data for motexafin is predominantly from its use as a radiosensitizer, which differs from its application in PDT.
| Feature | This compound/Gadolinium | Temoporfin |
| Drug Class | Texaphyrin | Chlorin |
| Activation Wavelength | ~732 nm[1] | ~652 nm[2][3] |
| Primary Mechanism | Photosensitizer/Radiosensitizer[1] | Photosensitizer[2][3] |
| Cellular Uptake | Preferentially accumulates in tumor cells[1] | Preferentially accumulates in tumor cells |
| Known Cell Death Pathways | Apoptosis (in vascular cells)[4] | Apoptosis and Necrosis[5][6] |
Table 1: General Properties of this compound and Temoporfin
| Study Type | Drug Formulation | Key Findings in Glioblastoma | Reference |
| Phase I/II Clinical Trial | Motexafin Gadolinium (with radiation and temozolomide) | Median survival time of 15.6 months (not significantly different from historical control). | [7] |
| Preclinical (in vitro) | Motexafin Gadolinium | At least 90% of glioblastoma cell nuclei take up the drug. | |
| Phase II Clinical Trial | Temoporfin | Recurrent GBM: Median survival of 8.5 months, 2-year survival rate of 15.0%. | [2] |
| Clinical Study | Temoporfin | Recurrent GBM: Median survival time of 9 months in the PDT group vs. 3.5 months in the control group. | [5] |
Table 2: Summary of Efficacy Data in Glioblastoma
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for in vitro and in vivo PDT studies based on available literature.
In Vitro Photodynamic Therapy Protocol (General)
-
Cell Culture: Glioblastoma cell lines (e.g., U87, T98G) are cultured in appropriate media and conditions to 70-80% confluency.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of either this compound or temoporfin for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: Following incubation, cells are washed with phosphate-buffered saline (PBS) to remove excess photosensitizer.
-
Irradiation: Fresh media is added, and the cells are irradiated with a light source of the appropriate wavelength (approx. 732 nm for this compound, 652 nm for temoporfin) and a specific light dose (fluence, J/cm²).
-
Post-Irradiation Incubation: Cells are incubated for a further 24-48 hours.
-
Assessment of Viability: Cell viability is assessed using standard assays such as MTT, XTT, or trypan blue exclusion. Cell death mechanisms can be investigated using techniques like flow cytometry for apoptosis and necrosis detection.
In Vivo Photodynamic Therapy Protocol (General for a Xenograft Model)
-
Tumor Implantation: Human glioblastoma cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Photosensitizer Administration: this compound or temoporfin is administered to the mice, typically via intravenous injection.
-
Drug-Light Interval (DLI): A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue while clearing from normal tissues. This can range from hours to days.
-
Light Delivery: The tumor area is exposed to light of the specific wavelength and dose using a laser coupled to a fiber optic diffuser.
-
Tumor Response Monitoring: Tumor growth is monitored over time by caliper measurements. Animal survival is also a key endpoint.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Signaling Pathways and Mechanisms of Action
Photodynamic therapy with both this compound and temoporfin is predicated on the generation of reactive oxygen species (ROS) upon light activation. These highly reactive molecules induce cellular damage, leading to cell death through apoptosis and necrosis.
General Mechanism of Photodynamic Therapy
The fundamental mechanism of PDT involves a photosensitizer, light, and oxygen. In its ground state, the photosensitizer is non-toxic. Upon absorption of light of a specific wavelength, it transitions to an excited singlet state, and then to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen to produce highly cytotoxic ROS, primarily singlet oxygen.
Caption: General mechanism of photodynamic therapy leading to tumor cell death.
PDT-Induced Apoptosis
ROS generated during PDT can trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, executing the apoptotic program.
Caption: Simplified signaling pathway of PDT-induced apoptosis in glioblastoma.
PDT-Induced Necrosis
At higher ROS concentrations or when apoptotic pathways are inhibited, PDT can induce necrotic cell death. This is a more inflammatory form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents into the tumor microenvironment.
Caption: Simplified pathway of high-dose PDT-induced necrosis.
Comparative Discussion
-
Mechanism of Action: Both this compound and temoporfin function as photosensitizers, inducing cell death through ROS generation. However, motexafin gadolinium has been more extensively studied as a radiosensitizer, suggesting a potential dual-mode of action for the motexafin scaffold that warrants further investigation for the lutetium variant in PDT.
-
Efficacy: Clinical data for temoporfin in recurrent glioblastoma shows a potential survival benefit.[2][5] The data for motexafin gadolinium as a radiosensitizer did not demonstrate a significant survival advantage over historical controls.[7] Preclinical studies are needed to establish the efficacy of this compound-based PDT in glioblastoma models to allow for a more direct comparison.
-
Light Activation: The activation wavelength of this compound (~732 nm) is longer than that of temoporfin (~652 nm).[1][3] In theory, longer wavelengths allow for deeper tissue penetration, which could be an advantage in treating solid tumors like glioblastoma. However, the clinical significance of this difference needs to be evaluated.
Future Directions
To provide a clearer comparison and advance the clinical application of PDT for glioblastoma, future research should focus on:
-
Direct Comparative Preclinical Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of this compound and temoporfin PDT in glioblastoma models are crucial.
-
Elucidation of Signaling Pathways: Detailed molecular studies are needed to identify the specific signaling pathways modulated by each photosensitizer in glioblastoma cells.
-
Optimization of Treatment Parameters: Further research is required to optimize drug and light dosimetry, as well as drug-light intervals, for both agents to maximize therapeutic efficacy and minimize side effects.
-
Combination Therapies: Investigating the synergistic effects of PDT with other standard-of-care treatments for glioblastoma, such as chemotherapy, radiation therapy, and immunotherapy, is a promising avenue for improving patient outcomes.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Photodynamic Therapy for the Treatment of Glioblastoma [frontiersin.org]
- 3. Photodynamic Therapy for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy with this compound induces redox-sensitive apoptosis of vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy for Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Motexafin Gadolinium in Brain Metastases: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data for motexafin gadolinium (MGd) in the treatment of brain metastases. The aim is to offer an objective comparison of its performance against alternative treatments, supported by experimental data. As a note, the initial query for motexafin lutetium was redirected to motexafin gadolinium, as the latter was the compound clinically developed for brain metastases in combination with radiation therapy.
Executive Summary
Motexafin gadolinium (Xcytrin®), a redox-active agent, was developed as a radiation enhancer for the treatment of brain metastases. Clinical trials, primarily in combination with whole-brain radiation therapy (WBRT), have been conducted to evaluate its efficacy and safety. This guide will delve into the quantitative outcomes of these trials, compare them with standard therapies such as WBRT alone and stereotactic radiosurgery (SRS), and provide detailed experimental protocols for key studies.
Comparative Efficacy and Safety Analysis
The following tables summarize the quantitative data from pivotal clinical trials involving motexafin gadolinium and comparator treatments for brain metastases.
Table 1: Efficacy of Motexafin Gadolinium + WBRT vs. WBRT Alone in Patients with Brain Metastases
| Endpoint | Motexafin Gadolinium + WBRT | WBRT Alone | Trial / Notes |
| Median Overall Survival (All Patients) | 5.2 months | 4.9 months | Phase III (N=401); No significant difference (P=.48)[1] |
| Median Time to Neurologic Progression (All Patients) | 9.5 months | 8.3 months | Phase III (N=401); No significant difference (P=.95)[1] |
| Median Time to Neurologic Progression (NSCLC Subgroup) | Not Reached | 7.4 months | Phase III (N=251); Statistically significant improvement (P=.048)[1] |
| Median Time to Neurologic Progression (NSCLC, Prompt WBRT) | 24.2 months | 8.8 months | Phase III (SMART Trial, North American subgroup); Statistically significant (P=.004)[2] |
| Radiologic Response Rate | 68% - 72% | ~47% (Historical) | Phase II & Lead-in to Phase III[3][4] |
Table 2: Comparison with Stereotactic Radiosurgery (SRS)
| Endpoint | Stereotactic Radiosurgery (SRS) | Notes |
| Median Overall Survival | Varies (approx. 7.5 - 17.7 months) | Highly dependent on patient selection (e.g., number of metastases, primary tumor control) |
| Local Control Rate (1-year) | ~80-90% | Superior local control compared to WBRT |
| Cognitive Function | Less cognitive deterioration compared to WBRT | A key advantage of SRS is the preservation of neurocognitive function |
Table 3: Safety Profile of Motexafin Gadolinium + WBRT
| Adverse Event (Grade 3+) | Percentage of Patients | Trial |
| Liver Function Abnormalities | 5.5% | Phase III (SMART Trial)[2] |
| Asthenia (Weakness/Fatigue) | 4.0% | Phase III (SMART Trial)[2] |
| Hypertension | 4.0% | Phase III (SMART Trial)[2] |
| Reversible Liver Toxicity | Dose-limiting toxicity at 6.3 mg/kg | Phase Ib/II[3] |
Experimental Protocols
Key Clinical Trial: Phase III Randomized Trial of WBRT with or without Motexafin Gadolinium (NCT00005953)
-
Objective: To evaluate survival and neurologic and neurocognitive function in patients with brain metastases from solid tumors receiving WBRT with or without motexafin gadolinium.[1]
-
Patient Population: 401 patients with brain metastases from solid tumors, with a large subset having non-small-cell lung cancer (NSCLC).[1]
-
Inclusion Criteria (General):
-
Histologically confirmed solid tumor with brain metastases.
-
Karnofsky Performance Status (KPS) of ≥ 70.
-
Age ≥ 18 years.
-
-
Exclusion Criteria (General):
-
Prior cranial irradiation.
-
Leptomeningeal disease.
-
Significant renal or hepatic dysfunction.
-
-
Treatment Arms:
-
Primary Endpoints:
-
Overall Survival.
-
Time to Neurologic Progression (determined by a blinded events review committee).[1]
-
-
Secondary Endpoints:
-
Neurocognitive function.
-
Radiologic response rate.
-
Safety and tolerability.
-
Key Clinical Trial: SMART (Study of Motexafin Gadolinium in Addition to Radiation Therapy) Trial (NCT00033144)
-
Objective: To determine the efficacy of motexafin gadolinium in combination with WBRT for the treatment of brain metastases from NSCLC.[2]
-
Patient Population: 554 patients with brain metastases from NSCLC.[2]
-
Treatment Arms:
-
WBRT + Motexafin Gadolinium: WBRT (30 Gy in 10 fractions) with motexafin gadolinium (5 mg/kg/day x 10).
-
WBRT Alone: WBRT (30 Gy in 10 fractions).
-
-
Primary Endpoint: Time to Neurologic Progression.[2]
-
Key Finding: A statistically significant prolongation of time to neurologic progression was observed in North American patients who received prompt WBRT.[2]
Visualizations
Mechanism of Action of Motexafin Gadolinium
Caption: Proposed mechanism of action of Motexafin Gadolinium.
Clinical Trial Workflow for Motexafin Gadolinium in Brain Metastases
Caption: A simplified workflow of a randomized clinical trial for Motexafin Gadolinium.
References
- 1. Survival and neurologic outcomes in a randomized trial of motexafin gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium combined with prompt whole brain radiotherapy prolongs time to neurologic progression in non-small-cell lung cancer patients with brain metastases: results of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead-in phase to randomized trial of motexafin gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Motexafin Lutetium and Photofrin in Photodynamic Therapy
A detailed guide for researchers and drug development professionals on the efficacy, side effects, and experimental protocols of two prominent photosensitizers.
In the landscape of photodynamic therapy (PDT), a modality that utilizes light-activated agents to destroy cancer cells and other diseased tissues, motexafin lutetium and Photofrin stand out as significant compounds. While Photofrin is a first-generation photosensitizer with established clinical use, this compound represents a second-generation agent with distinct properties. This guide provides a comprehensive comparison of their efficacy, side effect profiles, and the experimental methodologies employed in their evaluation, aimed at informing researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Photosensitizers
Both this compound and Photofrin function by generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light of a specific wavelength.[1][2] This ROS production leads to cellular damage, vascular occlusion, and ultimately, tissue necrosis.[3][4] However, their chemical structures and activation wavelengths differ, influencing their clinical application.
Photofrin , a complex mixture of porphyrin oligomers, is activated by 630 nm red light.[5] Its mechanism involves selective retention in tumor tissue, skin, and organs of the reticuloendothelial system.[5] Following intravenous administration, a 40-72 hour waiting period allows for clearance from healthy tissues before light activation, maximizing tumor selectivity.[5] The ensuing photochemical reaction damages cellular membranes and mitochondria, and also induces ischemia through vasoconstriction and platelet aggregation.[4][6]
This compound , a metallotexaphyrin, is a second-generation photosensitizer activated by far-red light at a longer wavelength of 732 nm.[7] This deeper tissue penetration of light is a potential advantage.[2] It preferentially accumulates in tumor cells due to their higher metabolic rates.[2] Upon photoactivation, it generates a high quantum yield of singlet oxygen, leading to localized cytotoxic effects.[2]
Efficacy: A Look at the Clinical Evidence
Direct head-to-head clinical trials comparing this compound and Photofrin are not available. Their efficacy has been evaluated in different clinical contexts, making a direct comparison challenging.
Photofrin has received FDA approval for several indications, including the palliation of obstructing esophageal and endobronchial non-small cell lung cancer (NSCLC), and the treatment of microinvasive endobronchial NSCLC.[3][5] In clinical studies for obstructing endobronchial NSCLC, photodynamic therapy with Photofrin demonstrated objective tumor response rates comparable to Nd:YAG laser therapy.[5]
This compound has been investigated in Phase I clinical trials for locally recurrent prostate cancer following radiation therapy.[8][9] These trials have shown that this compound-mediated PDT can induce a significant, albeit transient, increase in serum prostate-specific antigen (PSA) levels, with a more durable response observed at higher PDT doses.[8][10][11] It has also been studied for other indications, including breast cancer, cervical dysplasia, and coronary artery disease.[2][12]
Comparative Data Summary
| Feature | This compound | Photofrin (Porfimer Sodium) |
| Generation | Second | First |
| Chemical Class | Metallotexaphyrin[2] | Porphyrin Oligomer Mixture[5] |
| Activation Wavelength | 732 nm (Far-Red Light)[7] | 630 nm (Red Light)[5] |
| Mechanism of Action | High quantum yield of singlet oxygen upon photoactivation, leading to local cytotoxic effects.[2] | Generation of reactive oxygen species (singlet oxygen, superoxide, and hydroxyl radicals) leading to cellular damage and vascular occlusion.[3][4] |
| Approved Indications | Not yet approved for any cancer treatment.[13] Investigated for prostate cancer, breast cancer, and coronary artery disease.[2][8][12] | Palliation of obstructing esophageal and endobronchial NSCLC, treatment of microinvasive endobronchial NSCLC.[3][5] |
| Key Efficacy Findings | Phase I trials in prostate cancer showed dose-dependent PSA response.[8][11] | Objective tumor response rates comparable to Nd:YAG laser therapy for obstructing endobronchial NSCLC.[5] |
Side Effect Profiles: A Critical Consideration
The side effect profiles of this compound and Photofrin differ significantly, primarily concerning photosensitivity.
The most notable side effect of Photofrin is prolonged and severe photosensitivity.[14] Patients must avoid direct sunlight and bright indoor lights for at least 30 days following injection to prevent severe skin reactions, including blistering and swelling.[14][15] Other common side effects include constipation, nausea, vomiting, chest pain, and fever.[6][15][16]
This compound is associated with a lower incidence of skin photosensitization.[2] In a Phase I trial for coronary artery disease, side effects were minor and included paresthesia and rash.[12] In a prostate cancer trial, Grade I genitourinary symptoms were observed, with one case of Grade II urinary urgency related to a urinary catheter.[9]
| Side Effect | This compound | Photofrin (Porfimer Sodium) |
| Photosensitivity | Low incidence of skin photosensitization.[2] | Severe and prolonged photosensitivity requiring avoidance of bright light for at least 30 days.[14][15] |
| Common Adverse Events | Paresthesia, rash (in coronary artery disease trial).[12] Grade I genitourinary symptoms (in prostate cancer trial).[9] | Mild constipation, nausea, vomiting, stomach pain, skin reactions, increased hair growth, skin discoloration.[6] |
| Serious Adverse Events | No serious dose-limiting toxicities reported in a Phase I coronary artery disease trial.[12] | Potential for severe skin reactions (blistering, burning, swelling).[14] Esophageal narrowing in Barrett's esophagus treatment.[14] Blood clotting problems.[14] |
Experimental Protocols: A Guide to Methodology
This compound PDT for Locally Recurrent Prostate Cancer (Phase I Trial)
-
Patient Population: Patients with biopsy-proven locally recurrent prostate carcinoma following radiation therapy.[8]
-
Drug Administration: this compound administered intravenously at doses ranging from 0.5 to 2 mg/kg.[8][9]
-
Drug-Light Interval: The time between drug administration and light delivery was varied, ranging from 3 to 24 hours.[8][9]
-
Light Delivery: 732 nm light was delivered interstitially to the prostate using optical fibers inserted through a brachytherapy template.[9] Light fluence ranged from 25 to 150 J/cm².[8]
-
Efficacy Assessment: Serum PSA levels were measured at baseline and at various time points post-PDT.[8][11]
-
Safety Assessment: Monitoring for treatment-related toxicities.[9]
Photofrin PDT for Obstructing Endobronchial NSCLC
-
Patient Population: Patients with completely or partially obstructing endobronchial non-small cell lung cancer.[5]
-
Drug Administration: Photofrin administered as a slow intravenous injection at a dose of 2 mg/kg.[5]
-
Drug-Light Interval: Light application occurred 40-50 hours after Photofrin injection.[5]
-
Light Delivery: Illumination with 630 nm laser light. For endobronchial cancer, a light dose of 200 J/cm of diffuser length was used.[5]
-
Efficacy Assessment: Objective tumor response rates were assessed at 1 week and at monthly intervals after treatment.[5]
-
Safety Assessment: Monitoring for adverse reactions throughout the follow-up period.[6]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.
References
- 1. Articles [globalrx.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Photofrin Porfimer sodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Photofrin (Porfimer Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Photodynamic Therapy for Cancer: What’s Past is Prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. drugs.com [drugs.com]
- 15. photofrin.com [photofrin.com]
- 16. photofrin.com [photofrin.com]
A Comparative Meta-Analysis of Motexafin Lutetium in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published studies on motexafin lutetium, a photosensitizer used in photodynamic therapy (PDT). It offers an objective comparison of its performance with alternative treatments, supported by experimental data, to inform research and drug development in oncology.
Introduction to this compound Photodynamic Therapy
This compound (MLu) is a second-generation photosensitizer that, when activated by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death in targeted tissues.[1] This modality, known as photodynamic therapy (PDT), has been investigated as a minimally invasive treatment for various cancers. This guide focuses on the application of this compound PDT in the context of locally recurrent prostate cancer following radiation therapy, a challenging clinical scenario with limited treatment options.[2]
Mechanism of Action: Inducing Apoptosis
This compound PDT primarily triggers tumor cell death through the intrinsic pathway of apoptosis. Upon activation by near-infrared light (approximately 732 nm), this compound transfers energy to molecular oxygen, creating cytotoxic singlet oxygen and other ROS.[3] These ROS induce oxidative stress, leading to a cascade of intracellular events:
-
Mitochondrial Disruption: The integrity of the mitochondrial membrane is compromised, resulting in the loss of mitochondrial membrane potential.
-
Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, which then activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3.
-
Apoptosis Execution: Activated executioner caspases dismantle the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.[2][4]
Comparative Analysis of Salvage Therapies for Recurrent Prostate Cancer
The primary clinical application explored for this compound PDT has been for patients with locally recurrent prostate cancer after failing primary radiation therapy. This section compares the available data for this compound PDT with other salvage therapies for this condition.
Efficacy
| Treatment Modality | Study Type | No. of Patients | Primary Efficacy Endpoint | Outcome | Citation(s) |
| This compound PDT | Phase I | 17 | Biochemical Delay (PSA) | Median delay of 82 days in high-dose vs. 43 days in low-dose group. | [5][6] |
| Salvage Radical Prostatectomy (SRP) | Retrospective | 404 | 10-year Biochemical Recurrence-Free Survival | 37% | [7] |
| Retrospective | 24 | 5-year Recurrence-Free Survival | 39% | [8] | |
| Salvage Cryotherapy | Systematic Review | 1593 | 5-year Recurrence-Free Survival | 47.3% | [9] |
| Retrospective | 187 | 10-year Biochemical Disease-Free Survival | 35% | [3] | |
| m-THPC PDT | Phase I/II | 14 | Negative Post-treatment Biopsies | 5 of 14 patients (36%) had no viable tumor on biopsy. | [10] |
| PSA Decrease | 9 of 14 patients showed a decrease in PSA. | [10] |
Adverse Events
| Treatment Modality | Grade 1-2 Adverse Events | Grade 3-4 Adverse Events | Citation(s) |
| This compound PDT | Grade I genitourinary symptoms, Grade II urinary urgency (catheter-related). No rectal or gastrointestinal toxicities reported. | No dose-limiting toxicities reported. | [4][11] |
| Salvage Radical Prostatectomy (SRP) | - | Bladder neck contracture (17%), urinary incontinence (39%). | [8] |
| Salvage Cryotherapy | - | Genitourinary events (8.9%), urinary incontinence (8.5%), urethral sloughing/stenosis (3.0%), recto-urethral/vesical fistula (1.1%). | [9] |
| m-THPC PDT | - | Stress incontinence (4 patients, 2 troublesome), impaired sexual potency (4 of 7 potent men), urethrorectal fistula (1 patient, following biopsy). | [10] |
Experimental Protocols
This compound Photodynamic Therapy
Patient Population: Men with biopsy-proven locally recurrent prostate cancer after radiation therapy, with no evidence of distant metastatic disease.[4]
Procedure:
-
Drug Administration: this compound is administered intravenously at doses ranging from 0.5 to 2 mg/kg.[4]
-
Drug-Light Interval: A specific time interval, typically between 3 to 24 hours, is allowed for the photosensitizer to accumulate in the target tissue.[4]
-
Light Delivery: Light at a wavelength of 732 nm is delivered interstitially to the prostate gland via optical fibers inserted through a transperineal brachytherapy template. The light dose ranges from 25 to 100 J/cm².[4]
-
Dosimetry: Real-time in situ measurements of light fluence are performed to ensure adequate light delivery to the entire gland.[4]
References
- 1. scilit.com [scilit.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. auanet.org [auanet.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Salvage Therapy for Prostate Cancer: AUA/ASTRO/SUO Guideline - American Urological Association [auanet.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Motexafin Lutetium and Its Chemical Analogs in Oncological Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of motexafin lutetium (MLu) with its key chemical analogs. This analysis focuses on their performance in preclinical cancer models, highlighting differences in their mechanisms of action, cytotoxicity, and photophysical properties.
This compound, a lutetium-containing texaphyrin, is a photosensitizer designed for photodynamic therapy (PDT).[1][2] Texaphyrins are a class of expanded porphyrins that can chelate large metal ions and act as redox mediators, leading to the generation of reactive oxygen species (ROS).[3][4] This guide will compare this compound to its well-studied analogs, primarily motexafin gadolinium (MGd), and other metallotexaphyrins to inform future research and development.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro efficacy of this compound and its analogs has been evaluated in various cancer cell lines. A key differentiator is the mode of cell death induced. While many texaphyrin analogs primarily induce apoptosis, recent studies have revealed that this compound can trigger a distinct, pro-inflammatory form of cell death known as pyroptosis.[3]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Treatment Conditions | Reference |
| This compound (MLu) | MDA-MB-231 (Breast) | 0.021 | 730 nm light (100 mW/cm², 2 min) | [3] |
| T47D (Breast) | ~0.05 | 730 nm light (100 mW/cm², 2 min) | [3] | |
| SKBR-3 (Breast) | ~0.03 | 730 nm light (100 mW/cm², 2 min) | [3] | |
| Motexafin Gadolinium (MGd) | MDA-MB-231 (Breast) | >2 | 730 nm light (100 mW/cm², 2 min) | [3] |
| A2780 (Ovarian) | 6.3 | Not specified | [5][6] | |
| PC3 (Prostate) | >30 | 24h incubation | [7] | |
| A549 (Lung) | >30 | 24h incubation | [7] | |
| Manganese Texaphyrin (MMn) | MDA-MB-231 (Breast) | >2 | 730 nm light (100 mW/cm², 2 min) | [3] |
| PEGylated Gd-Tex Analog 2 | A549 (Lung) | ~10-20 | 24h incubation | [7] |
| PEGylated Gd-Tex Analog 3 | A549 (Lung) | ~10-20 | 24h incubation | [7] |
| PEGylated Gd-Tex Analog 4 | PC3 (Prostate) | ~10-20 | 24h incubation | [7] |
| PEGylated Gd-Tex Analog 5 | PC3 (Prostate) | ~10-20 | 24h incubation | [7] |
| Lead (Pb) Texaphyrin | A2780 (Ovarian) | 2.9 | Not specified | [5][6] |
| Bismuth (Bi) Texaphyrin | A2780 (Ovarian) | 2.2 | Not specified | [5][6] |
Mechanistic Insights: A Shift from Apoptosis to Pyroptosis
A significant finding is the differential cell death pathways activated by this compound compared to its analogs. While motexafin gadolinium is known to induce apoptosis through redox cycling and the generation of ROS, this compound, upon photoactivation, triggers pyroptosis.[3][8] This distinction is critical as pyroptosis is a pro-inflammatory mode of cell death that can potentially stimulate an anti-tumor immune response.
Redox Cycling Mechanism of Texaphyrins
The general mechanism of action for many texaphyrins, like motexafin gadolinium, involves redox cycling. The texaphyrin molecule accepts electrons from cellular reducing agents, such as NADPH, and then transfers them to molecular oxygen to produce superoxide and other reactive oxygen species. This process leads to oxidative stress and subsequent apoptosis.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during this compound-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3-mediated GSDME induced Pyroptosis in breast cancer cells through the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mini-Review: GSDME-Mediated Pyroptosis in Diabetic Nephropathy [frontiersin.org]
- 8. Metallotexaphyrins as MRI-Active Catalytic Antioxidants for Neurodegenerative Disease: A Study on Alzheimer’s Disease [dspace.mit.edu]
- 9. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Predictive Biomarkers for Motexafin Lutetium Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predictive biomarkers for motexafin lutetium, a photosensitizer used in photodynamic therapy (PDT), against alternative cancer treatments. It includes detailed experimental data, methodologies for key validation experiments, and visual representations of signaling pathways and workflows to aid in research and development.
Introduction to this compound and Photodynamic Therapy
This compound is a second-generation photosensitizer that preferentially accumulates in tumor cells, likely due to their increased metabolic rate.[1] Upon activation by light at a specific wavelength (approximately 732 nm), it generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cytotoxicity and tumor cell death.[2][3] This targeted approach, known as photodynamic therapy (PDT), has been investigated in various cancers, including recurrent prostate cancer, metastatic breast cancer, and glioblastoma.[2][3] The efficacy of this compound PDT is dependent on the concentration of the photosensitizer within the tumor, the light dose delivered, and the presence of oxygen.
Predictive Biomarkers for this compound Treatment Response
The validation of predictive biomarkers is crucial for identifying patients who are most likely to benefit from this compound PDT. To date, the most clinically relevant predictive biomarker is Prostate-Specific Antigen (PSA) kinetics, specifically in the context of prostate cancer treatment.
Prostate-Specific Antigen (PSA) Kinetics
In a phase I clinical trial of this compound-mediated PDT for locally recurrent prostate cancer, PSA kinetics emerged as a strong predictor of treatment response.[4][5][6] A significant, transient increase in serum PSA levels was observed 24 hours after PDT, followed by a decline. The magnitude of this initial PSA spike and the duration of the subsequent PSA response (biochemical delay) were correlated with the delivered PDT dose and a more favorable outcome.[4][5][6]
Key Findings from Clinical Data:
-
Patients receiving a higher PDT dose exhibited a greater mean increase in PSA at 24 hours post-treatment (119% ± 52%) compared to those receiving a lower dose (54% ± 27%).[5][6]
-
A higher PDT dose was associated with a significantly longer median biochemical delay (82 days vs. 43 days), defined as the time until a nonreversible increase in PSA to baseline levels.[5][6]
Comparison with Alternative Therapies and Their Biomarkers
To provide a comprehensive perspective, this section compares this compound PDT with alternative treatments for recurrent prostate cancer, metastatic breast cancer, and glioblastoma, highlighting their respective predictive biomarkers.
Table 1: Comparison of this compound with Alternative Cancer Therapies
| Cancer Type | This compound PDT | Alternative Treatment(s) | Predictive Biomarker(s) for Alternative(s) |
| Recurrent Prostate Cancer | Predictive Biomarker: PSA Kinetics (transient increase and durable response) | - Androgen Deprivation Therapy (ADT) - Chemotherapy (e.g., Docetaxel) - Radioligand Therapy (e.g., Lutetium-177 PSMA) | - Androgen Receptor (AR) expression/mutations - AR-V7 splice variant (predicts resistance to some ADTs) - Prostate-Specific Membrane Antigen (PSMA) expression (for radioligand therapy) |
| Metastatic Breast Cancer | Predictive Biomarker: Under Investigation (potentially metabolic markers) | - Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors) - HER2-Targeted Therapy (e.g., Trastuzumab) - PARP Inhibitors (e.g., Olaparib) | - Estrogen Receptor (ER) and Progesterone Receptor (PR) status - Human Epidermal growth factor Receptor 2 (HER2) amplification - BRCA1/2 mutations |
| Glioblastoma | Predictive Biomarker: Under Investigation (potentially metabolic markers) | - Chemotherapy (e.g., Temozolomide) - Targeted Therapy (e.g., EGFR inhibitors) - Tumor Treating Fields (TTFields) | - MGMT (O-6-methylguanine-DNA methyltransferase) promoter methylation status - Epidermal Growth Factor Receptor (EGFR) amplification/mutations (e.g., EGFRvIII) |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker validation is paramount for clinical utility. This section provides detailed methodologies for key experiments.
Spectrofluorometric Measurement of this compound in Tissue
This protocol is used to quantify the uptake of this compound in tumor tissue, a critical factor for PDT efficacy.
Methodology:
-
Tissue Homogenization: Excise tissue biopsies before and after PDT. Homogenize the tissue samples in a suitable buffer.
-
Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence of the homogenized sample. The excitation wavelength (λex) for this compound is 474 nm, and the emission wavelength (λem) is 740 nm (with a scan range of 650-850 nm).[7]
-
Quantification: Calculate the concentration of this compound in the tissue by comparing the fluorescence intensity to a standard curve generated with known concentrations of the drug.[7] The concentration is typically expressed as nanograms of this compound per milligram of tissue.[7]
Monitoring and Calculation of PSA Kinetics
This protocol outlines the procedure for monitoring PSA levels and calculating key kinetic parameters to predict response to this compound PDT in prostate cancer.
Methodology:
-
Baseline PSA: Establish a baseline serum PSA level within two months prior to PDT.[8]
-
Post-PDT PSA Monitoring: Collect serum samples for PSA measurement at regular intervals post-PDT, including:
-
Day 1
-
Weeks 1-3
-
Months 1, 2, 3
-
Months 4-6
-
Months 7-11[8]
-
-
Calculation of PSA Velocity and Doubling Time:
-
PSA Velocity (PSAV): The rate of change of PSA over time, typically expressed in ng/mL/year. It can be calculated using linear regression of at least three PSA values over a minimum period.[9]
-
PSA Doubling Time (PSADT): The time it takes for the PSA level to double. It is calculated using the following formula: PSADT = (ln(2) * Δt) / (ln(PSA_final) - ln(PSA_initial)) where Δt is the time interval between the two PSA measurements.[9][10][11]
-
Immunohistochemistry (IHC) for Protein Biomarker Expression
IHC is a widely used technique to assess the expression of protein biomarkers (e.g., ER, PR, HER2, PSMA) in tissue samples.
Methodology:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded alcohol solutions.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the target biomarker.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells to determine the biomarker status.
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
FISH is used to detect gene amplifications, such as HER2 in breast cancer, by using fluorescently labeled DNA probes.
Methodology:
-
Probe Labeling: Label a DNA probe specific to the gene of interest with a fluorescent dye.
-
Tissue Preparation: Prepare tissue sections as for IHC.
-
Denaturation: Denature the DNA in both the tissue and the probe using heat.
-
Hybridization: Allow the fluorescent probe to anneal to its complementary DNA sequence in the tissue.
-
Washing: Wash the slides to remove any unbound or non-specifically bound probes.
-
Visualization: Visualize the fluorescent signals using a fluorescence microscope. The number of fluorescent signals per cell indicates the gene copy number.
-
Scoring: Determine the ratio of the target gene signals to a control probe (usually on the same chromosome) to assess for gene amplification.
Next-Generation Sequencing (NGS) for Genomic Biomarkers
NGS is a high-throughput method for sequencing DNA and RNA, enabling the identification of a wide range of genomic biomarkers, including mutations, insertions, deletions, and gene fusions.
Methodology:
-
Nucleic Acid Extraction: Extract DNA or RNA from tumor tissue or a liquid biopsy (e.g., blood).
-
Library Preparation: Fragment the nucleic acids and add adapters to create a sequencing library.
-
Sequencing: Sequence the library on an NGS platform, which generates millions of short sequence reads.
-
Data Analysis: Align the sequence reads to a reference genome and identify genetic alterations using bioinformatics pipelines.
-
Biomarker Identification: Identify clinically relevant biomarkers, such as mutations in BRCA1/2 or the methylation status of the MGMT promoter.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound treatment and biomarker validation.
Caption: Mechanism of Action of this compound PDT.
Caption: Experimental Workflow for Biomarker Validation.
Caption: Logical Relationship of Predictive Biomarkers to PDT Efficacy.
References
- 1. Molecular Effectors of Photodynamic Therapy-Mediated Resistance to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers [mdpi.com]
- 5. miragenews.com [miragenews.com]
- 6. Urinary Metabolic Biomarker Profiling for Cancer Diagnosis by Terahertz Spectroscopy: Review and Perspective [mdpi.com]
- 7. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PSA Velocity and Doubling Time in Diagnosis and Prognosis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. PSA Doubling Time (PSADT) Calculator [mdcalc.com]
A Comparative Evaluation of Delivery Systems for Motexafin Lutetium in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Motexafin lutetium (MLu), a texaphyrin-based photosensitizer, is a promising agent for photodynamic therapy (PDT). Its strong absorption in the far-red spectrum allows for deeper tissue penetration of light, making it suitable for treating solid tumors. The efficacy of MLu-PDT is critically dependent on the precise delivery of the photosensitizer to the target tissue. This guide provides a comparative evaluation of the currently documented delivery system for this compound and discusses the potential of alternative advanced delivery platforms.
Conventional Delivery System: Intravenous Administration
The most extensively studied method for delivering this compound is direct intravenous (IV) injection of a sterile, pyrogen-free solution.[1][2] Clinical and preclinical studies have established protocols for this delivery method, primarily for the treatment of prostate cancer and in preclinical models of intraperitoneal carcinomatosis.[3]
Experimental Protocols
Formulation and Administration:
A typical formulation for intravenous administration involves dissolving this compound in a 5% mannitol/water solution to a concentration of 2 mM (2.3 mg/ml).[1] The solution is administered as an intravenous infusion over 5-10 minutes.[1]
Photodynamic Therapy Protocol:
Following administration, a specific drug-light interval is observed to allow for the accumulation of this compound in the target tissue. This interval can range from 3 to 24 hours.[1][4] Subsequently, the target tissue is illuminated with 732 nm light from a laser.[1] The light dose, measured as fluence, and the rate of light delivery (fluence rate) are critical parameters that are carefully controlled.
Dosimetry and Monitoring:
Real-time, in-vivo dosimetry is often employed to measure light fluence, drug concentration, and tissue oxygenation during PDT.[3] This allows for individualized treatment planning and helps to account for the significant variability in these parameters observed between patients and even within the same target tissue.[3] Techniques such as diffuse reflectance spectroscopy and fluorescence spectroscopy are used to monitor these parameters.[5]
Quantitative Data from Clinical and Preclinical Studies
The following table summarizes key parameters and outcomes from studies utilizing intravenous delivery of this compound.
| Parameter | Study Population | This compound Dose (mg/kg) | Drug-Light Interval (hours) | Light Fluence (J/cm²) | Key Findings |
| Phase I Clinical Trial [1][4][6] | Patients with locally recurrent prostate cancer (n=17) | 0.5 - 2 | 3 - 24 | 25 - 150 | PDT induced a significant, transient increase in serum PSA levels. Higher PDT doses were associated with a more durable PSA response.[1][4][6] |
| Preclinical Study [5] | Canine model for intraperitoneal PDT (n=13) | 0.2 - 2 | 3 | 0.5 - 2.0 | The treatment was well-tolerated, with no observed bowel toxicity. Mild, transient abnormalities in liver function tests were noted.[5] |
| In Vitro Study [7] | Murine xenograft models (EMT6 or U87) | 10 µmol/kg | Not Applicable | Not Applicable | PDT with this compound reduced tumor volume by 70-90%. The drug showed selective accumulation in tumors with a tumor-to-normal tissue ratio of approximately 3-5:1.[7] |
Advanced Delivery Systems: A Look into the Future
While intravenous injection of free this compound has shown promise, this delivery method can be associated with challenges such as non-specific biodistribution and potential for systemic side effects. Advanced drug delivery systems, such as nanoparticles and liposomes, offer the potential to overcome these limitations by enhancing the therapeutic index of this compound.
To date, there is a notable lack of published, direct comparative studies evaluating this compound formulated in nanoparticles or liposomes against the conventional intravenous delivery of the free drug. However, research on the delivery of other porphyrins and photosensitizers provides a strong rationale for exploring these advanced platforms for this compound.
Nanoparticle-Based Delivery Systems
Encapsulating this compound into nanoparticles could offer several advantages:
-
Improved Solubility and Stability: Nanoparticles can carry hydrophobic photosensitizers in aqueous environments and protect them from degradation.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells, thereby increasing local drug concentration and reducing off-target effects.
A review of texaphyrin chemistry highlights the potential of functionalizing these molecules for incorporation into nanoparticle systems, suggesting a promising avenue for future research.[8][9]
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of photosensitizers have been shown to:
-
Increase Drug Circulation Time: By encapsulating the drug, liposomes can protect it from rapid clearance from the bloodstream.
-
Modify Biodistribution: The physicochemical properties of liposomes (e.g., size, charge, surface modification with polymers like PEG) can be tailored to alter their distribution in the body.
-
Facilitate Cellular Uptake: Liposomes can be taken up by cells through endocytosis, providing an efficient mechanism for intracellular drug delivery.
Visualizing the Pathways and Processes
Signaling Pathway for this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Porphyrin-loaded nanoparticles for cancer theranostics - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Preliminary results of interstitial this compound-mediated PDT for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in texaphyrin chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20140271813A1 - Liposome formulation and manufacture - Google Patents [patents.google.com]
Assessing the Synergistic Effects of Texaphyrins with Radiotherapy: A Comparative Guide
An evaluation of the therapeutic synergy between texaphyrins and radiation, clarifying the roles of motexafin lutetium and motexafin gadolinium in oncology. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
The texaphyrin class of molecules, characterized by their unique porphyrin-like structure, has been a subject of significant interest in oncology. Their ability to selectively accumulate in tumor cells makes them promising candidates for targeted cancer therapies. While the user's query focused on this compound, the available scientific literature predominantly investigates this compound as a photosensitizing agent for photodynamic therapy (PDT), a treatment modality that uses light to activate a drug and produce cytotoxic effects.[1][2][3][4][5][6][7]
Conversely, a closely related compound, motexafin gadolinium, has been extensively studied as a radiosensitizer—a drug that makes cancer cells more susceptible to the effects of radiation therapy.[8][9][10][11] In vitro and in vivo studies have demonstrated that motexafin gadolinium enhances the efficacy of radiation.[8][9] This guide will focus on the synergistic effects of motexafin gadolinium with radiotherapy, presenting it as the relevant therapeutic agent for this combination therapy, while contextualizing the distinct application of this compound.
Mechanism of Action: Motexafin Gadolinium as a Radiosensitizer
Motexafin gadolinium's efficacy as a radiosensitizer stems from its redox-active properties. It selectively targets tumor cells, likely due to their higher metabolic rate, and disrupts their intracellular redox balance. The drug acts as a redox cycling agent, accepting electrons from cellular-reducing metabolites and, in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide.[11][12] This process is catalyzed by enzymes like thioredoxin reductase, a key regulator of cellular redox state that is often overexpressed in cancer cells.[12]
The generation of ROS induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.[9][11] When combined with radiotherapy, which also exerts its cytotoxic effects in part through the generation of ROS, motexafin gadolinium creates an overwhelmingly toxic environment for tumor cells, thereby enhancing the therapeutic effect of the radiation.
Clinical Evidence: Motexafin Gadolinium with Radiotherapy
Clinical trials have investigated the safety and efficacy of motexafin gadolinium in combination with whole-brain radiation therapy (WBRT) for the treatment of brain metastases. A significant multicenter, international Phase Ib/II trial provides key data on this combination.[13]
Performance Data
| Endpoint | Phase Ib Results (Dose Escalation)[13] | Phase II Results (5.0-6.3 mg/kg MGd)[13] |
| Number of Patients | 39 | 22 |
| Maximum Tolerated Dose (MTD) | 6.3 mg/kg | - |
| Dose-Limiting Toxicity | Reversible liver toxicity | - |
| Radiologic Response Rate | - | 72% |
| Median Survival (All Patients) | - | 4.7 months |
| Median Survival (RPA Class 2) | - | 5.4 months |
| Median Survival (RPA Class 3) | - | 3.8 months |
| 1-Year Actuarial Survival | - | 25% |
RPA: Recursive Partitioning Analysis, a system for classifying patients with brain metastases into prognostic groups.
Furthermore, a Phase III trial (the SMART trial) specifically focused on patients with brain metastases from non-small cell lung cancer.[11] The results highlighted that the addition of motexafin gadolinium to WBRT was associated with a significant delay in the time to neurological progression.[8][11]
Experimental Protocols
The methodologies employed in the clinical evaluation of motexafin gadolinium with radiotherapy followed a structured approach to determine safety and efficacy.
Phase Ib/II Trial Protocol for Brain Metastases[13]
-
Patient Population : Patients with brain metastases.
-
Treatment Regimen :
-
Whole-Brain Radiation Therapy (WBRT): 30 Gy delivered in 10 fractions.
-
Motexafin Gadolinium Administration: Administered intravenously before each radiation treatment.
-
-
Phase Ib (Dose Escalation) :
-
The dose of motexafin gadolinium was escalated in cohorts of patients, starting from 0.3 mg/kg up to 8.4 mg/kg.
-
The primary objective was to determine the Maximum Tolerated Dose (MTD) and identify any dose-limiting toxicities.
-
-
Phase II :
-
Patients received motexafin gadolinium in a narrow dose range around the MTD (5.0-6.3 mg/kg).
-
The primary endpoints were the radiologic response rate and survival.
-
-
Evaluation :
-
Tumor selectivity and biolocalization of motexafin gadolinium were established using Magnetic Resonance Imaging (MRI).
-
Patient outcomes, including tumor response, survival, and toxicity, were monitored.
-
Alternative: this compound in Photodynamic Therapy
While not a radiosensitizer, this compound has been evaluated in Phase I clinical trials as a photosensitizer for PDT, particularly for patients with locally recurrent prostate cancer following radiation therapy.[1][2] In this context, this compound is administered intravenously and, after a specific drug-light interval, is activated by 732 nm light delivered interstitially to the prostate.[1][2] This activation leads to the production of singlet oxygen, causing localized cell death.[8]
Performance Data from a Phase I PDT Trial (Prostate Cancer)[1][5][7]
| Patient Group | PSA Increase at 24h (Mean ± SE) | Median Biochemical Delay |
| All Patients (n=17) | 98% ± 36% | - |
| Low PDT Dose | 54% ± 27% | 43 days |
| High PDT Dose | 119% ± 52% | 82 days |
Biochemical delay was defined as the time from PDT to a nonreversible increase in PSA to a value ≥ baseline.[5]
Conclusion
The evidence strongly indicates that for synergistic effects with radiotherapy, motexafin gadolinium is the texaphyrin of interest. Its mechanism of inducing redox stress in tumor cells complements the action of ionizing radiation, leading to enhanced therapeutic outcomes, particularly in the challenging context of brain metastases. In contrast, this compound's clinical development has focused on its role as a photosensitizer in photodynamic therapy. For researchers and drug development professionals, distinguishing between these two related yet functionally distinct agents is crucial for designing and interpreting studies on combination cancer therapies. Future investigations into metallotexaphyrins may continue to uncover novel mechanisms and applications, but based on current data, the synergy with radiotherapy is a hallmark of motexafin gadolinium.
References
- 1. This compound-photodynamic therapy of prostate cancer: Short and long term effects on PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated results of a phase I trial of this compound-mediated interstitial photodynamic therapy in patients with locally recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Photodynamic Therapy With Lutetium Texaphyrin in Treating Patients With Locally Recurrent Prostate Cancer [ctv.veeva.com]
- 5. This compound-photodynamic therapy of prostate cancer: short- and long-term effects on prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I drug and light dose-escalation trial of this compound and far red light activation (phototherapy) in subjects with coronary artery disease undergoing percutaneous coronary intervention and stent deployment: procedural and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motexafin gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motexafin gadolinium: a promising radiation sensitizer in brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, Gd-Tex, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Motexafin Lutetium
The safe and compliant disposal of Motexafin Lutetium is a critical component of laboratory and clinical practice. As a cytotoxic and radiopharmaceutical agent, this compound and its associated waste require meticulous handling to protect personnel, the public, and the environment. Adherence to established protocols is not only a matter of safety but also of regulatory compliance.
Waste Classification and Segregation
This compound waste is classified as both cytotoxic and radioactive. Proper segregation at the point of generation is paramount to ensure safe handling and disposal. All items that come into contact with this compound, including vials, syringes, personal protective equipment (PPE), and contaminated materials, must be treated as cytotoxic and radioactive waste.[1][2][3]
Key Principles of Segregation:
-
Cytotoxic Waste: By its nature, this compound is a cytotoxic drug, meaning it is toxic to cells.[1][3] All materials contaminated with this agent must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1] These containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[1][2]
-
Radioactive Waste: The lutetium component, particularly the isotope Lutetium-177 (¹⁷⁷Lu), is radioactive.[4][5] Therefore, all waste must also be handled in accordance with radioactive waste regulations. This includes proper labeling with the radioisotope symbol, activity level, and date.[6]
Disposal Procedures for this compound Waste
The disposal pathway for this compound waste is dictated by the radioactive properties of the lutetium isotope used. The presence of a long-lived isomer, Lutetium-177m (¹⁷⁷ᵐLu), is a critical factor.[4][5][6][7]
Step-by-Step Disposal Protocol:
-
Don Personal Protective Equipment (PPE): Before handling any this compound waste, personnel must wear appropriate PPE, including double gloves, a disposable gown, and eye protection.[3]
-
Segregate at Point of Generation: Immediately place all contaminated items into designated cytotoxic and radioactive waste containers. Sharps, such as needles and syringes, must be placed in a puncture-proof sharps container.[1]
-
Consult Certificate of Analysis: Determine the production method of the Lutetium-177 used.[6]
-
Radioactive Decay Management:
-
For NCA ¹⁷⁷Lu Waste: Due to the short half-life of ¹⁷⁷Lu (approximately 6.7 days), waste can typically be stored on-site for decay.[5][6] A general rule is to store the waste for at least 10 half-lives (approximately 67 days) to allow the radioactivity to decay to background levels.[6] After this period, and upon confirmation with a radiation survey meter, the waste can be disposed of as cytotoxic waste.
-
For CA ¹⁷⁷Lu Waste: The presence of ¹⁷⁷ᵐLu, with a half-life of 160.4 days, necessitates a much longer storage period for decay.[4][5][6][7] Storage for decay on-site may not be feasible or permitted by regulations due to the long half-life.[5] In such cases, the waste must be disposed of through a licensed radioactive waste disposal service.[6] Partially used vials may require storage for up to 5 years, while other contaminated materials may need to be stored for 3 years before disposal.[4][7]
-
-
Final Disposal:
-
Decayed Radioactive Waste: Once confirmed to be at background radiation levels, the waste is still considered cytotoxic and must be disposed of accordingly. High-temperature incineration is the required disposal method for cytotoxic waste.[2]
-
Long-Lived Radioactive Waste: Waste containing significant ¹⁷⁷ᵐLu must be transported by a licensed carrier to a designated low-level radioactive waste disposal facility.[6]
-
Quantitative Data Summary
The following table summarizes the key radioactive decay data relevant to the disposal of this compound.
| Isotope | Half-Life | Production Method Association | Primary Disposal Consideration |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days[6] | Non-Carrier-Added (NCA) and Carrier-Added (CA) | Decay in storage (approx. 67 days) is feasible.[5][6] |
| Lutetium-177m (¹⁷⁷ᵐLu) | 160.4 days[5][6] | Primarily Carrier-Added (CA) | Long-term storage for decay (3-5 years) or disposal via a licensed service is required.[4][6][7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. researchgate.net [researchgate.net]
Essential Safety and Handling of Motexafin Lutetium in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Motexafin Lutetium.
This document provides crucial safety protocols and logistical information for the laboratory use of this compound. As a potent photosensitizer with cytotoxic properties, strict adherence to these guidelines is paramount to ensure personnel safety and prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following minimum personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | Must be fully buttoned to provide maximum coverage. |
| Eye Protection | Safety Glasses | Must be equipped with side shields for comprehensive protection. |
| Splash Goggles | Required when there is a significant risk of splashing. | |
| Face Shield | To be worn in conjunction with splash goggles during procedures with a high potential for splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to minimize the risk of exposure. |
| Respiratory Protection | Not generally required | Work should be conducted in a chemical fume hood to avoid inhalation of aerosols. |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedures
This compound is a light-sensitive and cytotoxic compound. All procedures should be performed with meticulous care to avoid exposure and unintentional activation.
Preparation of Stock Solutions
-
Work Area Preparation : All work with solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, plastic-backed paper.
-
Light Protection : Minimize light exposure by working under subdued lighting conditions. Use amber vials or wrap containers with aluminum foil.
-
Weighing : If working with the powdered form, carefully weigh the required amount in the chemical fume hood.
-
Dissolving : this compound is soluble in water and DMSO.[1] Add the solvent to the solid compound slowly and mix gently to dissolve. Sonication can be used to aid dissolution.[1]
-
Storage : Store stock solutions in clearly labeled, light-protected containers at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]
In Vitro Experimental Protocol: Photodynamic Therapy (PDT)
This protocol provides a general workflow for an in vitro PDT experiment using this compound.
-
Cell Culture : Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Incubation : Treat the cells with varying concentrations of this compound (typically in the low micromolar range) and incubate for a predetermined period (e.g., 3-24 hours) to allow for cellular uptake.[2] All incubation steps should be carried out in the dark.
-
Washing : After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Light Activation : Expose the cells to a light source with a wavelength of approximately 730 nm.[1] The light dose (fluence) will need to be optimized for the specific cell line and experimental setup.
-
Post-Irradiation Incubation : Return the cells to the incubator for a further period (e.g., 24-48 hours) to allow for the induction of cytotoxic effects.
-
Viability Assay : Assess cell viability using a standard method, such as an MTT or crystal violet assay.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, absorbent paper, plasticware, etc. |
| - Place in a designated, clearly labeled, leak-proof hazardous waste container. | |
| Liquid Waste | Unused solutions, cell culture media containing the compound, etc. |
| - Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. | |
| - Do not dispose of down the drain. | |
| Sharps | Contaminated needles, pipette tips, etc. |
| - Place in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety department.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in photodynamic therapy and a typical experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
